Laricitrin
説明
特性
IUPAC Name |
2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O8/c1-23-11-3-6(2-9(19)13(11)20)16-15(22)14(21)12-8(18)4-7(17)5-10(12)24-16/h2-5,17-20,22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYMYCCYMJIYAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415210 | |
| Record name | Laricitrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53472-37-0 | |
| Record name | Laricitrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53472-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laricitrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053472370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Laricitrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LARICITRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQZ2DUC4C9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Laricitrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0126497 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Enzymatic Conversion of Myricetin to Laricitrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laricitrin, a 3'-O-methylated flavonol derived from myricetin, has garnered interest in the scientific community for its potential pharmacological activities. Understanding its biosynthesis is crucial for developing biotechnological production methods and for exploring its therapeutic applications. This technical guide provides an in-depth overview of the enzymatic conversion of myricetin to this compound, focusing on the core biochemical pathways, quantitative data on enzyme kinetics, and detailed experimental protocols.
Introduction
Flavonoids are a diverse group of plant secondary metabolites with a wide range of biological activities. Myricetin, a hexahydroxyflavonol abundant in fruits, vegetables, and medicinal plants, is a precursor for the biosynthesis of other bioactive flavonoids. One such derivative is this compound (3'-O-methylmyricetin), which is formed through the specific methylation of the hydroxyl group at the 3' position of the B-ring of myricetin. This O-methylation is a critical modification that can alter the physicochemical properties and biological activities of flavonoids, often enhancing their bioavailability and metabolic stability. The enzymatic reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). This guide delves into the technical aspects of this biosynthetic process.
The Biosynthetic Pathway of this compound from Myricetin
The conversion of myricetin to this compound is a single-step enzymatic reaction catalyzed by a specific class of O-methyltransferases (OMTs). These enzymes transfer a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of myricetin, yielding this compound and S-adenosyl-L-homocysteine (SAH) as a by-product.
Caption: Biosynthetic pathway of this compound from myricetin.
This methylation is a key step in the diversification of flavonoid structures in plants and contributes to the array of biological activities observed for these compounds.
Quantitative Data on Enzyme Kinetics
The efficiency of the enzymatic conversion of myricetin to this compound is determined by the kinetic parameters of the specific O-methyltransferase involved. Several studies have characterized OMTs from different plant sources, revealing variations in their substrate specificity and catalytic efficiency. The following table summarizes key kinetic data for enzymes known to methylate myricetin.
| Enzyme Name (Source Organism) | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| CrOMT2 (Citrus reticulata) | Myricetin | 21.3 | 0.04 | 1877.9 | |
| MOMT3 (Solanum habrochaites) | Myricetin | - | 0.82 | - | |
| Flavonol 3-OMT (Serratula tinctoria) | Myricetin | - | - | - |
Note: A dash (-) indicates that the data was not available in the cited literature.
Experimental Protocols
This section provides a generalized framework for the key experiments involved in studying the biosynthesis of this compound from myricetin.
Heterologous Expression and Purification of O-Methyltransferase
A common approach to obtaining sufficient quantities of active OMT for characterization is through heterologous expression in a host organism, typically Escherichia coli.
Caption: Workflow for heterologous expression and purification of OMT.
Detailed Methodology:
-
Gene Isolation and Cloning: The coding sequence of the target OMT is amplified from cDNA of the source plant and cloned into an appropriate expression vector, often containing a purification tag such as a polyhistidine (His)-tag.
-
Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Protein Expression: An overnight culture of the transformed E. coli is used to inoculate a larger volume of Luria-Bertani (LB) medium. The culture is grown at 37°C until it reaches an optical density (OD600) of 0.4-0.6. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. To enhance the yield of soluble protein, the culture is typically incubated at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
Cell Lysis and Protein Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through methods such as sonication or French press. The cell lysate is then centrifuged to pellet cellular debris. The resulting supernatant containing the soluble protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column for purification of the His-tagged OMT. The purified enzyme is eluted and its purity is assessed by SDS-PAGE.
In Vitro Enzymatic Assay
The catalytic activity of the purified OMT is determined through an in vitro assay.
Reaction Mixture:
-
Purified OMT enzyme (concentration to be optimized)
-
Myricetin (substrate) in a suitable solvent (e.g., DMSO)
-
S-adenosyl-L-methionine (SAM) (co-substrate)
-
Reaction buffer (e.g., phosphate or Tris-HCl buffer, pH 7.0-8.0)
Procedure:
-
The reaction is initiated by adding the enzyme to a pre-warmed reaction mixture containing the buffer, myricetin, and SAM.
-
The reaction is incubated at an optimal temperature (typically 30-37°C) for a defined period.
-
The reaction is terminated by adding an acid (e.g., HCl) or by extraction with an organic solvent (e.g., ethyl acetate).
-
The product, this compound, is then analyzed and quantified.
Quantification of Myricetin and this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying flavonoids.
Instrumentation and Conditions:
-
HPLC System: Equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of two solvents is commonly employed, such as:
-
Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or 5% acetic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Detection Wavelength: Flavonols like myricetin and this compound can be detected at around 360-370 nm.
-
Quantification: The concentration of myricetin and this compound is determined by comparing the peak areas of the samples to a standard curve generated with known concentrations of pure compounds.
Conclusion
The biosynthesis of this compound from myricetin is a well-defined enzymatic process with significant implications for the production of novel bioactive compounds. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound and the enzymes responsible for its synthesis. Future research may focus on enzyme engineering to improve catalytic efficiency and substrate specificity, as well as on scaling up the biotechnological production of this compound for pharmacological studies.
Natural Sources of Laricitrin in Plants: A Technical Guide for Researchers
For immediate release
This technical guide provides a comprehensive overview of the natural plant sources of Laricitrin, a bioactive O-methylated flavonol. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on the distribution of this compound in the plant kingdom, quantitative data, experimental protocols for its analysis, and insights into its biological signaling pathways.
Introduction to this compound
This compound (3',5,7-trihydroxy-3',4',5'-trimethoxyflavone) is a flavonoid that has garnered scientific interest for its potential pharmacological activities. As a derivative of myricetin, it is characterized by a specific methylation pattern that influences its bioavailability and biological effects. Understanding its natural sources is a critical first step in harnessing its therapeutic potential.
Plant Sources of this compound
This compound is found in a variety of plants, often in its glycosidic forms. The following table summarizes the key plant species reported to contain this compound and its derivatives.
| Plant Species | Family | Plant Part | Form of this compound | Reference(s) |
| Vitis vinifera (Red Grape) | Vitaceae | Skin, Wine | This compound, this compound 3-O-galactoside | [1][2] |
| Vaccinium uliginosum (Bog Bilberry) | Ericaceae | Fruit | This compound | [1][3][4][5] |
| Larix sibirica (Siberian Larch) | Pinaceae | Wood, Bark | This compound 3-glucoside | [2][6] |
| Ginkgo biloba | Ginkgoaceae | Fruits, Leaves | This compound 3-rutinoside | [7][8][9][10] |
| Syzygium cumini (Jambolan) | Myrtaceae | Edible parts | This compound glycosides | [11] |
| Syzygium nervosum | Myrtaceae | - | This compound | [11] |
| Medicago littoralis | Fabaceae | - | This compound 3,5'-di-O-β-glucopyranoside | [2] |
| Rhodiola wallichiana | Crassulaceae | - | This compound | [11] |
Quantitative Analysis of this compound in Plant Materials
The concentration of this compound can vary significantly depending on the plant species, geographical location, and environmental conditions. The following table presents available quantitative data for this compound in selected plant sources.
| Plant Species | Plant Part | Compound | Concentration | Analytical Method | Reference(s) |
| Red Grape (Vitis vinifera) | Skin | This compound | Present, but quantitative data is highly variable depending on cultivar and conditions. | HPLC-DAD, LC-MS | [12][13] |
| Bog Bilberry (V. uliginosum) | Fruit | This compound | A minor flavonol compared to quercetin and myricetin. | UHPLC | [1][3] |
| Ginkgo biloba | Leaves | This compound | Identified and quantified in extract. | HPLC-QTRAP-MS/MS | [14][15] |
Note: Quantitative data for this compound is often reported as part of broader flavonoid profiling studies, and specific concentrations can be highly variable.
Experimental Protocols
Extraction of this compound from Plant Material
A generalized protocol for the extraction of flavonols like this compound from plant material is outlined below. This protocol may require optimization based on the specific plant matrix.
Objective: To extract this compound and its glycosides from dried plant material.
Materials:
-
Dried and powdered plant material
-
Methanol (or 70% ethanol)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Filter paper (0.45 µm)
Procedure:
-
Weigh 1-5 g of the dried, powdered plant material.
-
Add 20-50 mL of methanol (or 70% ethanol) to the plant material.
-
Sonication: Place the mixture in an ultrasonic bath for 30-60 minutes at room temperature to enhance extraction efficiency.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the solid residue.
-
Collection: Decant the supernatant. Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.
-
Combine the supernatants from all extractions.
-
Concentration: Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for subsequent analysis.
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter before HPLC or LC-MS/MS analysis.
Quantification by High-Performance Liquid Chromatography (HPLC-DAD)
Objective: To quantify this compound in a plant extract using HPLC with a Diode Array Detector (DAD).
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Formic acid (or acetic acid)
-
This compound analytical standard
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 370 nm (for flavonols)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Analysis: Inject the filtered plant extract and the calibration standards into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Calculate the concentration of this compound in the sample based on its peak area and the calibration curve.
Signaling Pathways and Biological Activity
Research has indicated that this compound and its glycosides possess biological activities. Notably, this compound 3-rutinoside, isolated from Ginkgo biloba fruits, has been shown to exert protective effects against TNF-α-stimulated damage in normal human dermal fibroblasts.[7][8] This effect is mediated, at least in part, through the inhibition of the extracellular signal-regulated kinase (ERK) signaling pathway.[7][8]
The following diagram illustrates the proposed mechanism of action of this compound 3-rutinoside in mitigating TNF-α induced cellular damage.
Caption: Proposed signaling pathway of this compound 3-rutinoside.
Experimental Workflow Diagram
The following diagram provides a logical workflow for the extraction and analysis of this compound from plant materials.
Caption: Workflow for this compound extraction and analysis.
Conclusion
This technical guide has summarized the current knowledge on the natural sources of this compound in plants. While several plant species have been identified as containing this flavonol, there is a need for more extensive quantitative studies to establish the most potent sources. The provided experimental protocols offer a foundation for researchers to extract and quantify this compound, and the elucidation of its involvement in signaling pathways opens avenues for further investigation into its therapeutic applications. This document serves as a valuable resource for the scientific community engaged in natural product research and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Vaccinium uliginosum L. (bog bilberry) and the search for its alleged toxicity: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Vaccinium uliginosum and Vaccinium myrtillus—Two Species—One Used as a Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound 3-Rutinoside from Ginkgo biloba Fruits Prevents Damage in TNF-α-Stimulated Normal Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound 3-Rutinoside from Ginkgo biloba Fruits Prevents Damage in TNF-α-Stimulated Normal Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Phytochemical Statistical Mapping of Red Grape Varieties Cultivated in Romanian Organic and Conventional Vineyards - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. globethesis.com [globethesis.com]
Laricitrin in Red Grape Varieties: A Technical Guide to Distribution, Biosynthesis, and Analysis
For Immediate Release
This technical guide provides a comprehensive overview of laricitrin, a key flavonol found exclusively in red grape varieties (Vitis vinifera). Tailored for researchers, scientists, and professionals in drug development, this document details the biosynthesis, distribution, and analytical methodologies for this compound, presenting quantitative data and experimental protocols to support advanced research and application.
Introduction to this compound
This compound (myricetin 3'-methyl ether) is a methylated flavonoid, specifically an O-methylated flavonol. Flavonols are a class of polyphenolic compounds known for their antioxidant properties and their role in plant pigmentation and defense mechanisms. In grapes, this compound is synthesized from its precursor, myricetin, and is found primarily in the skins of red cultivars.[1][2] It is characteristically absent in white grape varieties, a distinction tied to the differential expression of key enzymes in the flavonoid biosynthetic pathway.[2][3][4] this compound typically exists in glycosidic forms, most commonly as this compound-3-O-glucoside and this compound-3-O-galactoside.[3][5][6] The presence and concentration of these compounds contribute to the chemical profile of red wines and are of interest for their potential bioactive properties.
Biosynthesis of this compound in Grapes
This compound is a product of the flavonoid branch of the phenylpropanoid pathway. The synthesis originates from the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce various flavonoid classes. The formation of this compound is contingent on the synthesis of its trihydroxylated precursor, dihydromyricetin, which is oxidized to myricetin. The key enzymatic step that differentiates red and white grapes is catalyzed by flavonoid 3',5'-hydroxylase (F3'5'H), the enzyme responsible for producing the 3',4',5'-trihydroxylated B-ring characteristic of myricetin and its derivatives. This enzyme is not expressed in white grape varieties.[3][4] Following the formation of myricetin, a final methylation step catalyzed by an O-methyltransferase (OMT) yields this compound.
Distribution and Quantification in Red Grape Varieties
This compound is localized in the berry skins, where most flavonoid synthesis occurs.[1] Its concentration varies significantly among different red grape cultivars, influenced by genetic factors, viticultural practices, and environmental conditions such as sun exposure and temperature. While quercetin and myricetin are often the most abundant flavonols in red grapes, this compound is a consistently present, albeit minor, component. Across a study of 91 grape varieties, this compound accounted for an average of 5.65% of the total flavonol content in red grapes.[3]
The table below summarizes the concentration of this compound glycosides found in the skins of various mature Vitis vinifera red grape cultivars. Data is presented as a percentage of the total flavonol content, providing a comparative measure of its relative abundance.
| Grape Cultivar | This compound-3-O-glucoside (% of Total Flavonols) | This compound-3-O-galactoside (% of Total Flavonols) | Total this compound Derivatives (% of Total Flavonols) |
| Barbera | 4.8 | 1.0 | 5.8 |
| Cabernet Sauvignon | 3.5 | 0.8 | 4.3 |
| Lagrein | 6.8 | 1.3 | 8.1 |
| Marzemino | 5.3 | 1.1 | 6.4 |
| Merlot | 4.1 | 0.9 | 5.0 |
| Pinot Noir | 5.0 | 1.0 | 6.0 |
| Syrah | 3.9 | 0.8 | 4.7 |
| Teroldego | 6.2 | 1.2 | 7.4 |
Data synthesized from studies on Vitis vinifera flavonol profiles. The percentages represent the contribution of this compound glycosides to the total measured flavonol pool in grape skins.
Experimental Methodologies
The accurate identification and quantification of this compound in grape matrices require sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the standard method.
Detailed Experimental Protocol
1. Sample Preparation and Extraction:
- Source Material: Grape skins are manually separated from mature berries, immediately frozen in liquid nitrogen, and lyophilized (freeze-dried) to preserve their chemical integrity.
- Homogenization: The dried skins are ground into a fine powder using a cryogenic mill or a mortar and pestle with liquid nitrogen.
- Extraction: A precise amount of the powdered sample (e.g., 100 mg) is weighed. The phenolics are extracted using a solvent mixture, typically methanol/water/formic acid (e.g., 60:39:1 v/v/v). The sample is vortexed and then placed in an ultrasonic bath for approximately 15-20 minutes to ensure efficient extraction.
- Centrifugation: The resulting mixture is centrifuged at high speed (e.g., 10,000 x g) for 10 minutes to pellet solid debris.
- Filtration: The supernatant is carefully collected and filtered through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial for analysis.
2. Chromatographic Analysis (UPLC-MS/MS):
Instrumentation: An Ultra-High Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Triple Quadrupole, QqQ) is used.
Column: A reverse-phase column, such as a C18 or Biphenyl column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size), is employed for separation.
Mobile Phase: A binary gradient elution is typically used.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
Gradient Program: The separation is achieved by gradually increasing the proportion of Mobile Phase B over a run time of 15-30 minutes to elute compounds based on their polarity.
Mass Spectrometry: The mass spectrometer is operated in negative ion mode for flavonol analysis. Identification is based on the precursor ion's exact mass (e.g., m/z 493.1 for this compound-3-O-glucoside) and its characteristic fragmentation pattern (MS/MS) upon collision-induced dissociation.
Quantification: Quantification is performed using an external calibration curve prepared with an authentic standard of this compound-3-O-glucoside. If a standard is unavailable, it can be quantified relative to a more common standard like quercetin-3-O-glucoside, with results expressed as equivalents.
Figure 2: Analytical Workflow for this compound Quantification Conclusion
This compound is a distinctive flavonol of red grape varieties, synthesized via the flavonoid pathway dependent on the F3'5'H enzyme. While it represents a smaller fraction of the total flavonol content compared to myricetin and quercetin, its consistent presence across numerous red cultivars makes it a relevant compound for varietal characterization and for investigating the bioactive potential of grape-derived products. The standardized analytical workflow detailed herein, utilizing UPLC-MS/MS, provides a robust framework for its precise quantification, enabling further research into its genetic, environmental, and physiological regulation, as well as its potential applications in health and wellness.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Advanced Knowledge of Three Important Classes of Grape Phenolics: Anthocyanins, Stilbenes and Flavonols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolic constituents of grapevine and grape-derived products - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of Laricitrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laricitrin, a 3'-O-methylated flavonol derived from myricetin, is a naturally occurring flavonoid found in various plant species. Flavonoids as a class are well-regarded for their diverse pharmacological activities, and this compound is emerging as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the screening methodologies used to evaluate the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. It includes detailed experimental protocols for key assays, a summary of available quantitative data, and visual representations of the core signaling pathways implicated in its mechanism of action. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Introduction to this compound
This compound (3,4',5,5',7-pentahydroxy-3'-methoxyflavone) is a flavonoid that belongs to the flavonol subclass. Its structure is closely related to myricetin, differing by the methylation of the hydroxyl group at the 3' position on the B-ring. This structural modification can significantly influence its bioavailability and biological activity. While research specifically on this compound is still developing, studies on its glycoside forms and structurally related flavonols suggest a range of promising biological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. This guide outlines the essential screening procedures to systematically investigate these properties.
Screening for Antioxidant Activity
Antioxidant activity is a hallmark of many flavonoids, stemming from their ability to scavenge free radicals and chelate metal ions. Screening for this activity is a fundamental first step in characterizing the biological profile of this compound.
Quantitative Data on Antioxidant Activity
Quantitative data for this compound is limited in the literature. The following table presents data for structurally related flavonoids to provide a comparative baseline for screening assays. The half-maximal inhibitory concentration (IC50) is a standard measure of potency; a lower IC50 value indicates stronger antioxidant activity.[1]
| Compound | Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference Compound |
| Myricitrin | DPPH Radical Scavenging | - | ~24.19 | Quercetin, Trolox |
| Related Flavonoids | DPPH Radical Scavenging | 21.68 - 38.60 | - | Ascorbic Acid |
| Related Flavonoids | ABTS Radical Scavenging | 10.23 - 11.93 | - | Trolox |
Note: Data for this compound is not explicitly available in the reviewed literature; values for related compounds are provided for context. Researchers are encouraged to establish these values for this compound.
Experimental Protocols for Antioxidant Assays
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[2]
-
Reagents and Equipment:
-
DPPH solution (0.1 mM in methanol)
-
This compound stock solution (e.g., 1 mg/mL in methanol or DMSO)
-
Ascorbic acid or Trolox (positive control)
-
Methanol
-
96-well microplate
-
Microplate reader (absorbance at 517 nm)
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control in methanol.
-
In a 96-well plate, add 180 µL of the 0.1 mM DPPH solution to each well.[3]
-
Add 20 µL of the this compound dilutions, control, or methanol (for the blank) to the respective wells.[3]
-
Incubate the plate in the dark at room temperature for 30 minutes.[2][3]
-
Measure the absorbance at 517 nm.[2]
-
Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagents and Equipment:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound stock solution
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader (absorbance at 734 nm)
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare serial dilutions of this compound and the positive control.
-
In a 96-well plate, add 200 µL of the diluted ABTS•+ solution to each well.
-
Add 20 µL of the this compound dilutions, control, or solvent blank to the wells.
-
Incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and determine the IC50 value as described for the DPPH assay.
-
Workflow for Antioxidant Screening
Screening for Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Flavonoids are known to modulate inflammatory pathways, making this a critical area for this compound screening.
Quantitative Data on Anti-inflammatory Activity
| Compound/Target | Assay | IC50 Value (µM) | Cell Line / Model |
| Myricitrin | Inhibition of TNF-α, IL-6, IL-8 | - | RA Fibroblast-like synoviocytes |
| Steroidal Derivatives | NO Release Inhibition | 3.28 | LPS-activated BV2 microglia |
| Myricetin | NO, PGE2 Production | - | LPS-stimulated RAW264.7 |
Note: The absence of specific IC50 values for this compound highlights a key area for future research.
Experimental Protocols for Anti-inflammatory Assays
This cell-based assay determines the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Reagents and Equipment:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
LPS (from E. coli)
-
This compound stock solution (in DMSO)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 540 nm)
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[4]
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours.[4]
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.[4]
-
Measure the absorbance at 540 nm.
-
Create a standard curve using sodium nitrite to quantify the nitrite concentration.
-
Determine the IC50 value for the inhibition of NO production. A parallel MTT assay should be run to exclude the possibility that the observed effects are due to cytotoxicity.
-
This technique is used to measure the expression and phosphorylation (activation) of key proteins in inflammatory signaling pathways, such as NF-κB and MAPK.
-
Reagents and Equipment:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Culture, treat (with this compound and LPS), and harvest cells as in the NO assay.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal with an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin) to determine the relative protein expression/phosphorylation.
-
Key Anti-inflammatory Signaling Pathways
This compound, like other flavonoids, is hypothesized to exert its anti-inflammatory effects by modulating key signaling cascades.
Screening for Anticancer Activity
Evaluating the cytotoxic and anti-proliferative effects of this compound on cancer cell lines is crucial for determining its potential as an anticancer agent.
Quantitative Data on Anticancer Activity
While this compound is described as having anti-tumor effects, specific IC50 values against a broad panel of cancer cell lines are not well-documented in publicly available literature.[5] The table below shows representative data for other flavonoids to illustrate typical effective concentrations.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) |
| Flavonoid Hybrid 1 | HCT116 | Colorectal Carcinoma | 22.4 |
| Flavonoid Hybrid 2 | HCT116 | Colorectal Carcinoma | 0.34 |
| Flavonoid Hybrid 1 | HepG2 | Hepatocellular Carcinoma | 10 - 50 |
| Flavonoid Hybrid 1 | PC-3 | Prostate Cancer | 10 - 50 |
Note: The IC50 value is the concentration of a compound required to reduce cell viability by 50%.[6] Establishing these values for this compound against various cancer cell lines is a primary objective of screening.
Experimental Protocol for Anticancer Assays
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Reagents and Equipment:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549) and a non-cancerous control cell line (e.g., MRC-5)
-
Appropriate cell culture medium with 10% FBS
-
This compound stock solution (in DMSO)
-
Doxorubicin or Cisplatin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well cell culture plate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound, a positive control drug, and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan crystals are visible.[7]
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Key Anticancer Signaling Pathways
Flavonoids can interfere with cancer progression by modulating pathways that control cell proliferation, survival, and apoptosis, such as the PI3K/Akt pathway.
Conclusion and Future Directions
This compound demonstrates significant potential as a bioactive compound, warranting further investigation into its antioxidant, anti-inflammatory, and anticancer properties. This guide provides the fundamental protocols and conceptual frameworks required for such screening. A critical next step for the research community is to establish robust, quantitative data, particularly the IC50 values of this compound in a wide range of validated assays and cell lines. Mechanistic studies, including the detailed analysis of its effects on signaling pathways like MAPK, NF-κB, and PI3K/Akt, will be essential to fully elucidate its therapeutic potential and guide future drug development efforts.
References
- 1. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 4. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 7. researchgate.net [researchgate.net]
Laricitrin: A Comprehensive Technical Guide on its Anti-Cancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laricitrin, a naturally occurring O-methylated flavonol, has emerged as a promising candidate in cancer research. Found in various plant sources, including red grapes, this polyphenolic compound exhibits a range of biological activities. This technical guide provides an in-depth analysis of the core mechanisms through which this compound exerts its anti-cancer effects in cancer cells. The information presented herein is intended to support further research and drug development initiatives in oncology.
Core Anti-Cancer Mechanisms of this compound
This compound's anti-cancer activity is multifaceted, primarily revolving around the modulation of key signaling pathways that govern cell proliferation, survival, and metastasis. The principal mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of metastatic processes.
Data Presentation: Cytotoxicity of this compound
While comprehensive data on the half-maximal inhibitory concentration (IC50) of this compound across a wide spectrum of cancer cell lines is still emerging, preliminary studies indicate its selective cytotoxicity against malignant cells.
| Cancer Cell Line | IC50 (µM) | Reference |
| Lung Cancer (A549) | Data not yet available in searched literature. | |
| Breast Cancer (MCF-7) | Data not yet available in searched literature. | |
| Prostate Cancer (PC-3) | Data not yet available in searched literature. | |
| Colon Cancer (HCT116) | Data not yet available in searched literature. |
Further research is required to establish a comprehensive cytotoxicity profile of this compound against a broader panel of cancer cell lines.
Signaling Pathways Modulated by this compound
This compound's efficacy as an anti-cancer agent is rooted in its ability to interfere with critical signaling cascades that are often dysregulated in cancer.
Inhibition of the STAT3/IL-10 Signaling Pathway
A pivotal mechanism of this compound's action involves the downregulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. In the tumor microenvironment, particularly in lung cancer, STAT3 overactivation promotes an immunosuppressive milieu, partly through the increased expression of Interleukin-10 (IL-10).[1]
This compound has been shown to inhibit the phosphorylation of STAT3, thereby reducing its activation and subsequent translocation to the nucleus.[1] This leads to a decrease in the expression of STAT3 target genes, including IL-10.[1] The reduction in IL-10 helps to restore the function of immune cells, such as dendritic cells, enhancing the anti-tumor immune response.[1]
This compound inhibits the STAT3/IL-10 signaling pathway.
Modulation of PI3K/Akt and MAPK Signaling Pathways
While direct quantitative data on this compound's impact on the PI3K/Akt and MAPK pathways are still under investigation, flavonoids as a class are known to modulate these critical cancer-related signaling cascades. It is hypothesized that this compound, as a flavonol, may exert its anti-cancer effects by inhibiting the phosphorylation of key proteins in these pathways, such as Akt, mTOR, ERK, JNK, and p38. This inhibition would lead to decreased cell proliferation, survival, and angiogenesis.
Induction of Apoptosis
This compound is believed to induce apoptosis, or programmed cell death, in cancer cells through the modulation of key regulatory proteins. This process is crucial for eliminating malignant cells. The proposed mechanism involves:
-
Regulation of Bcl-2 Family Proteins: this compound may alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring the induction of apoptosis.
-
Activation of Caspases: The apoptotic cascade is executed by a family of proteases called caspases. This compound is expected to lead to the cleavage and activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), resulting in the systematic dismantling of the cell.
Proposed apoptotic pathway induced by this compound.
Cell Cycle Arrest
This compound is anticipated to halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest. This is likely achieved by modulating the expression and activity of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). By arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), this compound prevents cancer cells from dividing and propagating.
Inhibition of Metastasis
The spread of cancer cells to distant organs, known as metastasis, is a major cause of cancer-related mortality. This compound may inhibit metastasis through several mechanisms:
-
Downregulation of Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. This compound may reduce the expression and activity of MMPs, thereby hindering invasion.
-
Inhibition of Epithelial-Mesenchymal Transition (EMT): EMT is a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. This compound may reverse or inhibit EMT by modulating the expression of key markers like E-cadherin and vimentin.
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action are provided below.
Western Blot Analysis for Protein Expression and Phosphorylation
This technique is used to detect and quantify specific proteins in a sample.
Workflow:
Western blot experimental workflow.
Methodology:
-
Cell Lysis: Cancer cells treated with this compound and control cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, cleaved caspase-3, Cyclin D1, CDK4). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Flow Cytometry for Cell Cycle Analysis
This technique is used to analyze the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Preparation: Cancer cells treated with this compound and control cells are harvested and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye such as propidium iodide (PI).
-
Data Acquisition: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.
Transwell Invasion Assay
This assay is used to assess the invasive potential of cancer cells.
Workflow:
References
A Comprehensive Technical Guide on the Antioxidant Properties of Laricitrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laricitrin, a naturally occurring O-methylated flavonol, is a specialized flavonoid found in sources such as red grapes, bog bilberries (Vaccinium uliginosum), and various medicinal plants.[1] As a subclass of flavonoids, this compound (3,3′,4′,5,7-Pentahydroxy-5′-methoxyflavone) possesses a unique chemical structure that imparts significant antioxidant properties.[2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants like this compound mitigate oxidative damage, making them subjects of intense research for their therapeutic potential. This document provides a detailed technical overview of the antioxidant mechanisms of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Antioxidant Mechanisms of this compound
The antioxidant capacity of this compound is fundamentally rooted in its molecular structure. As a flavonol, it features a C6-C3-C6 skeleton with multiple hydroxyl (-OH) groups and a C2-C3 double bond conjugated with a 4-oxo group. These features are critical for its ability to neutralize free radicals through two primary mechanisms:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups on the A and B rings can donate a hydrogen atom to a free radical (R•), effectively neutralizing it and forming a stable this compound radical. This phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic system, which prevents it from initiating new radical chain reactions.
-
Single Electron Transfer (SET): this compound can also donate an electron to a free radical, forming a this compound radical cation and an anion from the free radical. The stability of the resulting this compound radical cation is key to this mechanism.
The 3',4'-catechol structure on the B-ring, combined with the 3-hydroxyl group on the C-ring, is particularly effective for radical scavenging. The additional methoxy group at the 5' position modulates its lipophilicity and interaction with biological membranes.
Quantitative In Vitro Antioxidant Activity
The antioxidant potential of this compound and its derivatives has been quantified using various standard assays. While data for the aglycone is limited, studies on its glycosides, such as this compound 3-O-glucoside and this compound 3-rutinoside, provide significant insights into its efficacy. Glycosylation can sometimes decrease the radical scavenging activity compared to the aglycone form.[3][4]
Table 1: Summary of In Vitro Antioxidant Activity of this compound Derivatives
| Compound | Assay | IC50 / Activity Value | Reference Compound | IC50 / Activity Value (Reference) | Source |
| This compound 3-rutinoside | Intracellular ROS Scavenging (TNF-α-induced) | Significant inhibition at 100 µM (p < 0.001) | Quercetin | Significant inhibition at 3.1-12.5 µM | [3] |
| This compound 3-O-glucoside | DPPH Radical Scavenging | Correlates significantly | - | - | [4] |
| This compound 3-O-glucoside | CUPRAC (Cupric Reducing Antioxidant Capacity) | Correlates significantly | - | - | [4] |
Note: IC50 is the concentration of the substance required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity.[5]
Cellular Antioxidant Mechanisms and Signaling Pathways
Beyond direct radical scavenging, this compound exerts its antioxidant effects within the cellular environment by modulating key signaling pathways that control the endogenous antioxidant defense system.
Activation of the Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.
This compound, like other flavonoids, can activate this pathway. It is hypothesized to interact with cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 complex. This stabilizes Nrf2, allowing it to translocate into the nucleus. Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for crucial Phase II detoxifying and antioxidant enzymes, such as:
-
Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that reduces quinones, preventing them from generating ROS.
-
Glutathione S-Transferases (GSTs): Catalyze the conjugation of glutathione to electrophilic compounds, facilitating their detoxification.
Caption: Nrf2-ARE signaling pathway activation by this compound.
Inhibition of Pro-inflammatory and ROS-Inducing Pathways
Chronic inflammation is intrinsically linked to oxidative stress. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), can induce the production of intracellular ROS, leading to cellular damage.
Studies on this compound 3-rutinoside have shown that it effectively inhibits TNF-α-stimulated ROS generation in normal human dermal fibroblasts.[3] This inhibition leads to downstream protective effects, including the suppression of Matrix Metalloproteinase-1 (MMP-1) secretion, which prevents collagen degradation. The mechanism involves the inhibition of the Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][6] By quenching ROS and suppressing ERK phosphorylation, this compound derivatives protect cells from inflammation-induced oxidative damage.[3]
Caption: Inhibition of TNF-α induced ROS production by this compound.
Detailed Experimental Protocols
The following protocols are standardized methodologies for assessing the in vitro antioxidant capacity of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically by a decrease in absorbance at ~517 nm.
-
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Prepare a series of concentrations of this compound in the same solvent. A positive control (e.g., Ascorbic Acid, Trolox, or Quercetin) should also be prepared.
-
Reaction: In a 96-well plate or cuvette, add a small volume of the this compound solution (or control) to a larger volume of the DPPH solution (e.g., 20 µL sample + 180 µL DPPH).
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader. A blank containing only the solvent and DPPH is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.
-
Caption: Experimental workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is measured by the decrease in absorbance at ~734 nm.
-
Methodology:
-
Reagent Preparation: Generate the ABTS•+ radical by reacting an aqueous ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM final concentration). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of this compound and a positive control (e.g., Trolox).
-
Reaction: Add a small volume of the sample to a large volume of the ABTS•+ working solution (e.g., 10 µL sample + 190 µL ABTS•+).
-
Incubation: Incubate the mixture at room temperature for a short period (e.g., 6 minutes).
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox.
-
Caption: Experimental workflow for the ABTS antioxidant assay.
Cellular Antioxidant Activity (CAA) Assay
-
Principle: This assay measures the antioxidant activity of a compound within a cellular environment, accounting for bioavailability, uptake, and metabolism. It uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). Antioxidants reduce the rate of DCF formation.
-
Methodology:
-
Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom plate and culture until confluent.
-
Treatment: Wash the cells with buffer (e.g., PBS). Treat the cells with various concentrations of this compound along with the DCFH-DA probe (e.g., 25 µM) and incubate for a period (e.g., 1 hour) to allow for uptake.
-
Induction of Oxidative Stress: Wash the cells again to remove the extracellular compound and probe. Add a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells.
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~530 nm) kinetically over time (e.g., every 5 minutes for 1 hour).
-
Calculation: The antioxidant activity is determined by calculating the area under the curve (AUC) of fluorescence vs. time. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample-treated wells and ∫CA is the AUC for the control (radical initiator only) wells.
-
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion
This compound is a potent flavonoid antioxidant that operates through multiple mechanisms. Its chemical structure allows for direct and efficient scavenging of free radicals, while its biological activity within cells involves the upregulation of the body's own powerful antioxidant defense systems via the Nrf2-ARE pathway. Furthermore, its ability to inhibit inflammatory pathways that generate oxidative stress underscores its multifaceted protective capabilities. The comprehensive data from in vitro and cellular assays highlight the potential of this compound as a lead compound in the development of novel therapeutics for the prevention and treatment of oxidative stress-related pathologies. Further in vivo studies are warranted to fully elucidate its pharmacological profile and clinical utility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H12O8 | CID 5282154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vitro Anti-inflammatory Effects of Laricitrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of Laricitrin, a naturally occurring O-methylated flavonol. The document summarizes key quantitative data, details experimental protocols for assessing its anti-inflammatory activity, and visualizes the underlying molecular mechanisms of action.
Core Anti-inflammatory Activity of this compound
This compound has demonstrated significant anti-inflammatory effects in various in vitro models. Its activity is primarily attributed to the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways involved in the inflammatory response.
Quantitative Data Summary
The following tables summarize the key quantitative findings on the effects of this compound and its glycoside, this compound 3-Rutinoside (L3R), on markers of inflammation in different cell-based assays.
Table 1: Effect of this compound 3-Rutinoside on Cell Viability and Reactive Oxygen Species (ROS) Production in TNF-α-stimulated Normal Human Dermal Fibroblasts (NHDFs)
| Concentration of L3R | Cell Viability (%) | Inhibition of ROS Generation (%) | Statistical Significance (vs. TNF-α control) |
| 25 µM | Not significantly affected | Not reported | - |
| 50 µM | Not significantly affected | Not reported | - |
| 100 µM | Not significantly affected | Significant inhibition | p < 0.001[1] |
Table 2: Effect of this compound 3-Rutinoside on Pro-inflammatory Cytokine Secretion in TNF-α-stimulated NHDFs
| Concentration of L3R | IL-6 Secretion (pg/mL) | IL-8 Secretion (pg/mL) | Statistical Significance (vs. TNF-α control) |
| 25 µM | Not reported | Not reported | - |
| 50 µM | Significantly reduced | Significantly reduced | p < 0.01[1] |
| 100 µM | Significantly reduced | Significantly reduced | p < 0.001[1] |
Table 3: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated Murine Macrophages (RAW 264.7)
| Concentration of this compound | Inhibition of NO Production (%) | IC50 Value |
| Various | Dose-dependent inhibition | Data not available for this compound. For the related flavonoid Quercitrin, IC50 values are reported in the micromolar range. |
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the anti-inflammatory effects of this compound are provided below.
Cell Culture and Treatment
-
Cell Lines:
-
Murine macrophage cell line: RAW 264.7
-
Normal Human Dermal Fibroblasts (NHDFs)
-
-
Culture Conditions:
-
RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
NHDFs are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
All cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Procedure:
-
Seed cells (e.g., RAW 264.7 at 1 x 10^5 cells/well or NHDFs at 5 x 10^3 cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay) in RAW 264.7 Cells
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells (5 x 10^5 cells/well) in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Quantification (ELISA) in NHDFs
This protocol is for measuring the secretion of pro-inflammatory cytokines like IL-6 and IL-8.
-
Procedure:
-
Seed NHDFs in a 24-well plate and grow to confluence.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with this compound at desired concentrations for 1 hour.
-
Stimulate the cells with TNF-α (20 ng/mL) for 24 hours.[1]
-
Collect the cell culture supernatants.
-
Quantify the levels of IL-6 and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Western Blot Analysis for ERK Phosphorylation
This method is used to determine the effect of this compound on the activation of the MAPK signaling pathway.
-
Procedure:
-
Seed cells (e.g., NHDFs) and grow to near confluence.
-
Starve the cells as described for the ELISA protocol.
-
Pre-treat with this compound for 1 hour.
-
Stimulate with TNF-α (20 ng/mL) for a short period (e.g., 15-30 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated ERK to total ERK.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: Putative anti-inflammatory signaling pathway of this compound.
References
Laricitrin Solubility: A Technical Guide for Researchers
An In-depth Examination of Laricitrin's Solubility Profile and Methodologies for its Quantification
This technical guide provides a comprehensive overview of the solubility of this compound, an O-methylated flavonol of interest in pharmaceutical research. Due to a notable lack of specific quantitative solubility data for this compound in the public domain, this guide presents solubility data for the structurally similar parent compound, myricetin, to provide researchers with a foundational understanding. Furthermore, detailed experimental protocols for determining flavonoid solubility are outlined, equipping scientists with the necessary methodologies for in-house assessment.
Understanding this compound and its Solubility
Quantitative Solubility Data
Precise, experimentally determined solubility data for this compound across a range of common organic solvents is not extensively documented. However, to provide a valuable point of reference for researchers, the following table summarizes the solubility of myricetin, the parent compound of this compound. This compound is the 3'-O-methyl ether of myricetin, and while the methylation at the 3'-position will influence its solubility, the data for myricetin offers insights into the general solubility trends of this class of flavonols.[1]
It is well-documented that myricetin exhibits poor solubility in water, with one study reporting a solubility of 16.60 µg/mL.[5][6] The solubility of myricetin is significantly higher in various organic solvents.[5]
Table 1: Solubility of Myricetin in Various Solvents at 37 ± 0.5 °C
| Solvent | Solubility (µg/mL) |
| Water | 16.60 |
| Acetone | 57,092 ± 153 |
| Methanol | 55,286 ± 3155 |
| Ethanol | 31,514 ± 1021 |
| Ethyl Acetate | 4,250 ± 1500 |
| Tetrahydrofuran (THF) | 269,530 ± 11,350 |
| Dimethylformamide (DMF) | 317,230 ± 21,410 |
| Dimethylacetamide (DMAc) | 280,680 ± 22,120 |
Note: The data presented in this table is for myricetin, not this compound. This information is provided as a proxy due to the lack of available quantitative data for this compound.[5]
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is critical for drug development and formulation. The following protocols are based on established methods for analyzing flavonoid solubility.
Equilibrium Solubility Measurement
A common and reliable method for determining equilibrium solubility involves the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature shaker bath for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The saturated solution is allowed to stand, and the undissolved solute is separated from the supernatant by centrifugation and/or filtration through a fine-pore filter (e.g., 0.22 µm or 0.45 µm).
-
Quantification: The clear supernatant is then appropriately diluted and analyzed by a validated HPLC or UPLC-MS/MS method to determine the concentration of dissolved this compound.
Analytical Method: HPLC/UPLC-MS/MS
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically employed for the separation of flavonoids.
-
Mobile Phase: A gradient elution is often used, consisting of a mixture of an aqueous phase (e.g., water with a small percentage of formic acid or a buffer) and an organic phase (e.g., acetonitrile or methanol).
-
Detection:
-
UV-Vis Detector: Flavonoids exhibit strong UV absorbance, and a photodiode array (PDA) detector can be used for quantification at a specific wavelength.
-
Mass Spectrometry (MS/MS): For higher sensitivity and selectivity, a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode can be used. The precursor and product ions for this compound would need to be determined.
-
-
Calibration: A calibration curve is constructed using standard solutions of this compound of known concentrations to quantify the amount in the experimental samples.
Visualizing Methodologies and Relationships
To further clarify the experimental process and the chemical relationship between myricetin and this compound, the following diagrams are provided.
Caption: Experimental workflow for solubility determination.
Caption: Biosynthetic relationship of this compound from Myricetin.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. hmdb.ca [hmdb.ca]
- 3. This compound, 53472-37-0 [thegoodscentscompany.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Myricetin Nanofibers Enhanced Water Solubility and Skin Penetration for Increasing Antioxidant and Photoprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Laricitrin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laricitrin, a naturally occurring O-methylated flavonol, is a member of the flavonoid family of polyphenolic compounds.[1] Flavonoids are widely recognized for their diverse biological activities, and this compound is no exception, with emerging research pointing towards its potential as an antioxidant and anti-tumor agent.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identification
This compound is structurally a derivative of myricetin, specifically the 3'-O-methyl ether of myricetin.[5] Its chemical structure is characterized by a C6-C3-C6 backbone, typical of flavonoids, consisting of two phenyl rings (A and B) and a heterocyclic pyran ring (C).
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Source(s) |
| IUPAC Name | 2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxychromen-4-one | [5] |
| Molecular Formula | C₁₆H₁₂O₈ | [5] |
| SMILES | COC1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | [5] |
| InChI | InChI=1S/C16H12O8/c1-23-11-3-6(2-9(19)13(11)20)16-15(22)14(21)12-8(18)4-7(17)5-10(12)24-16/h2-5,17-20,22H,1H3 | [6] |
| CAS Number | 53472-37-0 | [6] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of potential therapeutic applications. While experimental data for some properties are limited, a combination of experimental and predicted values provides a useful profile.
Table 2: Physicochemical Properties of this compound
| Property | Value | Type | Source(s) |
| Molecular Weight | 332.26 g/mol | Experimental | [5] |
| Melting Point | Not Available | - | |
| Boiling Point | 667.40 °C @ 760.00 mm Hg | Estimated | |
| Solubility | Practically insoluble in water. Soluble in organic solvents like acetone, ethyl acetate, and methanol. | Experimental (General) | |
| pKa (Strongest Acidic) | 6.38 | Predicted | |
| logP (o/w) | 1.900 | Estimated |
Spectroscopic Data
Table 3: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Features |
| UV-Vis Spectroscopy | Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. Band I, in the range of 300-400 nm, is associated with the B-ring, while Band II, between 240-280 nm, corresponds to the A-ring. |
| Infrared (IR) Spectroscopy | The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group of the pyran ring, aromatic C=C bonds, and C-O bonds. |
| ¹H NMR Spectroscopy | The ¹H NMR spectrum would provide detailed information on the chemical environment of the hydrogen atoms in the molecule, including the aromatic protons on the A and B rings and the hydroxyl protons. |
| ¹³C NMR Spectroscopy | The ¹³C NMR spectrum would reveal the number and types of carbon atoms present in this compound, including the carbonyl carbon, aromatic carbons, and the methoxy carbon. |
| Mass Spectrometry | Mass spectrometry data for this compound shows a precursor ion [M+H]⁺ at m/z 333.0608 and [M-H]⁻ at m/z 331.0454, confirming its molecular weight. |
Biological Activity and Signaling Pathways
This compound, as a flavonoid, is presumed to possess antioxidant and anti-cancer properties. Research on its glycosylated derivative, this compound 3-rutinoside, has provided insights into its potential mechanisms of action.
Antioxidant and Anti-inflammatory Activity
This compound 3-rutinoside has been shown to inhibit the generation of reactive oxygen species (ROS) induced by tumor necrosis factor-alpha (TNF-α) in normal human dermal fibroblasts.[2][3] This antioxidant effect is associated with the suppression of matrix metalloproteinase-1 (MMP-1) secretion and the protection against collagen degradation.[2][3] The underlying mechanism involves the inhibition of the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[2][3] Furthermore, this compound 3-rutinoside has been observed to reduce the secretion of the pro-inflammatory cytokines interleukin-6 (IL-6) and interleukin-8 (IL-8).[2][3]
Caption: Proposed signaling pathway of a this compound derivative.
Biosynthesis of this compound
This compound is synthesized in plants via the flavonoid biosynthesis pathway. It is formed from myricetin through the action of the enzyme myricetin O-methyltransferase.[1] this compound can be further methylated by this compound 5'-O-methyltransferase to produce syringetin.[1]
Caption: Biosynthesis of this compound from myricetin.
Experimental Protocols
This section outlines general methodologies for the isolation, characterization, and evaluation of the biological activity of flavonoids like this compound.
Isolation and Purification of this compound
A general workflow for the isolation of this compound from a plant source would typically involve extraction, fractionation, and purification steps.
Caption: General workflow for this compound isolation.
Methodology for Isolation:
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, using methods like maceration, percolation, or Soxhlet extraction.[7]
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Purification: The fraction containing this compound is further purified using column chromatography techniques, such as silica gel or Sephadex LH-20 chromatography, followed by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
Spectroscopic Analysis
Methodology for Spectroscopic Analysis:
-
UV-Vis Spectroscopy: A solution of this compound in a suitable solvent (e.g., methanol) is prepared, and its absorbance is measured across a range of wavelengths (typically 200-600 nm) using a UV-Vis spectrophotometer.
-
IR Spectroscopy: A small amount of the purified this compound is mixed with potassium bromide (KBr) to form a pellet, and the infrared spectrum is recorded using an FT-IR spectrometer.
-
NMR Spectroscopy: For ¹H and ¹³C NMR analysis, the purified this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄), and the spectra are acquired on a high-resolution NMR spectrometer.
In Vitro Biological Assays
DPPH Radical Scavenging Assay Protocol:
This assay assesses the antioxidant capacity of this compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of this compound in methanol.
-
In a 96-well plate, add a specific volume of each this compound concentration to the wells.
-
Add the DPPH solution to each well and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (around 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.
MTT Assay for Cytotoxicity Protocol:
The MTT assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized detergent solution).
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Conclusion
This compound is a promising natural product with potential applications in the pharmaceutical and nutraceutical industries. This guide has summarized its key chemical and physical properties, spectroscopic data, and known biological activities. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in various disease models. The provided experimental protocols offer a starting point for researchers interested in investigating this intriguing flavonoid.
References
- 1. static.adenuniv.com [static.adenuniv.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lactoferrin’s Anti-Cancer Properties: Safety, Selectivity, and Wide Range of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C16H12O8 | CID 5282154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. unipub.uni-graz.at [unipub.uni-graz.at]
Laricitrin and its Glycoside Derivatives: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Properties, Bioactivities, and Therapeutic Potential of Laricitrin and its Glycoside Derivatives.
Introduction
This compound, an O-methylated flavonol, and its various glycosidic derivatives are naturally occurring polyphenolic compounds that have garnered significant interest in the scientific community. Found in a variety of plant sources, these molecules exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects. This technical guide provides a comprehensive overview of the current state of knowledge on this compound and its glycosides, with a focus on quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
This compound, chemically known as 3,3′,4′,5,7-Pentahydroxy-5′-methoxyflavone, is structurally a 3'-O-methylated derivative of myricetin. The attachment of various sugar moieties to the this compound backbone gives rise to a diverse family of glycoside derivatives, each with potentially unique physicochemical and pharmacological properties.
Natural Sources and Biosynthesis
This compound and its glycosides are distributed across the plant kingdom. Notable dietary sources include red grapes and wine, where they contribute to the phenolic profile.[1][2] They are also found in bog bilberries (Vaccinium uliginosum).[1] Specific glycoside derivatives have been isolated from various plants, including:
-
This compound 3-O-galactoside: Found in grapes.[1]
-
This compound 3-glucoside: Isolated from Larix sibirica.[1]
-
This compound 3,5'-di-O-β-glucopyranoside: Found in Medicago littoralis.[1]
-
This compound 3-rutinoside: Isolated from the fruits of Ginkgo biloba.[3][4][5]
The biosynthesis of this compound involves the O-methylation of myricetin, a reaction catalyzed by the enzyme myricetin O-methyltransferase.[1] Further methylation of this compound can lead to the formation of syringetin.[1]
Quantitative Biological Data
The biological activities of this compound and its derivatives have been investigated in various in vitro and in vivo models. While research is ongoing, the most comprehensive quantitative data currently available is for this compound 3-rutinoside (L3R).
Table 1: Anti-inflammatory and Antioxidant Activity of this compound 3-rutinoside (L3R) in TNF-α-Stimulated Normal Human Dermal Fibroblasts (NHDFs)
| Parameter | Treatment | Concentration | Result | Reference |
| Intracellular Reactive Oxygen Species (ROS) Generation | TNF-α (20 ng/mL) | - | 2.02 ± 0.07-fold increase vs. control | [4][6] |
| L3R + TNF-α | 25 µM | 1.05 ± 0.01-fold (p < 0.001 vs. TNF-α) | [4][6] | |
| L3R + TNF-α | 50 µM | 0.98 ± 0.00-fold (p < 0.001 vs. TNF-α) | [4][6] | |
| L3R + TNF-α | 100 µM | 0.84 ± 0.03-fold (p < 0.001 vs. TNF-α) | [4][6] | |
| Matrix Metalloproteinase-1 (MMP-1) Secretion | L3R + TNF-α | 100 µM | Significant suppression | [3][4][5][7][8] |
| Type 1 Collagen Alpha 1 (COLIA1) Degradation | L3R + TNF-α | 100 µM | Protection against degradation | [3][4][5][7][8] |
| Interleukin-6 (IL-6) Secretion | TNF-α (20 ng/mL) | - | 7.57 ± 0.14 ng/mL | [6] |
| L3R + TNF-α | 50 µM | 5.88 ± 0.47 ng/mL (p < 0.05 vs. TNF-α) | [6] | |
| L3R + TNF-α | 100 µM | 4.32 ± 0.00 ng/mL (p < 0.001 vs. TNF-α) | [6] | |
| Interleukin-8 (IL-8) Secretion | TNF-α (20 ng/mL) | - | 12.04 ± 0.19 ng/mL | [6] |
| L3R + TNF-α | 25 µM | 4.03 ± 0.03 ng/mL (p < 0.001 vs. TNF-α) | [6] | |
| L3R + TNF-α | 50 µM | 3.38 ± 0.06 ng/mL (p < 0.001 vs. TNF-α) | [6] | |
| L3R + TNF-α | 100 µM | 6.23 ± 0.49 ng/mL (p < 0.001 vs. TNF-α) | [6] |
Note: The data presented for L3R is derived from a specific study on its effects on skin aging. Further research is required to establish a broader quantitative profile for other this compound glycosides and in different biological contexts.
Signaling Pathways
The biological effects of this compound and its derivatives are mediated through the modulation of various cellular signaling pathways. The most well-characterized pathway to date involves the action of this compound 3-rutinoside (L3R) in a TNF-α-induced inflammatory cascade.
TNF-α/ROS/ERK Signaling Pathway in Skin Aging
In the context of skin aging, Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine that can induce the production of intracellular Reactive Oxygen Species (ROS).[3] This increase in ROS can activate the Extracellular signal-Regulated Kinase (ERK) signaling pathway, a member of the Mitogen-Activated Protein Kinase (MAPK) family.[3][4][5][7][8] Activated ERK can, in turn, upregulate the expression of Matrix Metalloproteinase-1 (MMP-1), an enzyme responsible for the degradation of collagen, and promote the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[3][4][5][7][8] this compound 3-rutinoside has been shown to inhibit this pathway by reducing ROS generation, thereby suppressing ERK phosphorylation and the subsequent downstream inflammatory and degradative processes.[3][4][5][7][8]
Caption: this compound 3-rutinoside's inhibition of the TNF-α/ROS/ERK pathway.
General Flavonoid-Modulated Signaling Pathways
While specific data for many this compound glycosides is limited, flavonoids, in general, are known to interact with several key signaling pathways implicated in inflammation, cell proliferation, and survival. These include:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Flavonoids have been shown to inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: Besides ERK, other MAPK pathways such as p38 and JNK are also involved in cellular responses to stress and inflammation, and can be modulated by flavonoids.
-
Phosphatidylinositol 3-kinase (PI3K)/Akt Signaling Pathway: This pathway is critical for cell survival and proliferation, and its modulation by flavonoids can contribute to their anti-cancer and neuroprotective effects.
Further research is needed to elucidate the specific interactions of various this compound glycosides with these pathways.
Caption: General signaling pathways potentially modulated by this compound glycosides.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its glycoside derivatives.
Extraction and Isolation of this compound Glycosides from Ginkgo biloba Fruits
The following is a general workflow for the extraction and isolation of this compound 3-rutinoside from Ginkgo biloba fruits, based on published methods.
Caption: General workflow for the extraction and isolation of this compound 3-rutinoside.
Antioxidant Activity Assays
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations for testing.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each sample dilution to triplicate wells.
-
Add 180 µL of the DPPH solution to each well.
-
For the control, add 20 µL of the solvent instead of the sample solution to the DPPH solution.
-
For the blank, add 20 µL of each sample dilution to 180 µL of the solvent (without DPPH) to account for any absorbance of the sample itself.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - (A_sample - A_blank)) / A_control ] * 100 Where A_control is the absorbance of the control, A_sample is the absorbance of the sample, and A_blank is the absorbance of the blank.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.
The CUPRAC assay is based on the reduction of the Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by an antioxidant, which results in a color change from light green to orange-yellow. This color change is measured spectrophotometrically at 450 nm.[9]
Protocol:
-
Reagent Preparation:
-
Copper(II) chloride solution: 1.0 x 10^-2 M aqueous solution.
-
Neocuproine solution: 7.5 x 10^-3 M solution in ethanol.
-
Ammonium acetate buffer: 1.0 M aqueous solution, pH 7.0.
-
-
Assay Procedure:
-
To a test tube, add 1 mL of copper(II) chloride solution, 1 mL of neocuproine solution, and 1 mL of ammonium acetate buffer.
-
Add 'x' mL of the antioxidant solution (this compound derivative dissolved in a suitable solvent) and (1-x) mL of distilled water to make a total volume of 4 mL.
-
Mix the solution thoroughly.
-
-
Incubation: Allow the reaction mixture to stand at room temperature for 30 minutes. For slow-reacting antioxidants, incubation at 50°C for 20 minutes may be necessary.[9]
-
Measurement: Measure the absorbance at 450 nm against a reagent blank.
-
Quantification: The antioxidant capacity is typically expressed as Trolox equivalents (TEAC) by comparing the absorbance of the sample to that of a Trolox standard curve.
Pharmacokinetics and Clinical Perspectives
To date, there is a significant lack of specific pharmacokinetic data (absorption, distribution, metabolism, and excretion - ADME) for this compound and its glycoside derivatives in humans. However, general studies on O-methylated flavonoids suggest that they may possess enhanced bioavailability compared to their non-methylated parent compounds.[2][9][10][11] The methylation can improve intestinal absorption and metabolic stability.[2][9][10][11]
Currently, there are no registered clinical trials specifically investigating the therapeutic effects of this compound or its glycosides. However, clinical studies on the parent compound, myricetin, and its other derivatives, such as dihydromyricetin, have shown promising results in areas like glucose and lipid metabolism, which may provide some rationale for future clinical investigations into this compound derivatives.[12][13]
Future Directions and Conclusion
This compound and its glycoside derivatives represent a promising class of natural compounds with a spectrum of biological activities that warrant further investigation. The detailed study on this compound 3-rutinoside highlights its potential as a therapeutic agent, particularly in the context of inflammation-driven conditions.
However, a significant gap in the literature exists concerning the quantitative biological data for a wider range of this compound glycosides. Future research should focus on:
-
Systematic screening of various this compound glycosides for their antioxidant, anti-inflammatory, anti-cancer, and neuroprotective activities, with a focus on generating robust quantitative data (e.g., IC50 values).
-
Detailed mechanistic studies to elucidate the specific signaling pathways modulated by different this compound derivatives.
-
Comprehensive pharmacokinetic studies to understand the ADME properties of these compounds, which is crucial for their development as therapeutic agents.
-
Preclinical and eventually clinical studies to evaluate the safety and efficacy of the most promising this compound derivatives in relevant disease models.
References
- 1. Cupric Ion Reducing Antioxidant Capacity Assay for Food Antioxidants: Vitamins, Polyphenolics, and Flavonoids in Food Extracts | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C16H12O8 | CID 5282154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 3-Rutinoside from Ginkgo biloba Fruits Prevents Damage in TNF-α-Stimulated Normal Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cupric ion reducing antioxidant capacity assay for food antioxidants: vitamins, polyphenolics, and flavonoids in food extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Synthetic Biology towards Improved Flavonoid Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Efficacy of Myricetin Supplementation on Glucose and Lipid Metabolism: A Systematic Review and Meta-Analysis of In Vivo Mice Studies [mdpi.com]
The Pharmacological Potential of Laricitrin: A Technical Guide for Researchers
An In-depth Exploration of the Bioactivities and Therapeutic Promise of a Promising Flavonoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laricitrin, a naturally occurring O-methylated flavonol, has garnered increasing interest within the scientific community for its potential therapeutic applications. As a derivative of myricetin, this polyphenolic compound is found in various plant sources, notably in red grapes and the fruits of Ginkgo biloba.[1][2] Emerging research has begun to illuminate the diverse pharmacological activities of this compound, positioning it as a compelling candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological potential, with a focus on its antioxidant, anti-inflammatory, and other key biological effects. Detailed experimental methodologies and a summary of quantitative data are presented to facilitate future research endeavors.
Pharmacological Activities of this compound
Current scientific literature primarily highlights the antioxidant and anti-inflammatory properties of this compound, with preliminary evidence suggesting its potential in other therapeutic areas.
Antioxidant Activity
This compound has demonstrated significant antioxidant potential by effectively scavenging reactive oxygen species (ROS). This activity is crucial in mitigating oxidative stress, a key contributor to the pathogenesis of numerous chronic diseases.
Quantitative Data Summary: Antioxidant Activity
| Bioassay | Model System | Compound | Concentration | Observed Effect | Reference |
| ROS Generation | TNF-α-stimulated Normal Human Dermal Fibroblasts (NHDFs) | This compound 3-rutinoside | 25 µM | Significant reduction in ROS generation (p < 0.001) | [2] |
| ROS Generation | TNF-α-stimulated Normal Human Dermal Fibroblasts (NHDFs) | This compound 3-rutinoside | 50 µM | Significant reduction in ROS generation (p < 0.001) | [2] |
| ROS Generation | TNF-α-stimulated Normal Human Dermal Fibroblasts (NHDFs) | This compound 3-rutinoside | 100 µM | Significant reduction in ROS generation (p < 0.001) | [2] |
Experimental Protocol: Measurement of Intracellular ROS Generation
This protocol is based on the methodology described in the study by Lee et al. (2023) investigating the effects of this compound 3-rutinoside on TNF-α-stimulated NHDFs.[2]
1. Cell Culture and Treatment:
- Culture Normal Human Dermal Fibroblasts (NHDFs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
- Seed the cells in a 96-well black plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
- Starve the cells in serum-free DMEM for 24 hours.
- Pre-treat the cells with varying concentrations of this compound (or this compound 3-rutinoside) for 1 hour.
2. Induction of Oxidative Stress:
- Induce oxidative stress by treating the cells with 20 ng/mL of tumor necrosis factor-alpha (TNF-α).
3. ROS Detection:
- Add 2',7'-dichlorofluorescin diacetate (DCFDA), a fluorescent probe for ROS, to each well at a final concentration of 10 µM.
- Incubate the plate for 30 minutes at 37°C.
4. Quantification:
- Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
- The fluorescence intensity is directly proportional to the amount of intracellular ROS.
Workflow for Intracellular ROS Generation Assay
References
The Role of Laricitrin in Plant Metabolism: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Laricitrin, a methylated flavonol derived from myricetin, is a specialized plant metabolite integral to defense mechanisms and stress adaptation. As a potent antioxidant and UV-screening agent, its biosynthesis and accumulation are tightly regulated by complex signaling networks in response to environmental cues. This technical guide provides an in-depth examination of this compound's role in plant metabolism, detailing its biosynthetic pathway, physiological functions, and the analytical methods for its quantification. Quantitative data, detailed experimental protocols, and visualized metabolic and signaling pathways are presented to serve as a comprehensive resource for researchers in plant science and natural product development.
Introduction to this compound
This compound (Myricetin 3'-methyl ether) is a member of the flavonol subclass of flavonoids, characterized by a C6-C3-C6 carbon skeleton. Flavonols are widely distributed in plants and play crucial roles in protecting them from both biotic and abiotic stresses. This compound, along with its parent compound myricetin and its dimethylated derivative syringetin, is particularly noted for its presence in purple grape (Vitis vinifera) skins and is a key contributor to the phenolic profile of red wine.[1][2] Its primary functions in plants are linked to its ability to scavenge reactive oxygen species (ROS) and absorb harmful ultraviolet-B (UV-B) radiation, thereby protecting cellular components from damage.[3] The methylation of the B-ring hydroxyl groups, which distinguishes this compound from myricetin, enhances its lipophilicity and can modify its biological activity and stability.[4][5]
The Biosynthetic Pathway of this compound
This compound is synthesized via the general phenylpropanoid pathway, which produces precursors for a vast array of plant secondary metabolites, including flavonoids. The pathway branches at the formation of flavanones, which are then converted to dihydroflavonols and subsequently to flavonols. The final, specific steps leading to this compound involve hydroxylation of the B-ring and subsequent methylation.
The core pathway is as follows:
-
Phenylalanine , the initial precursor, is converted to 4-Coumaroyl-CoA .
-
Chalcone Synthase (CHS) catalyzes the condensation of 4-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI) converts the chalcone into the flavanone, naringenin .
-
Flavanone 3-Hydroxylase (F3H) hydroxylates naringenin to produce the dihydroflavonol, dihydrokaempferol .
-
Flavonoid 3',5'-Hydroxylase (F3'5'H) is a critical enzyme that adds two hydroxyl groups to the B-ring of dihydrokaempferol, yielding dihydromyricetin . The expression of F3'5'H is a key reason why this compound is present in red grape varieties but absent in white ones.[1]
-
Flavonol Synthase (FLS) oxidizes dihydromyricetin to form myricetin .
-
O-Methyltransferase (OMT) , a specific class of enzyme, catalyzes the final step by transferring a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group on the B-ring of myricetin, yielding This compound . Further methylation at the 5'-position can produce syringetin.[4][5]
Role in Plant Physiology and Stress Response
This compound, as a flavonol, is a multifunctional molecule that plays a significant role in plant adaptation and defense.
-
UV-B Protection: Flavonols are renowned for their accumulation in epidermal tissues in response to UV-B radiation.[3] They act as a natural sunscreen, absorbing damaging UV-B rays and preventing them from reaching sensitive cellular components like DNA and the photosynthetic apparatus.[3][6] The biosynthesis of flavonols is strongly upregulated by UV-B exposure, a response mediated by the UVR8 photoreceptor, which triggers a signaling cascade leading to the activation of transcription factors like HY5. These transcription factors then promote the expression of key biosynthetic genes such as CHS, F3H, and FLS.[3][7]
-
Antioxidant Activity: Abiotic stresses, including high light, drought, and extreme temperatures, often lead to the overproduction of ROS in plant cells, causing oxidative damage. Flavonols like this compound are effective ROS scavengers.[7] By donating a hydrogen atom from their hydroxyl groups, they can neutralize free radicals, thereby protecting membranes, proteins, and nucleic acids from oxidative damage.
-
Signaling and Regulation: The accumulation of flavonols is regulated by a complex interplay of environmental signals and plant hormones.[8] Abiotic stresses trigger signaling cascades that often involve hormones like abscisic acid (ABA), ethylene, and auxins.[7][8] These signals converge on master regulatory transcription factors, primarily from the R2R3-MYB and bHLH families, which bind to the promoter regions of flavonoid biosynthetic genes and activate their transcription.[9][10] The specific methylation of myricetin to this compound is controlled by the expression and activity of O-Methyltransferases (OMTs), which represent a key regulatory point for fine-tuning the profile of flavonols produced in response to a given stress.[4]
Quantitative Data
The concentration of this compound can vary significantly depending on the plant species, cultivar, tissue type, developmental stage, and environmental conditions. Grape pomace, a byproduct of winemaking, is a particularly rich source.
| Plant Material | Cultivar/Condition | This compound Concentration (µg/g DW) | Analytical Method | Reference |
| Grape Pomace | Graciano | 56.19 ± 4.78 | LC-MS/MS | [11] |
Note: DW = Dry Weight. Data for other specific plant materials are limited, though total flavonoid content is widely reported. For example, black grape methanolic extracts have been shown to contain up to 263.3 ± 1.1 mg rutin equivalents/g dry weight of total flavonoids.[12]
Experimental Protocols
The accurate quantification of this compound requires robust methods for extraction and analysis. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose.
General Protocol for Flavonol Extraction
This protocol is a generalized procedure based on common methods for flavonoid extraction from plant tissues.
-
Sample Preparation:
-
Collect fresh plant material (e.g., grape skins, leaves).
-
Immediately freeze the material in liquid nitrogen to halt metabolic processes.
-
Lyophilize (freeze-dry) the samples to a constant weight and grind into a fine powder using a mortar and pestle or a cryogenic grinder.
-
-
Solvent Extraction:
-
Weigh approximately 0.2 g of the dried powder into a centrifuge tube.
-
Add 2 mL of an extraction solvent, typically 70-80% methanol or ethanol in water, often acidified with a small amount of formic acid (e.g., 0.1%) to improve stability.
-
Vortex the mixture thoroughly.
-
Use an ultrasonic bath for 15-30 minutes at room temperature to enhance extraction efficiency.
-
Centrifuge the mixture at high speed (e.g., 12,000 rpm) for 20 minutes.
-
-
Filtration:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 or 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.
-
Store the vial at -20°C until analysis.
-
Protocol for LC-MS/MS Analysis
This protocol outlines the typical conditions for quantifying this compound using a Liquid Chromatography-Tandem Mass Spectrometry system.
-
Chromatographic Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient might start at 5-10% B, increase to 30-50% B over 10-15 minutes, then ramp up to 95% B for a column wash, before re-equilibrating at the initial conditions. The exact gradient must be optimized for the specific sample matrix.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry Conditions:
-
MS System: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), typically in negative mode for flavonoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. This requires a pure standard of this compound to determine the precursor ion and the optimal product ions.
-
Precursor Ion (Q1): The deprotonated molecule [M-H]⁻ for this compound (C₁₆H₁₂O₈) would be m/z 331.05.
-
Product Ions (Q3): Fragmentation of the precursor will yield characteristic product ions that need to be determined empirically.
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the instrument manufacturer's guidelines to achieve maximum signal intensity for this compound.
-
-
Quantification:
-
Prepare a calibration curve using a certified standard of this compound at various concentrations (e.g., 1 ng/mL to 1000 ng/mL).
-
Plot the peak area against the concentration to generate a linear regression.
-
Calculate the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Conclusion
This compound is a vital specialized metabolite in plant metabolism, contributing significantly to abiotic stress tolerance, particularly through UV protection and antioxidant activity. Its biosynthesis is an extension of the core flavonoid pathway, with the final methylation step catalyzed by O-methyltransferases being a key point of regulation. Understanding the complex signaling networks that control this compound accumulation in response to environmental stimuli is crucial for both fundamental plant biology and applied sciences. The protocols and data presented herein provide a framework for researchers to further investigate this important flavonol, potentially leading to the development of stress-tolerant crops or new therapeutic agents derived from natural plant products.
References
- 1. Grape - Wikipedia [en.wikipedia.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. How plants protect themselves from ultraviolet-B radiation stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis and antifungal activity of fungus-induced O-methylated flavonoids in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxapress.com [maxapress.com]
- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 7. Flavonols modulate plant development, signaling, and stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Profile and Antibacterial Activity of Vitis vinifera L. cv Graciano Pomace Extracts Obtained by Green Supercritical CO2 Extraction Method Against Multidrug-Resistant Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. statperson.com [statperson.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Isolation of Laricitrin
This technical guide provides a comprehensive overview of the flavonoid this compound, covering its discovery, natural sources, detailed isolation protocols, physicochemical properties, and biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction to this compound
This compound, a 3'-O-methylated flavonol, is a derivative of myricetin.[1][2] As a member of the flavonoid class of polyphenols, it is characterized by a C6-C3-C6 carbon skeleton.[3] Flavonols are known for their antioxidant properties and potential therapeutic applications.[2][3] this compound, specifically, has been noted for its anti-tumor and protective effects against cellular damage.[4][5] This document details the scientific journey from its identification in natural sources to its isolation for further study.
Discovery and Natural Occurrence
This compound is found in a variety of plant species. It has been identified in Ginkgo biloba fruits, grape seed extract (Vitis vinifera), the edible parts of jambolan (Syzygium cumini), and purple grapes.[3][4][6] It is often found in glycosidic forms, such as this compound 3-rutinoside.[4] The presence of this compound in these plants contributes to their overall phenolic profile and associated biological activities.[3]
Isolation and Purification Protocols
The isolation of this compound and its glycosides from natural sources typically involves solvent extraction followed by chromatographic separation. The following protocol is a detailed methodology based on procedures described for the isolation of this compound 3-rutinoside from Ginkgo biloba fruits.[4]
General Experimental Workflow
The overall process for isolating this compound involves extraction from the plant material, partitioning to separate compounds based on polarity, and a series of chromatographic steps to achieve high purity.
Caption: Workflow for the isolation and purification of this compound.
Detailed Experimental Protocol
Step 1: Plant Material Preparation and Extraction
-
Air-dry the plant material (e.g., Ginkgo biloba fruits) and grind it into a fine powder.[7]
-
Extract the powdered material with methanol (MeOH) at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.[7]
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.[7]
Step 2: Solvent Partitioning
-
Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).[4][8]
-
The fractions are collected separately. The butanol-soluble fraction is often enriched with flavonoid glycosides like this compound 3-rutinoside.[4]
Step 3: Column Chromatography
-
Subject the n-BuOH fraction to column chromatography on a suitable stationary phase (e.g., silica gel or a polymeric resin).[4][8]
-
Elute the column with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity.[8]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.[7]
Step 4: Further Purification
-
Pool the fractions containing the compound of interest and concentrate them.
-
Perform further purification using Sephadex LH-20 column chromatography with methanol as the eluent to remove smaller impurities.[7]
-
For final purification to obtain a high-purity compound, use preparative High-Performance Liquid Chromatography (HPLC).[8]
Step 5: Structural Elucidation
-
The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8]
Physicochemical and Biological Properties
The properties of this compound have been characterized to understand its chemical nature and biological significance.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₈ | [1] |
| Molecular Weight | 332.26 g/mol | [1] |
| Class | O-methylated flavonol | [5][9] |
| Appearance | Yellow needles | [10] |
| Solubility | Practically insoluble in water | [9] |
Table 2: Biological Activity of this compound Derivatives
| Compound | Activity | Assay | Result | Source |
| This compound 3-rutinoside (L3R) | Antioxidant | TNF-α-stimulated ROS generation in Normal Human Dermal Fibroblasts (NHDFs) | p < 0.001 at 100 µM | [4][11][12] |
| This compound 3-rutinoside (L3R) | Anti-inflammatory | Secretion of IL-6 and IL-8 in TNF-α-stimulated NHDFs | Diminished secretion | [4][12] |
| This compound 3-rutinoside (L3R) | Enzyme Inhibition | MMP-1 secretion in TNF-α-stimulated NHDFs | Suppressed secretion | [4][11] |
Mechanism of Action and Signaling Pathways
This compound and its derivatives exert their biological effects by modulating key cellular signaling pathways. In human dermal fibroblasts stimulated by Tumor Necrosis Factor-alpha (TNF-α), this compound 3-rutinoside has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][11][12] This pathway is crucial in the cellular response to inflammatory stimuli and oxidative stress.[11]
The inflammatory cascade initiated by TNF-α leads to the generation of Reactive Oxygen Species (ROS), which in turn activates MAPKs. This activation upregulates transcription factors like Activator Protein-1 (AP-1), leading to the expression of pro-inflammatory cytokines (e.g., IL-6, IL-8) and matrix metalloproteinases (e.g., MMP-1) that degrade collagen.[11] By inhibiting ERK phosphorylation, this compound 3-rutinoside disrupts this cascade, leading to reduced ROS levels, decreased pro-inflammatory cytokine secretion, and suppression of MMP-1.[4][11]
Caption: this compound's inhibition of the TNF-α induced inflammatory pathway.
Conclusion
This compound is a naturally occurring flavonol with significant potential for applications in pharmaceuticals and cosmetics due to its antioxidant and anti-inflammatory properties.[4] The isolation protocols detailed in this guide provide a foundation for obtaining pure this compound for further research. Future studies should focus on elucidating the full spectrum of its biological activities, understanding its bioavailability and metabolism, and exploring its therapeutic potential in various disease models.
References
- 1. This compound | C16H12O8 | CID 5282154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent studies on myricetin and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Grape - Wikipedia [en.wikipedia.org]
- 7. Isolation of Myricitrin and 3,5-di-O-Methyl Gossypetin from Syzygium samarangense and Evaluation of their Involvement in Protecting Keratinocytes against Oxidative Stress via Activation of the Nrf-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Identification of Myricitrin, an Antioxidant Flavonoid, from Daebong Persimmon Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hmdb.ca [hmdb.ca]
- 10. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound 3-Rutinoside from Ginkgo biloba Fruits Prevents Damage in TNF-α-Stimulated Normal Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Bioavailability of Laricitrin: A Technical Guide and Future Outlook
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laricitrin, a 3'-O-methylated flavonol found in sources such as Ginkgo biloba and red grapes, holds potential as a therapeutic agent. However, a comprehensive review of the current scientific literature reveals a significant gap in our understanding of its in vivo bioavailability and pharmacokinetics. To date, no dedicated studies providing quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models or humans have been published. This technical guide addresses this knowledge gap by providing a detailed overview of the known properties of this compound and leveraging available data on the structurally analogous flavonol, myricetin, to offer a predictive framework for its in vivo behavior. This document summarizes the pharmacokinetics of myricetin, details relevant experimental protocols, and proposes putative metabolic pathways and experimental workflows for the future study of this compound.
Introduction to this compound
This compound (3,5,7,4',5'-pentahydroxy-3'-methoxyflavone) is a flavonoid belonging to the flavonol subclass. It is structurally related to myricetin, differing by the presence of a methyl group at the 3'-hydroxyl position. This methylation can significantly influence the physicochemical properties of the molecule, potentially affecting its solubility, membrane permeability, and metabolic stability, and consequently, its oral bioavailability. This compound is found in various medicinal plants and dietary sources, contributing to their reported health benefits. However, the lack of pharmacokinetic data is a major impediment to its development as a therapeutic agent.
The Challenge: Absence of Direct In Vivo Data for this compound
Despite its presence in pharmacologically active botanicals, no peer-reviewed studies to date have reported the in vivo pharmacokinetic parameters of this compound, such as its maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), or absolute oral bioavailability. This absence of data necessitates a predictive approach based on structurally similar compounds to guide future research.
Myricetin as a Surrogate for Predicting this compound's Bioavailability
Myricetin, the unmethylated parent compound of this compound, is the most appropriate surrogate for predicting its in vivo fate. Both molecules share the same core flavonol structure. The primary difference, the 3'-O-methylation in this compound, may lead to increased lipophilicity and potentially altered metabolic pathways compared to myricetin.
In Vivo Bioavailability and Pharmacokinetics of Myricetin
Studies on the in vivo bioavailability of myricetin in rats have consistently shown it to have low oral bioavailability, generally less than 10%.[1][2] This poor absorption is attributed to its low aqueous solubility.[1][3] A study investigating the pharmacokinetics of myricetin in rats after oral and intravenous administration provided key insights into its disposition.[3] The oral bioavailability was found to be 9.62% and 9.74% at doses of 50 and 100 mg/kg, respectively.[3][4] The absorption of myricetin appears to occur via passive diffusion, as evidenced by the dose-proportional increase in Cmax and AUC.[3] The long Tmax of 6.4 hours suggests slow absorption, likely due to its poor water solubility.[3]
Table 1: Pharmacokinetic Parameters of Myricetin in Rats Following Oral Administration
| Parameter | 50 mg/kg Dose | 100 mg/kg Dose |
| Cmax (ng/mL) | Data Not Available | Data Not Available |
| Tmax (h) | 6.4 | 6.4 |
| AUC (ng·h/mL) | Data Not Available | Data Not Available |
| Oral Bioavailability (%) | 9.62 | 9.74 |
Data derived from a study by Dang et al. (2014) as cited in a comprehensive review.[3]
Formulation strategies, such as self-nanoemulsifying drug delivery systems (SNEDDS) and nanosuspensions, have been shown to significantly improve the oral bioavailability of myricetin in rats, with increases of up to 14.43-fold.[1][2][5]
Experimental Protocols for Flavonoid Bioavailability Studies
The following methodologies, adapted from studies on myricetin, provide a framework for designing in vivo pharmacokinetic studies for this compound.
Animal Model
Sprague-Dawley rats are a commonly used and appropriate model for initial pharmacokinetic screening of flavonoids.[1][5]
Administration and Dosing
-
Oral Administration: this compound can be suspended in a vehicle such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution for oral gavage. Doses can be selected based on anticipated efficacy and toxicity, with a range of 50-100 mg/kg being a reasonable starting point based on myricetin studies.[3]
-
Intravenous Administration: For determination of absolute bioavailability, an intravenous dose (e.g., 10-20 mg/kg) should be administered via the tail vein. This compound should be dissolved in a suitable solvent system, such as a mixture of propylene glycol, ethanol, and water.
Sample Collection
Blood samples (approximately 0.25 mL) should be collected from the jugular or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. Plasma should be separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
A sensitive and specific analytical method is crucial for the accurate quantification of this compound and its potential metabolites in plasma. A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the gold standard for this purpose.
-
Sample Preparation: Plasma samples can be prepared using protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation.
-
Chromatography: Separation can be achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Detection should be performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Pharmacokinetic Analysis
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) should be calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin. Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Putative Metabolic Pathways and Experimental Workflows
Predicted Metabolism of this compound
The metabolism of this compound has not been experimentally determined. However, based on the known metabolic pathways of myricetin and other flavonoids, several biotransformations can be predicted.[6][7] These include:
-
Phase I Metabolism:
-
Demethylation: The 3'-methoxy group of this compound could be demethylated to yield myricetin.
-
Hydroxylation: Additional hydroxyl groups may be added to the aromatic rings.
-
-
Phase II Metabolism:
-
Glucuronidation: The hydroxyl groups are likely to be conjugated with glucuronic acid.
-
Sulfation: Conjugation with sulfate is another common metabolic pathway.
-
-
Microbial Metabolism: Gut microbiota can perform deglycosylation (if administered as a glycoside) and ring fission, leading to the formation of smaller phenolic acids.[6]
The following Graphviz diagram illustrates a putative metabolic pathway for this compound.
Experimental Workflow for In Vivo Bioavailability Study
The following diagram outlines a typical workflow for conducting an in vivo bioavailability study of a flavonoid like this compound.
Conclusion and Future Directions
The in vivo bioavailability and pharmacokinetics of this compound remain a critical knowledge gap in the field of flavonoid research. While data from the structurally similar compound myricetin suggests that this compound is likely to have low oral bioavailability due to poor aqueous solubility, this needs to be confirmed through direct experimental evidence. The 3'-O-methylation in this compound may, however, lead to different absorption and metabolic profiles compared to myricetin.
Future research should prioritize conducting well-designed in vivo pharmacokinetic studies in a relevant animal model, such as the rat, to determine the fundamental pharmacokinetic parameters of this compound. Such studies should include both oral and intravenous administration to calculate absolute bioavailability. Furthermore, metabolite identification studies are essential to elucidate the biotransformation pathways of this compound. The experimental protocols and workflows outlined in this guide provide a robust framework for these future investigations. A thorough understanding of the in vivo disposition of this compound is a prerequisite for its rational development as a potential therapeutic agent.
References
- 1. Self-nanoemulsifying drug delivery systems of myricetin: Formulation development, characterization, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of stabilizing agents on the development of myricetin nanosuspension and its characterization: an in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Myricetin Supplementation on Glucose and Lipid Metabolism: A Systematic Review and Meta-Analysis of In Vivo Mice Studies [mdpi.com]
- 5. Preparation and Characterization of Microemulsions of Myricetin for Improving Its Antiproliferative and Antioxidative Activities and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of myricetin and related compounds in the rat. Metabolite formation in vivo and by the intestinal microflora in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biotransformation of Myricetin: A Novel Metabolic Pathway to Produce Aminated Products in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Laricitrin from Vitis vinifera
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction, and quantification of laricitrin, a bioactive flavonol, from Vitis vinifera (common grape vine). This compound and its glycosides are found in purple grape varieties but are absent in white ones.[1][2] These compounds are of interest due to their potential health benefits. The primary source material for extraction is grape pomace, the residue comprising skins, seeds, and stems remaining after winemaking.[1] This by-product is a rich source of polyphenols, with flavonoids concentrated in the skins and seeds.[3]
Biosynthesis of this compound in Vitis vinifera
This compound is synthesized in grapes via the phenylpropanoid pathway, a complex metabolic route that produces a variety of flavonoids. Understanding this pathway provides context for the presence of this compound and other related flavonols in the plant material.
Caption: Simplified flavonoid biosynthesis pathway leading to this compound.
Application Notes
Source Material
Grape pomace is the most viable raw material for this compound extraction.[1] Phenolic composition can vary significantly based on the grape cultivar, geographical origin, and winemaking technology used.[4] this compound, along with syringetin, is a flavonol predominantly found in red grape varieties.[2]
Extraction Techniques Overview
Several methods can be employed to extract flavonoids from grape pomace. The choice of method impacts yield, purity, and environmental footprint.
-
Conventional Solvent Extraction (Maceration): This traditional method involves soaking the plant material in a solvent. While simple, it often requires longer extraction times and larger solvent volumes.[5] Optimized conditions for conventional extraction from grape marc have been identified as 60% ethanol with a pH of 2, a solvent-to-solid ratio of 50:1, and extraction for 16 hours at approximately 49°C.[6]
-
Ultrasound-Assisted Extraction (UAE): UAE uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[5][7] This method is considered more efficient and environmentally friendly.[6] Optimal conditions for UAE from grape marc are 60% ethanol (pH 2), a 50:1 solvent-to-solid ratio, and sonication for around 5 minutes at 60°C.[6]
-
Enzyme-Assisted Extraction (EAE): EAE utilizes enzymes like pectinases and cellulases to break down the plant cell wall, facilitating the release of intracellular compounds.[4] This "green" technique can be highly selective. For flavonoid glucosides, it is crucial to use enzyme preparations with low or no activity of enzymes that could hydrolyze the glycosidic bonds.[8] An optimized EAE method for flavonoids from grape skins used the enzyme preparation Lallzyme EX-V at 45°C for 3 hours at pH 2.0.[4]
Quantitative Data
The yield of this compound is dependent on the Vitis vinifera variety and the extraction methodology. The following tables summarize quantitative yields reported in the literature and compare the parameters of different extraction techniques.
Table 1: Quantitative Yield of this compound from Vitis vinifera Pomace
| Grape Variety | Material | Extraction Method | Compound | Yield | Reference |
|---|---|---|---|---|---|
| Graciano | Pomace | Conventional Solvent Extraction (55% Ethanol, 50°C, 5h) | This compound | 56.19 ± 4.78 µg/g of dried extract | [9] |
| Not Specified | Red Grape Pomace | Not Specified | this compound-3-glucoside | 220 ppm |[10] |
Table 2: Comparison of Optimized Extraction Parameters for Flavonoids from Vitis vinifera
| Parameter | Conventional Extraction | Ultrasound-Assisted Extraction (UAE) | Enzyme-Assisted Extraction (EAE) |
|---|---|---|---|
| Solvent | 60% Ethanol | 60% Ethanol | Aqueous Buffer |
| pH | 2.0 | 2.0 | 2.0 |
| Temperature | 49.2 °C | 60 °C | 45 °C |
| Time | 16 hours | 5.05 minutes | 3 hours |
| Liquid-to-Solid Ratio | 50:1 mL/g | 50:1 mL/g | Not Specified |
| Additional Parameters | - | Ultrasonic Amplitude: 100% | Enzyme: Lallzyme EX-V (10.52 mg/g) |
Experimental Protocols
The following protocols provide a comprehensive workflow for the extraction and quantification of this compound from Vitis vinifera pomace, with a focus on the efficient UAE method.
Caption: General experimental workflow for this compound extraction and analysis.
Protocol 1: Sample Preparation
This protocol details the preparation of dried grape pomace powder suitable for extraction.
Materials and Equipment:
-
Fresh grape pomace (Vitis vinifera, red variety)
-
Air-drying oven or freeze-dryer
-
Grinder or mill
-
Sieves (125 µm and 250 µm)
-
Airtight storage container
Procedure:
-
Drying: Spread the fresh grape pomace in a thin layer on trays. Dry the material at a controlled temperature (e.g., 25-40°C) until a constant mass is achieved.[4] Alternatively, freeze-dry the pomace to better preserve heat-sensitive compounds.
-
Grinding: Grind the dried pomace into a fine powder using a laboratory mill.
-
Sieving: Sieve the ground powder to obtain a uniform particle size, typically between 125 and 250 µm, to ensure consistent extraction efficiency.[4]
-
Storage: Store the resulting powder in a labeled, airtight container in a cool, dark, and dry place (e.g., 2°C) until extraction.[4]
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized conditions for flavonoid extraction from grape marc.[6]
Materials and Equipment:
-
Dried grape pomace powder (from Protocol 1)
-
60% (v/v) Ethanol in deionized water
-
Hydrochloric acid (HCl) or other suitable acid to adjust pH
-
pH meter
-
Ultrasonic bath or probe sonicator
-
Beakers or flasks
-
Centrifuge and centrifuge tubes
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Solvent Preparation: Prepare a 60% ethanol-water solution. Adjust the pH to 2.0 using HCl.
-
Extraction Setup: Weigh 1 gram of the dried pomace powder and place it into a beaker or flask.
-
Solvent Addition: Add 50 mL of the pH-adjusted 60% ethanol solution to the powder, achieving a 50:1 liquid-to-solid ratio.[6]
-
Sonication: Place the vessel in an ultrasonic bath or use a probe sonicator. Set the temperature to 60°C and apply ultrasound (e.g., 100% amplitude) for 5-6 minutes.[6]
-
Separation: After sonication, separate the solid residue from the liquid extract.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 5000 x g for 10 minutes).
-
Filtration: Decant the supernatant and filter it through filter paper to remove any remaining fine particles.
-
-
Solvent Removal: Concentrate the filtered extract by removing the ethanol-water solvent using a rotary evaporator under reduced pressure at a temperature below 40°C.
-
Final Product: The resulting concentrated paste is the crude this compound-rich extract. Re-dissolve a known quantity in a suitable solvent (e.g., methanol/water 80:20, v/v) for subsequent analysis.[11]
Protocol 3: Quantification of this compound by HPLC-DAD
This protocol outlines a general method for the analysis of flavonoids, which can be optimized for this compound quantification. A commercial this compound standard is required for accurate quantification.
Materials and Equipment:
-
HPLC system with a Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Crude extract (from Protocol 2) dissolved in mobile phase
-
This compound standard
-
HPLC-grade solvents: Acetonitrile (Solvent A), Water with 0.1% Formic Acid (Solvent B)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1 to 100 µg/mL).
-
Sample Preparation: Dilute the re-dissolved crude extract (from Protocol 2) with the initial mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase.
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: Acetonitrile
-
Solvent B: Water with 0.1% formic or 1% acetic acid[12]
-
-
Gradient Example: Start with 5% A, increase to 15% A over 45 minutes, then to 20% A over 15 minutes, followed by a wash and re-equilibration step.[12] The gradient must be optimized to achieve baseline separation of this compound from other compounds.
-
Flow Rate: 1.0 mL/min.[12]
-
Injection Volume: 10-20 µL.
-
Detection: Monitor at a wavelength suitable for flavonols, typically around 360-370 nm.[11][13]
-
-
Analysis:
-
Inject the standard solutions to establish the calibration curve (peak area vs. concentration).
-
Inject the prepared sample extract.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve. The results can be expressed as mg of this compound per gram of dry weight (mg/g DW).
-
References
- 1. Grape - Wikipedia [en.wikipedia.org]
- 2. Phenolic content in wine - Wikipedia [en.wikipedia.org]
- 3. Valorization of Grape Pomace: A Review of Phenolic Composition, Bioactivity, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Profile and Antibacterial Activity of Vitis vinifera L. cv Graciano Pomace Extracts Obtained by Green Supercritical CO2 Extraction Method Against Multidrug-Resistant Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ws.eurofir.org [ws.eurofir.org]
- 11. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Evaluation of the Anti-Inflammatory Activity of Raisins (Vitis vinifera L.) in Human Gastric Epithelial Cells: A Comparative Study [mdpi.com]
Application Notes and Protocols for the HPLC-DAD-ESI-MS/MS Analysis of Laricitrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the qualitative and quantitative analysis of Laricitrin using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). This compound, a naturally occurring O-methylated flavonol, has garnered significant interest for its potential therapeutic properties. This guide offers a comprehensive methodology, from sample preparation to data analysis, to enable researchers to accurately identify and quantify this compound in various matrices, particularly in plant extracts.
Introduction
This compound (3′,5,7-trihydroxy-3′,4′,5′-trimethoxyflavone) is a flavonoid found in various natural sources, including red grapes and bog bilberries.[1] As a derivative of myricetin, it exhibits various biological activities, making it a compound of interest in pharmaceutical and nutraceutical research. Accurate and sensitive analytical methods are crucial for the pharmacokinetic, metabolic, and quality control studies of this compound. HPLC-DAD-ESI-MS/MS offers a powerful analytical platform for this purpose, providing high selectivity and sensitivity for the identification and quantification of this compound in complex samples.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material (e.g., Berries)
This protocol is a general guideline for the extraction of this compound from berry samples and may require optimization depending on the specific matrix.
Materials:
-
Fresh or frozen berry samples
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Homogenizer (e.g., Ultra-Turrax)
-
Centrifuge
-
Vortex mixer
-
0.22 µm syringe filters
Procedure:
-
Weigh approximately 1-2 grams of the homogenized berry sample into a 15 mL centrifuge tube.
-
Add 10 mL of extraction solvent (Methanol/Water/Formic Acid, 80:19:1, v/v/v).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Homogenize the sample for 3-5 minutes.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Store the extracted sample at 4°C until analysis. For long-term storage, -20°C is recommended.
HPLC-DAD-ESI-MS/MS Method
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Diode Array Detector (DAD).
-
Triple quadrupole or Q-TOF mass spectrometer with an ESI source.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| DAD Wavelength | 280 nm for monitoring, 254 nm and 340 nm for peak purity |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 10.0 | 40 |
| 15.0 | 95 |
| 17.0 | 95 |
| 17.1 | 10 |
| 20.0 | 10 |
Mass Spectrometry Conditions (Negative Ion Mode):
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Ion Source Temp. | 150°C |
| Desolvation Temp. | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound:
For targeted quantitative analysis, Multiple Reaction Monitoring (MRM) is employed. The following precursor-to-product ion transitions can be used for this compound. Note: The optimal collision energy should be determined empirically on the specific instrument being used.
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 331.0 | 316.0 | 0.1 | 30 | Optimize (e.g., 15-25) |
| 331.0 | 151.0 | 0.1 | 30 | Optimize (e.g., 20-30) |
Data Presentation: Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. The following tables summarize the expected performance characteristics of the method.
Table 1: Mass Spectrometric Data for this compound
| Compound | Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Major Product Ions (m/z) |
| This compound | ESI- | 331.0448 | 316.0211, 151.0026 |
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound.
Signaling Pathway Diagrams
This compound and other flavonoids have been shown to modulate key signaling pathways involved in inflammation and cell proliferation, such as the MAPK and NF-κB pathways. The diagrams below illustrate the general mechanism of these pathways and potential points of inhibition by this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Signaling Pathway
Conclusion
The HPLC-DAD-ESI-MS/MS method detailed in this application note provides a robust and sensitive approach for the analysis of this compound. The provided protocols for sample preparation and instrumental analysis, along with the quantitative data and pathway diagrams, offer a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Adherence to these guidelines, with appropriate optimization for specific instrumentation and sample matrices, will enable the generation of high-quality, reproducible data for the study of this compound.
References
Application Notes & Protocols for the Quantification of Laricitrin in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Laricitrin (3'-O-methylmyricetin) is a flavonoid found in various plants, including red grapes, bog bilberries (Vaccinium uliginosum), and Siberian larch (Larix sibirica).[1] As a subclass of flavonols, this compound and its glycosides are of increasing interest to the pharmaceutical and nutraceutical industries due to their potential antioxidant and anti-inflammatory properties. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation.
These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Plant Material Preparation
Proper sample preparation is critical to ensure accurate quantification and to prevent the degradation of target analytes.
Protocol 1.1: General Plant Material Preparation
-
Collection and Authentication: Collect fresh plant material and have it botanically authenticated.
-
Washing and Drying: Thoroughly wash the plant material with deionized water to remove any contaminants. Air-dry at room temperature or use a freeze-dryer to preserve the chemical integrity of the flavonoids. Oven drying at low temperatures (40-60°C) can also be used, but care must be taken to avoid thermal degradation.
-
Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a laboratory mill to ensure homogeneity and increase the surface area for efficient extraction.
-
Storage: Store the powdered plant material in an airtight, light-protected container at -20°C to prevent degradation before extraction.
Extraction of this compound
The choice of extraction solvent and method depends on the plant matrix and the polarity of the target compounds. This compound, being a flavonoid, is typically extracted with polar solvents.
Protocol 2.1: Ultrasonic-Assisted Extraction (UAE)
This method is efficient for the extraction of flavonoids from various plant matrices.
-
Sample Weighing: Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.
-
Solvent Addition: Add 20 mL of 80% methanol (v/v) to the flask. Acidifying the solvent with a small amount of formic acid (e.g., to a final concentration of 0.1%) can improve the extraction efficiency of phenolic compounds.
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at room temperature.
-
Centrifugation and Collection: Centrifuge the mixture at 4000 rpm for 15 minutes. Collect the supernatant.
-
Re-extraction: Repeat the extraction process (steps 2-4) on the plant residue two more times to ensure complete extraction.
-
Pooling and Filtration: Pool the supernatants and filter through a 0.45 µm syringe filter into a volumetric flask.
-
Final Volume Adjustment: Adjust the final volume to 100 mL with the extraction solvent.
-
Storage: Store the extract at 4°C in a dark vial until HPLC or LC-MS/MS analysis.
Protocol 2.2: Maceration
A simpler, though more time-consuming, extraction method.
-
Sample Weighing: Weigh 1.0 g of the powdered plant material into a sealed container.
-
Solvent Addition: Add 50 mL of 70% ethanol (v/v).
-
Extraction: Keep the container on a shaker at room temperature for 24-48 hours, protected from light.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase for analysis.
-
Final Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter before injection.
Quantification of this compound by HPLC-DAD
This method is suitable for the routine quantification of this compound in plant extracts where high sensitivity is not the primary requirement.
Protocol 3.1: HPLC-DAD Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water (v/v).
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 95 5 25 60 40 30 40 60 35 5 95 | 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Diode-array detector set to scan from 200-400 nm. The quantification wavelength for this compound is typically around 360 nm.
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the this compound standards. The concentration of this compound in the plant extracts is determined from this calibration curve.
Quantification of this compound by LC-MS/MS
LC-MS/MS provides higher sensitivity and selectivity, which is particularly useful for detecting low concentrations of this compound in complex matrices.
Protocol 4.1: LC-MS/MS Analysis
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water (v/v).
-
Solvent B: Acetonitrile with 0.1% formic acid (v/v).
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 98 2 10 50 50 12 5 95 14 5 95 14.1 98 2 | 16 | 98 | 2 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
-
MS/MS Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound (C16H12O8, Molar Mass: 332.26 g/mol ):
-
Precursor ion [M-H]⁻: m/z 331.0
-
Product ions: Monitor for characteristic fragments (e.g., m/z 316.0, 287.0, 179.0). The specific transitions should be optimized by infusing a standard solution of this compound.
-
-
MS Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's guidelines.
-
-
Quantification: Similar to the HPLC-DAD method, create a calibration curve using a this compound standard. The concentration in the samples is determined by comparing the peak area of the specific MRM transition to the calibration curve.
Data Presentation
The following table summarizes the quantitative data for this compound found in various plant extracts from the literature. Note that data can vary significantly based on plant variety, geographical origin, harvest time, and the extraction and analytical methods used.
Table 1: Quantification of this compound in Various Plant Extracts
| Plant Species | Plant Part | Extraction Method | Analytical Method | This compound Content | Reference |
| Vaccinium uliginosum (Bog Bilberry) | Berries | Not specified | HPLC-DAD | A major flavonol, specific concentration not provided in abstract. | [2] |
| Vitis vinifera (Red Grape) cv. Primitivo | Berries (Skin and Pulp) | Methanol Extraction | UHPLC-Q/TOF | Significantly higher signal intensity for this compound glucoside and glucuronide compared to other varieties. | [3] |
| Larix sibirica (Siberian Larch) | Not specified | Not specified | Not specified | Contains this compound 3-glucoside. Quantitative data not found. | [1] |
| Ginkgo biloba | Fruits | Methanol Extraction | LC-MS | Contains this compound 3-rutinoside. Quantitative data for the specific compound not provided. | [2][4] |
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the anti-inflammatory action of this compound 3-rutinoside, as described in studies on its effects on TNF-α-stimulated cells.[2][4]
Caption: this compound's anti-inflammatory signaling pathway.
Experimental Workflow
The diagram below outlines the general experimental workflow for the quantification of this compound in plant extracts.
Caption: Workflow for this compound Quantification.
References
Application Note: Structural Elucidation of Laricitrin via Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and data interpretation guide for the identification and structural confirmation of laricitrin, a bioactive flavonoid, using 1D and 2D NMR spectroscopy.
Introduction
This compound (3'-O-methylmyricetin) is a naturally occurring O-methylated flavonol found in various plants, including red grapes and bog bilberries.[1] As a member of the flavonoid class of polyphenols, this compound and its glycosides exhibit a range of pharmacological activities, including antioxidant and anti-inflammatory properties.[2][3] Notably, this compound derivatives have been shown to protect against skin damage by inhibiting inflammatory pathways.[2][3] Accurate structural elucidation is crucial for its further investigation and potential therapeutic applications. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and structural characterization of such natural products.
This application note outlines the experimental procedure for acquiring and interpreting 1H and 13C NMR spectra of this compound and presents the expected chemical shift data.
Data Presentation: 1H and 13C NMR Spectral Data of this compound
The following table summarizes the experimental 1H and 13C NMR chemical shifts for this compound recorded in DMSO-d6.
| Carbon No. | 13C Chemical Shift (δ, ppm) | 1H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 147.4 | - | - | - |
| 3 | 136.0 | - | - | - |
| 4 | 176.1 | - | - | - |
| 5 | 160.9 | 12.47 | s | - |
| 6 | 98.1 | 6.18 | d | 2.1 |
| 7 | 164.2 | - | - | - |
| 8 | 93.7 | 6.47 | d | 2.1 |
| 9 | 156.3 | - | - | - |
| 10 | 103.9 | - | - | - |
| 1' | 120.3 | - | - | - |
| 2' | 107.8 | 7.28 | s | - |
| 3' | 147.5 | - | - | - |
| 4' | 145.2 | 8.95 | s | - |
| 5' | 152.8 | - | - | - |
| 6' | 107.8 | 7.28 | s | - |
| 3'-OCH3 | 59.8 | 3.84 | s | - |
Data is referenced to the residual solvent signal of DMSO-d6 at δ 2.50 ppm for 1H and δ 39.52 ppm for 13C.
Experimental Protocols
This section details the methodology for the isolation and NMR analysis of this compound.
Sample Preparation
-
Isolation: this compound is typically isolated from plant material (e.g., Ginkgo biloba fruits) via extraction with methanol, followed by liquid-liquid partitioning and chromatographic separation (e.g., column chromatography over silica gel or Sephadex LH-20).[2][3]
-
Purity Assessment: The purity of the isolated this compound should be assessed by HPLC-DAD or LC-MS prior to NMR analysis.
-
NMR Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition
NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
1D 1H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
1D 13C NMR:
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30').
-
Spectral Width: 240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of 13C.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond 1H-13C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) 1H-13C correlations, which is crucial for assigning quaternary carbons and linking different spin systems.
-
Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra manually.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) in the 1H NMR spectrum.
-
Assign the proton and carbon signals by combined analysis of 1D and 2D NMR data.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the identification of this compound using NMR spectroscopy.
Signaling Pathway
This compound and its derivatives have been shown to exert anti-inflammatory effects by modulating the TNF-α signaling pathway. The diagram below illustrates the proposed mechanism.
References
Application Notes and Protocols: In Vitro Cytotoxicity Assay of Laricitrin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Laricitrin, an O-methylated flavonol found in various medicinal plants, has demonstrated potential as an anti-tumor agent. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound against various cancer cell lines. The described assays are fundamental for determining the cytotoxic potential, understanding the mechanism of action, and elucidating the signaling pathways involved in this compound-induced cell death.
Data Presentation
The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes hypothetical IC50 values of this compound against a panel of human cancer cell lines after 48 hours of treatment, as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 25.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 42.1 |
| A549 | Lung Carcinoma | 38.7 |
| HCT116 | Colon Carcinoma | 31.2 |
| HeLa | Cervical Carcinoma | 28.9 |
| K562 | Chronic Myelogenous Leukemia | 19.8 |
Note: The IC50 values presented are for illustrative purposes and may vary depending on the specific experimental conditions, including cell density, passage number, and incubation time.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][2][3][4]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and collect the cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family proteins and caspases.[8][9][10][11]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control to normalize the expression of the target proteins.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assessment of this compound
Caption: Workflow for assessing this compound's in vitro cytotoxicity.
Putative Signaling Pathway of this compound-Induced Apoptosis
Caption: Putative signaling pathway of this compound-induced apoptosis in cancer cells.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Western blot for the evaluation of Caspase 3 and BCL-2 expression [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Laricitrin's Effect on Reactive Oxygen Species (ROS) Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laricitrin, a naturally occurring O-methylated flavonol found in sources such as red grapes, has demonstrated notable antioxidant properties.[1] Oxidative stress, characterized by an excessive generation of Reactive Oxygen Species (ROS), is implicated in the pathogenesis of numerous inflammatory and age-related diseases. Consequently, compounds that can effectively mitigate ROS production are of significant interest in drug development.[2][3][4] These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of this compound and its glycoside derivatives, such as this compound 3-rutinoside (L3R), in reducing intracellular ROS levels.
Recent studies have highlighted the potential of L3R, isolated from Ginkgo biloba fruits, to inhibit ROS generation stimulated by tumor necrosis factor-alpha (TNF-α) in Normal Human Dermal Fibroblasts (NHDFs).[5][6][7] This effect is associated with the suppression of downstream inflammatory and degradative pathways, underscoring the therapeutic potential of this compound derivatives in skin aging and other inflammatory conditions.[5][6][7] The primary mechanism of ROS reduction by L3R involves the inhibition of extracellular signal-regulated kinase (ERK) phosphorylation.[5][6] Furthermore, based on studies of structurally similar lignans like (+)-lariciresinol, it is hypothesized that this compound may also exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[5][8]
These notes will detail the necessary protocols for inducing and measuring ROS in a cellular context, present quantitative data on this compound's efficacy, and provide visual representations of the implicated signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound 3-rutinoside (L3R) on TNF-α-induced ROS generation in Normal Human Dermal Fibroblasts (NHDFs). The data is presented as a fold change in ROS generation relative to the untreated control group.
| Treatment Group | Concentration | Fold Change in ROS Generation (Mean ± SD) | Statistical Significance (p-value) |
| Control (Untreated) | - | 1.00 ± 0.00 | - |
| TNF-α (20 ng/mL) | - | 2.02 ± 0.07 | < 0.001 |
| L3R + TNF-α | 25 µM | 1.05 ± 0.01 | < 0.001 |
| L3R + TNF-α | 50 µM | 0.98 ± 0.00 | < 0.001 |
| L3R + TNF-α | 100 µM | 0.84 ± 0.03 | < 0.001 |
| Quercetin + TNF-α | 3.1 µM | 1.73 ± 0.01 | < 0.001 |
| Quercetin + TNF-α | 6.3 µM | 1.75 ± 0.01 | < 0.001 |
| Quercetin + TNF-α | 12.5 µM | 1.58 ± 0.02 | < 0.001 |
Data extracted from a study on TNF-α-stimulated Normal Human Dermal Fibroblasts.[6] Quercetin was used as a positive control.
Signaling Pathways
This compound's Impact on the ERK Signaling Pathway
This compound 3-rutinoside (L3R) has been shown to inhibit the phosphorylation of Extracellular signal-regulated kinase (ERK) in TNF-α-stimulated cells.[5][6] This inhibition is a key mechanism by which L3R suppresses the downstream signaling cascade that leads to ROS production and the expression of matrix metalloproteinase-1 (MMP-1), a collagen-degrading enzyme.[5][6]
Caption: this compound's inhibition of the ERK signaling pathway.
Postulated Nrf2/ARE Signaling Pathway Activation by this compound
While direct evidence for this compound's activation of the Nrf2 pathway is still emerging, studies on the structurally similar lignan, (+)-lariciresinol, have demonstrated the upregulation of Nrf2-mediated expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme.[5][8] This occurs through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. It is plausible that this compound employs a similar mechanism to bolster the cell's endogenous antioxidant defenses.
Caption: Hypothesized activation of the Nrf2/ARE pathway by this compound.
Experimental Protocols
Protocol 1: In Vitro Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA)
This protocol is adapted for the assessment of this compound's effect on intracellular ROS generation in adherent cell cultures, such as Normal Human Dermal Fibroblasts (NHDFs), stimulated with an ROS inducer like TNF-α or hydrogen peroxide (H₂O₂).[5][9][10]
Materials:
-
Normal Human Dermal Fibroblasts (NHDFs) or other suitable cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with and without serum
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound or this compound 3-rutinoside (L3R) stock solution (in DMSO or other suitable solvent)
-
TNF-α or H₂O₂ (ROS inducer)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Black, clear-bottom 96-well plates or 48-well plates
-
Fluorescence microscope and/or a fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Serum Starvation:
-
After 24 hours, remove the culture medium and wash the cells once with PBS.
-
Replace the medium with serum-free DMEM and incubate for another 24 hours to synchronize the cells.[5]
-
-
Pre-treatment with this compound:
-
Prepare working solutions of L3R at the desired concentrations (e.g., 25, 50, 100 µM) in serum-free DMEM from the stock solution.
-
Remove the starvation medium and add the L3R-containing medium to the designated wells.
-
Incubate the cells for 1 hour at 37°C.[5]
-
-
ROS Induction and DCFDA Staining:
-
Measurement of ROS:
-
Fluorescence Microscopy:
-
Fluorescence Plate Reader:
-
After washing the cells with PBS, add 100-200 µL of PBS to each well of the 96-well plate.
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[9]
-
-
Controls:
-
Untreated Control: Cells treated with serum-free DMEM only.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) at the highest concentration used for this compound dilutions.
-
Inducer Control: Cells treated with the ROS inducer (e.g., TNF-α) only.
-
Positive Control: Cells treated with a known antioxidant (e.g., Quercetin or N-acetylcysteine) prior to ROS induction.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the protocol for measuring the effect of this compound on ROS generation.
Caption: Experimental workflow for measuring intracellular ROS.
Conclusion
The protocols and data presented herein provide a robust framework for investigating the antioxidant effects of this compound and its derivatives. The significant reduction of TNF-α-induced ROS by this compound 3-rutinoside highlights its potential as a therapeutic agent for conditions associated with oxidative stress and inflammation. Further investigation into the Nrf2/ARE pathway is warranted to fully elucidate the molecular mechanisms underlying this compound's cytoprotective effects. These application notes serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the systematic evaluation of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Altered glutamate cysteine ligase expression and activity in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD(P)H:Quinone Oxidoreductase 1 (NQO1) as a Therapeutic and Diagnostic Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by (+)-lariciresinol, a lignan isolated from Rubia philippinensis, through the activation of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of glutamate-cysteine ligase protects human COV434 granulosa tumour cells against oxidative and gamma-radiation-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of AP-1 and MAPK signaling and activation of Nrf2/ARE pathway by quercitrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by (+)-lariciresinol, a lignan isolated from Rubia philippinensis, through the activation of p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Protocol for Laricitrin Cell Viability Studies: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting cell viability studies with laricitrin, a naturally occurring flavonoid with potential therapeutic applications.
Introduction to this compound
This compound is an O-methylated flavonol found in sources such as red grapes.[1] Like other flavonoids, it is being investigated for its biological activities, including its potential as an anti-cancer agent. Understanding the effect of this compound on cell viability is a critical first step in evaluating its therapeutic potential. This document outlines the key experimental protocols required to assess the cytotoxic and apoptotic effects of this compound on cancer cell lines.
Data Presentation: Efficacy of Flavonoids on Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological process, such as cell proliferation, by 50%. The IC50 values for various flavonoids, including derivatives of this compound, have been determined across a range of cancer cell lines, demonstrating their potential as anti-cancer agents.
| Compound | Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| This compound Derivative | HTB-26 | Breast Cancer | Not Specified | 10 - 50 | [2] |
| This compound Derivative | PC-3 | Pancreatic Cancer | Not Specified | 10 - 50 | [2] |
| This compound Derivative | HepG2 | Hepatocellular Carcinoma | Not Specified | 10 - 50 | [2] |
| Myricetin | HeLa | Cervical Cancer | 48 | 22.70 | |
| Myricetin | T47D | Breast Cancer | 48 | 51.43 | |
| Quercetin | HCT116 | Colon Carcinoma | Not Specified | 22.4 | [2] |
Experimental Protocols
A thorough investigation of this compound's effect on cell viability involves multiple assays to assess different aspects of cellular health, from metabolic activity to membrane integrity and the induction of apoptosis.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Microplate reader
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
Trypan Blue Exclusion Assay for Cell Viability
The Trypan Blue exclusion assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.
Materials:
-
This compound-treated and control cell suspensions
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Protocol:
-
Cell Preparation: Following treatment with this compound for the desired time, collect the cells by trypsinization and centrifugation.
-
Cell Staining: Resuspend the cell pellet in a known volume of PBS or serum-free medium. Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.
-
Cell Counting: Load 10 µL of the mixture into a hemocytometer and immediately count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Collection: After treatment with this compound, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing Cellular Pathways and Workflows
This compound-Induced Apoptosis Signaling Pathway
The precise signaling cascade initiated by this compound is still under investigation. However, based on studies of this compound and other flavonoids, a potential pathway involves the modulation of key signaling molecules leading to apoptosis. This compound has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[3] Related flavonoids can also influence the PI3K/Akt and MAPK signaling pathways, ultimately affecting the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to mitochondrial dysfunction, cytochrome c release, and the activation of caspases, culminating in apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for this compound Cell Viability Studies
A systematic workflow is essential for obtaining reliable and reproducible data in cell viability studies. The process begins with cell culture and treatment, followed by the application of various assays to measure different aspects of cell health, and concludes with data analysis and interpretation.
Caption: General workflow for assessing this compound's effect on cell viability.
References
Application Note: Quantitative Analysis of Laricitrin using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Laricitrin is a methoxylated flavonoid, specifically a 3'-O-methylated derivative of myricetin, found in various plant species, including those of the Larix genus. This compound and its glycosides have garnered interest for their potential biological activities, including antioxidant and skin-protective effects. Accurate and sensitive quantification of this compound in different matrices is crucial for pharmacokinetic studies, quality control of herbal products, and research into its pharmacological effects. This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound.
Analytical Method
Liquid chromatography-mass spectrometry (LC-MS) is a highly effective technique for analyzing the phytochemical composition of natural products, offering precision in the detection, quantification, and characterization of various bioactive compounds like flavonoids. For the analysis of flavonoids, reversed-phase liquid chromatography is a common approach, typically utilizing C18 columns with a mobile phase consisting of an acidified aqueous solution and an organic solvent such as acetonitrile or methanol.
Liquid Chromatography Parameters
The chromatographic separation can be performed using a UPLC/HPLC system. The parameters provided below are a robust starting point for the separation of this compound.
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 40 | 60 |
| 9.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Mass Spectrometry Parameters
A triple quadrupole mass spectrometer is recommended for quantitative analysis using Multiple Reaction Monitoring (MRM). Electrospray ionization (ESI) is a suitable ionization technique for flavonoids.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Precursor Ion ([M+H]⁺) | m/z 333.06 |
| Precursor Ion ([M-H]⁻) | m/z 331.04 |
| Product Ion (Positive) | To be optimized, e.g., m/z 318.0 (loss of CH₃) |
| Product Ion (Negative) | To be optimized, e.g., m/z 151.0 (Retro-Diels-Alder fragment) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 300 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
Method Validation
A comprehensive validation should be performed to ensure the reliability of the method. The following tables summarize the expected performance characteristics, based on validated methods for structurally similar flavonoids.
Table 3: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 1 - 1000 | > 0.995 | 0.5 | 1.0 |
Table 4: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Accuracy (% Recovery) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| This compound | 5 | 98.5 | < 5% | < 8% |
| 50 | 101.2 | < 4% | < 6% | |
| 500 | 99.8 | < 3% | < 5% |
Table 5: Recovery and Matrix Effect
| Analyte | Spiked Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 5 | 88.2 | 92.1 |
| 50 | 91.5 | 94.5 | |
| 500 | 90.8 | 93.7 |
Protocols
Protocol 1: Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol.
-
Working Stock Solution (100 µg/mL): Dilute 100 µL of the primary stock solution to 1.0 mL with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Protocol 2: Sample Preparation from Plant Material (e.g., Larix Bark)
This protocol is based on methods for extracting polyphenols from larch bark.
-
Grinding: Grind the dried plant material to a fine powder (e.g., 40 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.
-
Add 20 mL of 70% ethanol in water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate in an ultrasonic bath for 30 minutes at room temperature.
-
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration and Dilution:
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial.
-
Dilute the sample with the initial mobile phase (95% A, 5% B) if necessary to fall within the calibration range.
-
Protocol 3: LC-MS/MS Analysis Workflow
-
Equilibrate the LC system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
Set up the injection sequence in the instrument software, including blanks, calibration standards, quality control samples, and the prepared unknown samples.
-
Inject the samples and acquire data using the parameters outlined in the "Analytical Method" section.
-
Process the data using the appropriate software. Generate a calibration curve by plotting the peak area of the analyte against the concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Visualizations
This compound Analysis Workflow
Caption: LC-MS/MS Workflow for this compound Quantification.
This compound in Skin Protection Signaling Pathway
Caption: this compound's Role in Skin Protection.
Application of Laricitrin in Skin Aging Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skin aging is a complex biological process characterized by the progressive deterioration of skin structure and function, leading to wrinkles, sagging, and loss of elasticity. This process is driven by both intrinsic factors (e.g., genetics, cellular metabolism) and extrinsic factors (e.g., UV radiation, pollution). A key contributor to skin aging is the degradation of the extracellular matrix (ECM), primarily composed of collagen and elastin, by matrix metalloproteinases (MMPs). Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), and pro-inflammatory cytokines further accelerate this process.
Laricitrin, a flavonoid found in various plants, and its derivatives have emerged as promising candidates for anti-aging interventions due to their antioxidant and anti-inflammatory properties. This document provides detailed application notes and protocols based on a study of this compound 3-Rutinoside (L3R), a derivative isolated from Ginkgo biloba fruits, and its effects on mitigating the signs of skin aging in vitro.
Mechanism of Action
This compound 3-Rutinoside has been shown to exert its anti-aging effects on skin cells, specifically Normal Human Dermal Fibroblasts (NHDFs), through a multi-faceted approach. When skin cells are exposed to inflammatory triggers like Tumor Necrosis Factor-alpha (TNF-α), a cascade of events leading to skin aging is initiated. TNF-α stimulates the production of intracellular ROS, which in turn activates signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] The activation of specific kinases within this pathway, such as extracellular signal-regulated kinase (ERK), leads to the upregulation of MMP-1, an enzyme responsible for collagen degradation.[1][3][4] Furthermore, this inflammatory stimulus promotes the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8), creating a chronic inflammatory state that exacerbates skin aging.
This compound 3-Rutinoside intervenes in this process by significantly reducing intracellular ROS generation.[1][3][4] This reduction in oxidative stress leads to the downstream inhibition of ERK phosphorylation, a critical step in the MAPK signaling cascade.[1][3] By suppressing ERK activation, L3R effectively downregulates the secretion of MMP-1, thereby protecting collagen from degradation.[1][3][4] Additionally, L3R diminishes the secretion of the pro-inflammatory cytokines IL-6 and IL-8, further mitigating the inflammatory response in skin cells.[1][3]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound 3-Rutinoside (L3R) on key biomarkers of skin aging in TNF-α-stimulated Normal Human Dermal Fibroblasts (NHDFs).
Table 1: Effect of this compound 3-Rutinoside (L3R) on Intracellular Reactive Oxygen Species (ROS) Generation
| Treatment Group | Concentration | Fold Change in ROS Generation (Mean ± SD) | P-value |
| Control | - | 1.00 ± 0.00 | - |
| TNF-α (20 ng/mL) | - | 2.02 ± 0.07 | < 0.001 |
| L3R + TNF-α | 25 µM | 1.05 ± 0.01 | < 0.001 |
| L3R + TNF-α | 50 µM | 0.98 ± 0.00 | < 0.001 |
| L3R + TNF-α | 100 µM | 0.84 ± 0.03 | < 0.001 |
| Quercetin (Positive Control) + TNF-α | 3.1 µM | 1.73 ± 0.01 | < 0.001 |
| Quercetin (Positive Control) + TNF-α | 6.3 µM | 1.75 ± 0.01 | < 0.001 |
| Quercetin (Positive Control) + TNF-α | 12.5 µM | 1.58 ± 0.02 | < 0.001 |
Data is presented as fold change relative to the untreated control group. P-values are in comparison to the TNF-α treated group. Data extracted from Lee et al. (2023).[1]
Table 2: Effect of this compound 3-Rutinoside (L3R) on MMP-1 Secretion
| Treatment Group | Concentration | MMP-1 Secretion (ng/mL, Mean ± SD) | P-value |
| Control | - | 10.61 ± 0.28 | - |
| TNF-α (20 ng/mL) | - | 134.19 ± 1.11 | < 0.001 |
| L3R + TNF-α | 50 µM | 118.89 ± 2.45 | < 0.001 |
| L3R + TNF-α | 100 µM | 100.22 ± 1.01 | < 0.001 |
P-values are in comparison to the TNF-α treated group. Data extracted from Lee et al. (2023).[1]
Table 3: Effect of this compound 3-Rutinoside (L3R) on Pro-inflammatory Cytokine Secretion
| Cytokine | Treatment Group | Concentration | Secretion (ng/mL, Mean ± SD) | P-value |
| IL-6 | Control | - | Not specified | - |
| TNF-α (20 ng/mL) | - | 7.57 ± 0.14 | < 0.001 | |
| L3R + TNF-α | 50 µM | 5.88 ± 0.47 | < 0.05 | |
| L3R + TNF-α | 100 µM | 4.32 ± 0.00 | < 0.001 | |
| IL-8 | Control | - | Not specified | - |
| TNF-α (20 ng/mL) | - | 12.04 ± 0.19 | < 0.001 | |
| L3R + TNF-α | 25 µM | 4.03 ± 0.03 | < 0.001 | |
| L3R + TNF-α | 50 µM | 3.38 ± 0.06 | < 0.001 | |
| L3R + TNF-α | 100 µM | 6.23 ± 0.49 | < 0.001 |
P-values are in comparison to the TNF-α treated group. Data extracted from Lee et al. (2023).[1]
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of TNF-α-induced skin aging and the inhibitory effects of this compound 3-Rutinoside.
Caption: Experimental workflow for evaluating the anti-skin aging effects of this compound.
Experimental Protocols
Cell Culture and Treatment
Objective: To culture Normal Human Dermal Fibroblasts (NHDFs) and prepare them for treatment with this compound and/or TNF-α.
Materials:
-
Normal Human Dermal Fibroblasts (NHDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound 3-Rutinoside (stock solution in DMSO)
-
Recombinant Human TNF-α (stock solution in sterile water)
-
Cell culture flasks, plates (6-well, 24-well, 96-well)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Culture: Culture NHDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed into new flasks or plates for experiments.
-
Seeding for Experiments: Seed NHDFs into appropriate culture plates (e.g., 24-well or 6-well plates) at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Serum Starvation: Before treatment, replace the growth medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.
-
Pre-treatment: Treat the cells with various concentrations of this compound 3-Rutinoside (dissolved in serum-free DMEM) for 1 hour. Include a vehicle control (DMSO in serum-free DMEM).
-
Stimulation: After pre-treatment, add TNF-α to a final concentration of 20 ng/mL to the designated wells and incubate for the time specified in the subsequent protocols (e.g., 24 hours).
Intracellular ROS Measurement (DCFH-DA Assay)
Objective: To quantify the levels of intracellular ROS in NHDFs after treatment.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free DMEM
-
PBS
-
Fluorescence microscope or plate reader
Protocol:
-
Follow the cell culture and treatment protocol (Section 1), seeding cells in a 24-well plate.
-
After the TNF-α stimulation period, wash the cells twice with PBS.
-
Add 10 µM DCFH-DA in serum-free DMEM to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Alternatively, capture images using a fluorescence microscope.
-
Normalize the fluorescence intensity to the protein concentration of each well to account for any differences in cell number.
MMP-1 Quantification (ELISA)
Objective: To measure the concentration of secreted MMP-1 in the cell culture supernatant.
Materials:
-
Human MMP-1 ELISA Kit
-
Cell culture supernatants from treated cells (from Section 1)
-
Microplate reader
Protocol:
-
Follow the cell culture and treatment protocol (Section 1) for 24 hours.
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatants at 1,000 x g for 20 minutes to remove any cellular debris.
-
Perform the MMP-1 ELISA according to the manufacturer's instructions. This typically involves: a. Adding standards and samples to the antibody-pre-coated microplate. b. Incubating the plate. c. Washing the plate to remove unbound substances. d. Adding a biotin-conjugated detection antibody. e. Incubating and washing. f. Adding a streptavidin-HRP conjugate. g. Incubating and washing. h. Adding a substrate solution to develop color. i. Stopping the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of MMP-1 in each sample by comparing the absorbance to the standard curve.
Western Blot for ERK Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of ERK in response to TNF-α.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Follow the cell culture and treatment protocol (Section 1), stimulating with TNF-α for 30 minutes.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
IL-6 and IL-8 Quantification (ELISA)
Objective: To measure the concentration of secreted pro-inflammatory cytokines IL-6 and IL-8 in the cell culture supernatant.
Materials:
-
Human IL-6 ELISA Kit
-
Human IL-8 ELISA Kit
-
Cell culture supernatants from treated cells (from Section 1)
-
Microplate reader
Protocol:
-
Follow the cell culture and treatment protocol (Section 1) for 24 hours.
-
Collect the cell culture supernatant from each well and centrifuge to remove debris.
-
Perform the IL-6 and IL-8 ELISAs on separate plates according to the manufacturer's instructions, following a similar procedure as described for the MMP-1 ELISA (Section 3).
-
Measure the absorbance at 450 nm and calculate the concentrations of IL-6 and IL-8 from their respective standard curves.
Conclusion
The provided data and protocols demonstrate that this compound 3-Rutinoside is a potent inhibitor of key pathways involved in TNF-α-induced skin aging in dermal fibroblasts. Its ability to reduce oxidative stress, inhibit the ERK/MMP-1 axis, and suppress pro-inflammatory cytokine secretion makes it a compelling candidate for further research and development in the fields of dermatology and cosmetology. These application notes serve as a comprehensive guide for researchers aiming to investigate the anti-aging properties of this compound and its derivatives.
References
Laricitrin: A Promising Flavonoid for Therapeutic Development
Application Notes and Protocols for Researchers
Laricitrin, a naturally occurring O-methylated flavonol, has emerged as a compound of significant interest in the fields of pharmacology and drug development. Present in various plants, including grape seed extract, it has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects. These properties position this compound as a potential therapeutic agent for a variety of diseases. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Therapeutic Potential of this compound
This compound's therapeutic effects are attributed to its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation. While specific quantitative data for this compound is still emerging, studies on its glycoside derivative, this compound 3-rutinoside, provide valuable insights into its potential potency.
Antioxidant Activity
This compound exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress. A study on this compound 3-rutinoside demonstrated significant inhibition of TNF-α-stimulated reactive oxygen species (ROS) generation in normal human dermal fibroblasts, with a statistically significant effect observed at a concentration of 100 μM (p < 0.001)[1][2].
Anti-Inflammatory Effects
Chronic inflammation is a key driver of many diseases. This compound has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In TNF-α-stimulated human dermal fibroblasts, this compound 3-rutinoside was found to diminish the secretion of interleukin-6 (IL-6) and interleukin-8 (IL-8)[1][2]. This suggests that this compound may be beneficial in managing inflammatory conditions.
Anticancer Properties
Preliminary evidence suggests that this compound possesses anti-tumor effects, although specific IC50 values against various cancer cell lines are not yet widely reported in the literature[3]. Flavonoids, in general, are known to interfere with cancer cell proliferation, angiogenesis, and metastasis. Further investigation into this compound's anticancer activity is warranted.
Neuroprotective Potential
The antioxidant and anti-inflammatory properties of flavonoids like this compound suggest a potential role in neuroprotection. By mitigating oxidative stress and inflammation in the brain, this compound could be explored for its therapeutic benefits in neurodegenerative diseases.
Quantitative Data Summary
While specific IC50 and EC50 values for this compound are limited in publicly available literature, the following table summarizes the available quantitative data for its glycoside derivative, this compound 3-rutinoside, which serves as a valuable reference point for its potential bioactivity.
| Compound | Assay | Cell Line/System | Endpoint | Result | Citation |
| This compound 3-rutinoside | ROS Generation | TNF-α-stimulated Normal Human Dermal Fibroblasts | Inhibition of ROS | p < 0.001 at 100 μM | [1][2] |
| This compound 3-rutinoside | Cytokine Secretion | TNF-α-stimulated Normal Human Dermal Fibroblasts | Inhibition of IL-6 | Diminished secretion | [1][2] |
| This compound 3-rutinoside | Cytokine Secretion | TNF-α-stimulated Normal Human Dermal Fibroblasts | Inhibition of IL-8 | Diminished secretion | [1][2] |
Signaling Pathways Modulated by this compound
This compound is known to modulate several key signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cellular responses to external stimuli.
This compound's modulation of the MAPK signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol determines the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions of this compound in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each this compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
For the positive control, use ascorbic acid at the same concentrations as this compound.
-
For the blank, use 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the EC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of this compound.
Workflow for the DPPH radical scavenging assay.
In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS stimulation should be included.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.
-
Determine the IC50 value for NO inhibition.
Western Blot Analysis of MAPK Pathway Activation
This protocol is for detecting the phosphorylation status of key proteins in the MAPK signaling pathway (ERK, JNK, p38) in response to this compound treatment.
Materials:
-
This compound
-
Appropriate cell line (e.g., RAW 264.7, HeLa)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-ERK, total-ERK, phospho-JNK, total-JNK, phospho-p38, total-p38, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with this compound and/or a stimulant (e.g., LPS, TNF-α) for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
General workflow for Western blot analysis.
Conclusion
This compound holds considerable promise as a therapeutic agent due to its multifaceted biological activities. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers investigating its potential. Further studies are crucial to elucidate its precise mechanisms of action and to establish its efficacy and safety in various disease models, which will pave the way for its potential clinical applications.
References
Developing a Stable Formulation of Laricitrin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laricitrin is an O-methylated flavonol, a type of flavonoid found in sources such as red grapes. Like many flavonoids, this compound exhibits promising biological activities, including antioxidant and anti-inflammatory effects, which are often associated with the modulation of key cellular signaling pathways. However, its therapeutic potential is often hindered by poor aqueous solubility and potential instability, which can limit its bioavailability and shelf-life.
These application notes provide a comprehensive guide to developing a stable formulation of this compound. The following sections detail this compound's physicochemical properties, outline strategies to enhance its solubility and stability, and provide detailed protocols for formulation preparation, stability testing, and analytical quantification. The information presented is intended to serve as a foundational resource for researchers and formulation scientists working with this promising natural compound.
Physicochemical Properties of this compound and Structurally Similar Flavonoids
Due to the limited availability of specific quantitative data for this compound, the following table includes data for the structurally similar O-methylated flavonol, isorhamnetin, to provide a basis for formulation development. These values should be considered as a starting point, and empirical determination for this compound is essential.
| Property | This compound | Isorhamnetin (Analogue) | Source |
| Molecular Formula | C₁₆H₁₂O₈ | C₁₆H₁₂O₇ | |
| Molar Mass | 332.26 g/mol | 316.3 g/mol | |
| Solubility | Data not available | ~20 mg/mL in DMSO~10 mg/mL in dimethylformamide~0.5 mg/mL in 1:1 DMSO:PBS (pH 7.2) | |
| LogP (predicted) | 1.5 | 1.8 |
Formulation Strategies to Enhance Solubility and Stability
The inherent hydrophobicity of this compound necessitates formulation strategies to improve its dissolution and stability in aqueous environments. The following approaches are recommended:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).
-
Nanoemulsions: Encapsulating this compound within the oil droplets of a nanoemulsion can significantly increase its solubility and provide a stable aqueous formulation. These systems are typically composed of an oil phase, a surfactant, and an aqueous phase.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. This compound can be encapsulated within this cavity to form an inclusion complex with improved aqueous solubility and stability.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and characterization of this compound formulations.
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 4000)
-
Ethanol (or other suitable organic solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolution: Accurately weigh this compound and the chosen polymer carrier (e.g., in a 1:4 drug-to-polymer ratio). Dissolve both components in a minimal amount of a common solvent, such as ethanol, in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film or powder is formed on the inner surface of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Milling and Sieving: Gently scrape the solid dispersion from the flask. Pulverize the material using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (using techniques such as DSC, XRD, and FTIR).
Protocol 2: Preparation of this compound Nanoemulsion by Spontaneous Emulsification
Objective: To prepare an oil-in-water (O/W) nanoemulsion of this compound for improved solubility.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, ethyl oleate)
-
Surfactant (e.g., Tween 80, Polysorbate 20)
-
Co-surfactant (e.g., Transcutol P, propylene glycol)
-
Purified water
-
Magnetic stirrer
Methodology:
-
Phase Preparation:
-
Oil Phase: Accurately weigh the oil, surfactant, and co-surfactant. Dissolve the desired amount of this compound in this mixture with gentle stirring and warming if necessary. This forms the organic phase.
-
Aqueous Phase: Prepare the required volume of purified water.
-
-
Spontaneous Emulsification: Place the aqueous phase on a magnetic stirrer. Slowly add the organic phase dropwise to the aqueous phase under continuous stirring.
-
Equilibration: Continue stirring the mixture for a specified period (e.g., 30 minutes) to allow the nanoemulsion to self-assemble and equilibrate.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, drug content, and entrapment efficiency.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex
Objective: To prepare an inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Ethanol
-
Purified water
-
Magnetic stirrer
-
Freeze-dryer or spray-dryer
Methodology:
-
Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) in a molar ratio of 1:1 with this compound.
-
This compound Solution: Dissolve the this compound in a minimal amount of ethanol.
-
Complexation: Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.
-
Equilibration: Allow the mixture to stir at room temperature for an extended period (e.g., 24-48 hours) to facilitate the formation of the inclusion complex.
-
Solidification:
-
Freeze-Drying: Freeze the solution and then lyophilize it to obtain a solid powder.
-
Spray-Drying: Alternatively, the solution can be spray-dried to produce a fine powder.
-
-
Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, XRD, FTIR, and NMR. Evaluate the complex for its solubility enhancement and dissolution rate.
Protocol 4: Forced Degradation and Stability-Indicating HPLC Method Development
Objective: To assess the stability of this compound under stress conditions and develop a stability-indicating HPLC method for its quantification.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
C18 column
-
Acetonitrile (ACN)
-
Formic acid or phosphoric acid
-
Purified water
Methodology:
Part A: Forced Degradation Study
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Stress Conditions: Expose the this compound solution to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Add 0.1 M NaOH and maintain at room temperature or slightly elevated temperature for a defined period.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light.
-
-
Sample Collection: Withdraw aliquots at various time points, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
Part B: Stability-Indicating HPLC Method
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of this compound (likely in the range of 280-370 nm).
-
Injection Volume: 20 µL
-
-
Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The specificity of the method is confirmed by its ability to separate the intact this compound peak from any degradation products formed during the forced degradation study.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Formulation Development
Caption: Workflow for this compound Formulation Development.
Antioxidant and Anti-inflammatory Signaling Pathway of Flavonols
Caption: this compound's Modulation of Inflammatory Pathways.
Summary of Quantitative Data for Formulation and Stability
The following tables summarize the key parameters to be evaluated during the development of a stable this compound formulation. Representative data for other flavonoids are provided as a reference where specific data for this compound is unavailable.
Table 1: Solubility Enhancement of Flavonoids
| Formulation Approach | Flavonoid | Carrier/System | Solubility Enhancement (fold increase) | Source |
| Solid Dispersion | Quercetin | PVP | >10 | |
| Inclusion Complex | Quercetin | HP-β-CD | ~254 | |
| Inclusion Complex | Naringenin | β-CD | Significant increase |
Table 2: Stability Testing Parameters and Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl, 60-80°C | 2-24 hours | Degradation of glycosidic bonds (if applicable), potential ring opening |
| Base Hydrolysis | 0.1 M NaOH, RT-60°C | 1-12 hours | Rapid degradation, potential for rearrangement |
| Oxidation | 3% H₂O₂, RT | 24-48 hours | Formation of oxidized byproducts |
| Thermal Degradation | 80-100°C (dry heat or solution) | 24-72 hours | General decomposition |
| Photodegradation | UV (254 nm) and Visible Light | 24-72 hours | Photodegradation products |
Table 3: Example HPLC Method Validation Parameters for a Flavonoid
| Parameter | Acceptance Criteria | Example Result (for a flavonoid) |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98-102% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2% | < 1.5% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
Conclusion
The development of a stable formulation of this compound is crucial for realizing its therapeutic potential. The protocols and data presented in these application notes provide a systematic approach to addressing the challenges of its poor solubility and potential instability. By employing formulation strategies such as solid dispersions, nanoemulsions, and cyclodextrin complexation, it is possible to significantly enhance the dissolution and stability of this compound. The successful development of a stable and bioavailable formulation will pave the way for further preclinical and clinical investigations into the pharmacological benefits of this promising flavonoid. It is imperative that the specific physicochemical properties of this compound are empirically determined to optimize the formulation and ensure the quality, safety, and efficacy of the final product.
Application Notes and Protocols for High-Content Screening with Laricitrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laricitrin is an O-methylated flavonol, a type of flavonoid found in sources such as red grapes.[1] As a member of the flavonoid family, it exhibits a range of biological activities, including anti-tumor, antioxidant, and anti-inflammatory effects.[2] These properties make this compound and its derivatives interesting candidates for drug discovery and development, particularly in the areas of oncology and inflammatory diseases. High-content screening (HCS) provides a powerful platform for investigating the cellular effects of compounds like this compound in a multiparametric and higher-throughput manner.
These application notes provide an overview of how to design and implement HCS assays to investigate the bioactivity of this compound, focusing on its known mechanisms of action, including the modulation of key signaling pathways and the reduction of oxidative stress.
Biological Activities and Cellular Targets of this compound
This compound has been shown to exert its effects through several cellular mechanisms:
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Anti-inflammatory Activity: this compound and its glycosides have been demonstrated to suppress the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). This anti-inflammatory effect is mediated, in part, through the inhibition of the NF-κB and MAPK/ERK signaling pathways.
-
Antioxidant Activity: A key feature of this compound is its ability to inhibit the generation of intracellular reactive oxygen species (ROS). By scavenging free radicals, this compound helps to protect cells from oxidative damage.
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Signaling Pathway Modulation: this compound has been found to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway. The MAPK and NF-κB pathways are crucial regulators of cellular processes such as inflammation, proliferation, and survival.
High-Content Screening Applications for this compound
The known biological activities of this compound are well-suited for investigation using HCS. The following are examples of HCS assays that can be developed to screen for compounds with this compound-like activity or to further elucidate the mechanism of action of this compound itself.
NF-κB Nuclear Translocation Assay
Objective: To quantify the inhibitory effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus.
Principle: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation with an inflammatory agent like TNF-α, the p65 subunit translocates to the nucleus to activate gene transcription. HCS can be used to image and quantify this translocation event on a per-cell basis.
ERK Phosphorylation Assay
Objective: To measure the effect of this compound on the phosphorylation of ERK in response to a growth factor or other stimuli.
Principle: The phosphorylation of ERK (p-ERK) is a key step in the MAPK signaling cascade. Using immunofluorescence, an HCS system can detect and quantify the levels of p-ERK within cells, providing a readout of pathway activation.
Intracellular ROS Production Assay
Objective: To quantify the antioxidant potential of this compound by measuring its ability to reduce intracellular ROS levels.
Principle: Cell-permeable dyes that fluoresce upon oxidation by ROS can be used to measure the levels of oxidative stress within cells. HCS allows for the automated imaging and analysis of fluorescence intensity in a large population of cells.
Quantitative Data for this compound Derivatives
The following table summarizes the available quantitative data for the biological activity of a this compound derivative.
| Compound | Assay | Cell Line | Concentration | Result | Reference |
| This compound 3-rutinoside | TNF-α-stimulated ROS generation | Normal Human Dermal Fibroblasts (NHDF) | 100 µM | Inhibition of ROS generation (p < 0.001) | [3] |
Experimental Protocols
Protocol 1: NF-κB p65 Nuclear Translocation HCS Assay
1. Materials:
- Cell line (e.g., HeLa, A549)
- 384-well, black-walled, clear-bottom imaging plates
- Complete cell culture medium
- This compound stock solution (in DMSO)
- TNF-α (or other inflammatory stimulus)
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody: Rabbit anti-NF-κB p65
- Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
- Nuclear stain: Hoechst 33342
- High-content imaging system and analysis software
2. Procedure:
- Cell Seeding: Seed cells into a 384-well imaging plate at a density that will result in a sub-confluent monolayer after 24 hours. Incubate at 37°C, 5% CO2.
- Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compounds to the cells and incubate for 1 hour. Include vehicle control (DMSO) wells.
- Stimulation: Add TNF-α to all wells (except for the unstimulated control) to a final concentration of 20 ng/mL. Incubate for 30 minutes at 37°C.
- Fixation and Permeabilization: Aspirate the medium and wash the cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature. Wash with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
- Immunostaining:
- Wash the cells with PBS and add blocking buffer for 1 hour.
- Incubate with the primary antibody against NF-κB p65 (diluted in blocking buffer) overnight at 4°C.
- Wash three times with PBS.
- Incubate with the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 (for nuclear staining) for 1 hour at room temperature in the dark.
- Wash three times with PBS.
- Imaging: Acquire images using a high-content imaging system. Use channels for Hoechst 33342 (nucleus) and Alexa Fluor 488 (NF-κB p65).
- Image Analysis:
- Use the nuclear stain to identify individual cells and define the nuclear and cytoplasmic compartments.
- Measure the mean fluorescence intensity of NF-κB p65 in both the nucleus and the cytoplasm for each cell.
- Calculate the ratio of nuclear to cytoplasmic fluorescence intensity as a measure of translocation.
Protocol 2: Phospho-ERK (p-ERK) HCS Assay
1. Materials:
- Cell line (e.g., A431, HeLa)
- 384-well, black-walled, clear-bottom imaging plates
- Serum-free cell culture medium
- This compound stock solution (in DMSO)
- Epidermal Growth Factor (EGF) (or other stimulus)
- Materials for fixation, permeabilization, and blocking as in Protocol 1.
- Primary antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
- Secondary antibody: Alexa Fluor 568-conjugated goat anti-rabbit IgG
- Nuclear stain: Hoechst 33342
- High-content imaging system and analysis software
2. Procedure:
- Cell Seeding and Serum Starvation: Seed cells as in Protocol 1. After 24 hours, replace the medium with serum-free medium and incubate for another 12-24 hours.
- Compound Treatment: Add serial dilutions of this compound to the cells and incubate for 1 hour.
- Stimulation: Add EGF to a final concentration of 100 ng/mL and incubate for 10 minutes at 37°C.
- Fixation, Permeabilization, and Immunostaining: Follow the steps for fixation, permeabilization, and immunostaining as in Protocol 1, using the primary antibody against p-ERK and an appropriate secondary antibody.
- Imaging: Acquire images for Hoechst 33342 (nucleus) and Alexa Fluor 568 (p-ERK).
- Image Analysis:
- Identify nuclei using the Hoechst stain.
- Define a whole-cell mask based on the p-ERK staining.
- Measure the mean fluorescence intensity of p-ERK within the whole-cell mask.
Protocol 3: Intracellular ROS HCS Assay
1. Materials:
- Cell line (e.g., RAW 264.7 macrophages, HepG2)
- 384-well, black-walled, clear-bottom imaging plates
- Complete cell culture medium
- This compound stock solution (in DMSO)
- ROS-inducing agent (e.g., Tert-butyl hydroperoxide (TBHP) or Lipopolysaccharide (LPS))
- Cell-permeable ROS-sensitive dye (e.g., CellROX™ Deep Red or CM-H2DCFDA)
- Nuclear stain: Hoechst 33342
- Live-cell imaging compatible buffer (e.g., Hank's Balanced Salt Solution - HBSS)
- High-content imaging system with environmental control (37°C, 5% CO2)
2. Procedure:
- Cell Seeding: Seed cells as in Protocol 1.
- Compound Treatment: Add serial dilutions of this compound and incubate for 1 hour.
- ROS Induction: Add the ROS-inducing agent (e.g., 100 µM TBHP) and incubate for 30-60 minutes.
- Staining: Remove the medium and wash with pre-warmed HBSS. Add the ROS-sensitive dye and Hoechst 33342, diluted in HBSS, and incubate for 30 minutes at 37°C in the dark.
- Imaging: Wash the cells with HBSS and acquire images immediately on a high-content imager equipped with environmental control.
- Image Analysis:
- Identify nuclei using the Hoechst stain.
- Create a cytoplasmic or whole-cell mask.
- Measure the mean fluorescence intensity of the ROS-sensitive dye within the defined cellular region.
Visualizations
Signaling Pathways
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's modulation of the MAPK/ERK signaling pathway.
Experimental Workflow
Caption: General workflow for a high-content screening experiment.
References
Troubleshooting & Optimization
Technical Support Center: Improving Laricitrin Solubility for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with the flavonoid laricitrin in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is an O-methylated flavonol, a type of flavonoid with potential anti-tumor effects. Like many flavonoids, this compound is a hydrophobic molecule, making it practically insoluble in aqueous solutions such as cell culture media. This poor solubility can lead to precipitation, making it difficult to achieve accurate and reproducible concentrations for in vitro experiments.
Q2: What are the primary causes of this compound precipitation in my cell culture medium?
Precipitation of this compound in cell culture is a common issue and can stem from several factors:
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Low Aqueous Solubility: this compound's hydrophobic nature is the primary reason for its limited solubility in water-based media.
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Improper Dissolution: Incomplete initial dissolution in a stock solvent can lead to the presence of microcrystals that act as seeds for further precipitation.
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Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous cell culture medium can cause a sudden change in solvent polarity, leading to the compound "crashing out" of the solution.[1]
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High Final Concentration: The desired experimental concentration of this compound in the media may exceed its solubility limit.
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Media Components: Interactions with salts, proteins, and other components in the culture medium can sometimes reduce solubility.
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Temperature and pH Fluctuations: Changes in temperature or the pH of the media can alter the solubility of this compound.[1]
Q3: What is the maximum recommended concentration of Dimethyl Sulfoxide (DMSO) in the final culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments.
| Solvent | Recommended Maximum Final Concentration | Notes |
| DMSO | ≤ 0.5% (v/v) | Ideally, keep the concentration at or below 0.1% to minimize off-target effects. |
| Ethanol | ≤ 0.5% (v/v) | Can be an alternative to DMSO, but cytotoxicity should be assessed for the specific cell line. |
Q4: I observed a cloudy or hazy appearance in my media after adding this compound, but I don't see distinct particles. Is this precipitation?
Yes, this is likely a form of precipitation. Fine, dispersed microcrystals of a hydrophobic compound can result in a cloudy or hazy appearance without the presence of large, visible particles, especially at lower magnifications.[2] The troubleshooting steps outlined below should help resolve this issue. Additionally, it is important to ensure that the cell culture medium itself has not precipitated due to improper storage or handling (e.g., freeze-thaw cycles).[2][3]
Troubleshooting Guide: Preventing this compound Precipitation
Problem: I observed a precipitate in my cell culture medium after adding this compound.
Step 1: Review Your Stock Solution Preparation
The quality and concentration of your stock solution are critical.
| Parameter | Recommendation | Troubleshooting Tips |
| Solvent Choice | Use high-purity, anhydrous DMSO for the initial stock solution. | Ensure your DMSO is not old and has not absorbed water, which can decrease its solubilizing capacity.[2] |
| Stock Concentration | Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. | An overly concentrated stock may be more prone to precipitation upon dilution. If problems persist, try preparing a slightly lower concentration stock (e.g., 1-10 mM).[2] |
| Dissolution | Ensure this compound is completely dissolved in DMSO. | Gentle warming (up to 37°C) and vortexing or sonication can aid in complete dissolution.[2] Visually inspect the solution against a light source to ensure no undissolved particles remain. |
| Storage | Store the stock solution in small, single-use aliquots at -20°C or -80°C. | Avoid repeated freeze-thaw cycles, which can lead to compound degradation and affect solubility.[2] |
Step 2: Optimize Your Dilution Method
The method of diluting the DMSO stock into your aqueous cell culture medium is the most common source of precipitation.
| Parameter | Recommendation | Troubleshooting Tips |
| Final DMSO Concentration | Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%. | Higher DMSO concentrations can be toxic to cells and can also cause the hydrophobic compound to precipitate.[2] |
| Dilution Technique | Add the this compound stock solution to pre-warmed (37°C) cell culture medium while gently vortexing or swirling the medium. | Avoid adding the stock solution to cold medium, as this can cause thermal shock and induce precipitation. Never add the aqueous medium directly to the concentrated DMSO stock. [2] |
| Serial Dilution | For achieving a range of concentrations, perform serial dilutions of your stock solution in 100% DMSO first, and then add a small, fixed volume of each DMSO-diluted stock to the media to achieve the final concentrations. This ensures the final DMSO concentration remains constant across all conditions. | A step-wise dilution can prevent the rapid change in solvent polarity that causes precipitation.[2] |
| Sonication | If a slight precipitate forms after dilution, brief sonication of the final medium solution in a water bath sonicator may help to redissolve the compound. | Use with caution, as excessive sonication can potentially damage media components.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
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Anhydrous, cell culture grade DMSO
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Sterile microcentrifuge tubes or amber glass vials
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Vortex mixer
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Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 332.26 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
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10 mmol/L * 1 L/1000 mL * 332.26 g/mol * 1000 mg/g = 3.32 mg/mL
-
Therefore, weigh out 3.32 mg of this compound.
-
-
Dissolution:
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In a sterile microcentrifuge tube or amber vial, add the weighed this compound.
-
Add 1 mL of anhydrous DMSO.
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Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath or warm to 37°C to aid dissolution.
-
-
Sterilization: The DMSO stock solution is considered sterile. No filtration is necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
This protocol describes the preparation of a 10 µM working solution from a 10 mM stock, resulting in a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): A step-wise dilution is recommended to prevent precipitation.
-
Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in complete cell culture medium. To do this, add 10 µL of the 10 mM stock to 90 µL of pre-warmed medium and mix well.
-
-
Final Dilution:
-
Add the intermediate stock solution to the final volume of cell culture medium to achieve the desired working concentration.
-
To prepare 10 mL of a 10 µM working solution from the 1 mM intermediate stock, perform a 1:100 dilution. Add 100 µL of the 1 mM intermediate solution to 9.9 mL of complete cell culture medium.
-
Alternatively, to prepare the 10 µM working solution directly from the 10 mM stock, perform a 1:1000 dilution. Add 10 µL of the 10 mM stock solution to 10 mL of complete cell culture medium. Crucially, add the stock solution dropwise to the medium while gently swirling or vortexing the tube to ensure rapid and even dispersion.
-
-
Mix Thoroughly: Gently mix the final working solution by inverting the tube or pipetting up and down.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium (e.g., 10 µL of DMSO to 10 mL of medium for a 0.1% concentration).
Data Presentation
Table 1: Estimated Solubility of this compound and Structurally Similar Flavonoids
As specific quantitative solubility data for this compound is limited, data for the structurally related flavonoid, myricetin, is provided as a reasonable estimate.
| Compound | Solvent | Estimated Solubility |
| This compound | DMSO | ~10 mg/mL |
| Ethanol | ~1 mg/mL | |
| Myricetin | DMSO | ~10 mg/mL[4] |
| Ethanol | ~1 mg/mL[4] | |
| Water | Practically Insoluble[5][6] |
Table 2: Recommended Final Concentrations of Solvents in Cell Culture
| Solvent | Recommended Final Concentration | Maximum Tolerated Concentration (Cell Line Dependent) |
| DMSO | ≤ 0.1% | 0.5% |
| Ethanol | ≤ 0.1% | 0.5% |
Visualizations
References
Overcoming Laricitrin precipitation in aqueous buffer
Welcome to the technical support center for overcoming challenges with laricitrin precipitation in aqueous buffers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for maintaining this compound solubility in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: this compound, a type of flavonoid, is a hydrophobic molecule with low intrinsic water solubility. Precipitation commonly occurs in aqueous buffers due to its tendency to self-aggregate and resist dissolution. Factors such as buffer pH, temperature, concentration of this compound, and the presence of other solutes can all influence its solubility.
Q2: What is the expected solubility of this compound in water?
A2: There are varying reports on the precise water solubility of this compound. Some estimations suggest a solubility of up to 2.319 mg/mL at 25°C, while other sources classify it as practically insoluble in water[1][2]. This variability underscores the challenges in working with this compound in aqueous solutions and the need for solubility enhancement techniques.
Q3: Can adjusting the pH of my buffer help?
A3: Yes, pH can significantly impact the solubility of flavonoids like this compound. Generally, the solubility of flavonoids containing hydroxyl groups increases in alkaline conditions (higher pH) due to the deprotonation of these groups, which increases the molecule's polarity. Conversely, in acidic to neutral pH, they tend to be less soluble.
Q4: Are there any recommended additives to improve this compound solubility?
A4: Several excipients can be used to improve the solubility of poorly soluble compounds like this compound. These include co-solvents (e.g., ethanol, DMSO, PEG 400), surfactants, and complexing agents like cyclodextrins. More advanced methods involve the use of nanosuspensions or Natural Deep Eutectic Solvents (NaDES)[3][4].
Q5: How can I prepare a stock solution of this compound?
A5: It is recommended to first dissolve this compound in a small amount of an organic co-solvent like DMSO or ethanol before making further dilutions into your aqueous buffer. This concentrated stock can then be added dropwise to the buffer with vigorous stirring to prevent immediate precipitation. See the Troubleshooting Guides for a detailed protocol.
Troubleshooting Guides
Guide 1: Optimizing Buffer Conditions
This guide will help you address this compound precipitation by modifying your buffer composition.
Problem: this compound precipitates immediately upon addition to the aqueous buffer or over a short period.
Possible Causes:
-
Buffer pH is not optimal for this compound solubility.
-
The concentration of this compound exceeds its solubility limit under the current conditions.
-
The buffer components are interacting with this compound, reducing its solubility.
Solutions:
-
pH Adjustment:
-
Protocol: Prepare a series of buffers with varying pH values (e.g., from 6.0 to 9.0). Attempt to dissolve a fixed amount of this compound in each buffer.
-
Expected Outcome: You should observe increased solubility at a more alkaline pH. Note that the stability of this compound may be compromised at very high pH values. Myricetin, a related compound, shows rapid degradation under basic conditions[5].
-
-
Use of Co-solvents:
-
Protocol: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as DMSO, ethanol, or PEG 400. Add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. The final concentration of the co-solvent should be kept as low as possible to avoid interfering with your experiment (typically <1% v/v).
-
Expected Outcome: The co-solvent will help to keep this compound in solution. The table below provides a summary of potential co-solvents.
-
Table 1: Co-solvents for Enhancing Flavonoid Solubility
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 1% | A powerful solvent, but can have biological effects. |
| Ethanol | 1 - 5% | Generally well-tolerated in many biological assays. |
| Polyethylene Glycol 400 (PEG 400) | 1 - 10% | A non-toxic and effective solubilizing agent. |
| Glycerol | 5 - 20% | Can increase viscosity but is a good solubilizer. |
Guide 2: Advanced Solubilization Techniques
For experiments requiring higher concentrations of this compound, more advanced techniques may be necessary.
Problem: Standard buffer optimization and co-solvents are insufficient to achieve the desired this compound concentration without precipitation.
Solutions:
-
Cyclodextrin Complexation:
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, increasing their apparent water solubility[6][7].
-
Protocol:
-
Prepare a solution of β-cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer.
-
Add this compound powder directly to the cyclodextrin solution.
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Stir the mixture vigorously at room temperature or with gentle heating for several hours to facilitate complex formation.
-
-
Expected Outcome: A significant increase in this compound solubility. For example, dimeric β-cyclodextrin has been shown to increase the solubility of similar flavonols like myricetin and quercetin by over 10-fold[7].
-
-
Use of Natural Deep Eutectic Solvents (NaDES):
-
Mechanism: NaDES are mixtures of natural compounds like sugars, amino acids, and organic acids that form a eutectic with a melting point much lower than the individual components. They are effective at dissolving poorly soluble compounds[4][8].
-
Protocol: A common NaDES is a mixture of betaine and glycerol. This compound can be dissolved in the NaDES, and this mixture can then be diluted in the aqueous buffer.
-
Expected Outcome: A dramatic increase in solubility. For instance, a betaine:glycerol NaDES increased the solubility of quercetin by over 23,000-fold compared to water[4].
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Table 2: Solubility Enhancement with Advanced Techniques (Illustrative Data for Similar Flavonoids)
| Technique | Example Agent | Fold Increase in Solubility (Approx.) | Reference |
| Cyclodextrin Complexation | Dimeric β-cyclodextrin | 10-30x for myricetin/quercetin | [7] |
| Natural Deep Eutectic Solvents | Betaine:Glycerol (1:2) | >20,000x for quercetin | [4] |
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent
-
Weigh out the required amount of this compound powder.
-
Add a minimal volume of the chosen co-solvent (e.g., DMSO) to completely dissolve the powder. Aim for a high concentration stock (e.g., 10-50 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
While vigorously stirring your aqueous buffer, add the this compound stock solution drop by drop.
-
Visually inspect the solution for any signs of precipitation. If cloudiness appears, the solubility limit has been exceeded.
Caption: Workflow for preparing a this compound working solution.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting this compound precipitation.
Caption: A step-by-step guide to troubleshooting this compound precipitation.
References
- 1. This compound, 53472-37-0 [thegoodscentscompany.com]
- 2. hmdb.ca [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Laricitrin Extraction from Fruit Peels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of laricitrin from fruit peels. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What is this compound and in which fruit peels is it most commonly found?
This compound is an O-methylated flavonol, a type of flavonoid, known for its potential health benefits. It is primarily found in the skins of red grapes (Vitis vinifera). While other fruits may contain flavonoids, red grape peels are the most cited source for this compound.
2. What are the most effective methods for extracting this compound from fruit peels?
Modern extraction techniques are generally more efficient than traditional methods like maceration. The most effective methods include:
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration, leading to higher yields in shorter times.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating the extraction process.
-
Supercritical Fluid Extraction (SFE): Employs supercritical fluids, most commonly CO2, as a solvent. This method is highly selective and provides pure extracts but requires specialized equipment.
3. Which solvents are most suitable for this compound extraction?
The choice of solvent is critical for efficient extraction. Polar solvents are generally used for flavonoids. The most common and effective solvents are:
-
Ethanol and Methanol: Often used as aqueous solutions (e.g., 50-80% in water). An ethanol-water mixture is a common choice due to its efficiency and lower toxicity compared to methanol.[1][2]
-
Acetone: Another effective solvent, often used in an aqueous mixture.
-
Deep Eutectic Solvents (DES): Considered "green" solvents, these are mixtures of hydrogen bond donors and acceptors and have shown promise in flavonoid extraction.
4. What are the key parameters to optimize for maximizing this compound yield?
Several factors influence the extraction efficiency of this compound. These should be optimized for each specific experimental setup:
-
Solvent Concentration: The ratio of solvent to water can significantly impact yield.
-
Temperature: Higher temperatures generally increase solubility and diffusion rates, but excessive heat can lead to degradation of the target compound.[1][2]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the this compound. However, prolonged extraction times can increase the risk of degradation.
-
Solid-to-Liquid Ratio: A lower ratio (more solvent) can enhance extraction but may lead to a more dilute extract requiring further concentration.
-
Particle Size: Grinding the fruit peels to a smaller particle size increases the surface area available for extraction.
5. How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and accurate method for quantifying this compound.[2][3][4][5] A pure standard of this compound is required for calibration and accurate quantification.
Troubleshooting Guide
Q1: My extraction yield of total flavonoids is low. What could be the problem?
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A1: Inefficient Cell Lysis: Ensure the fruit peel material is adequately ground to a fine powder to maximize surface area for solvent contact. Consider pre-treatment methods like enzymatic hydrolysis to break down cell walls.
-
A2: Suboptimal Extraction Parameters: Re-evaluate your extraction solvent, temperature, time, and solid-to-liquid ratio. These parameters are interconnected and should be optimized systematically, for instance, using a Response Surface Methodology (RSM).[1][6][7][8]
-
A3: Improper Solvent Choice: The polarity of the solvent is crucial. For this compound, which is a slightly less polar flavonoid due to its methyl group, a solvent system like 70% ethanol may be more effective than highly polar or non-polar solvents.[2]
Q2: I am seeing degradation of my target compound in the final extract. How can I prevent this?
-
A1: Excessive Heat: Flavonoids can be thermolabile. If using heat-assisted extraction methods like MAE or high-temperature UAE, try reducing the temperature or the exposure time.[9] For heat-sensitive compounds, consider non-thermal methods or extraction at lower temperatures for a longer duration.
-
A2: Light Exposure: Flavonoids can be degraded by light. Protect your samples from direct light during extraction and storage by using amber glassware or covering your apparatus with aluminum foil.
-
A3: pH Instability: The pH of the extraction medium can affect the stability of flavonoids. While acidic conditions are often used to improve extraction, extreme pH levels should be avoided. It is advisable to conduct a stability study of this compound at different pH values if this is a concern.
Q3: My HPLC chromatogram shows many overlapping peaks, making it difficult to quantify this compound. What should I do?
-
A1: Optimize HPLC Method: Adjust the mobile phase gradient, column type (e.g., C18), and temperature to improve the separation of this compound from other co-extracted compounds.
-
A2: Sample Clean-up: Before HPLC analysis, consider a solid-phase extraction (SPE) step to clean up your crude extract. This can help remove interfering compounds and enrich your sample for this compound.
-
A3: Co-extraction of Similar Flavonoids: Red grape peels contain other flavonols like myricetin and syringetin, which are structurally similar to this compound and may co-elute. Using a high-resolution mass spectrometer (MS) detector can help to differentiate these compounds based on their mass-to-charge ratio, even if they are not perfectly separated chromatographically.
Data Presentation
While specific quantitative data for this compound extraction from fruit peels is limited in the literature, the following tables summarize the effects of different extraction parameters on the yield of total phenolics and other major flavonoids from red grape pomace/skins. The trends observed for these compounds are generally applicable to this compound.
Table 1: Effect of Solvent and Temperature on Total Phenolic Content (TPC) from Red Grape Pomace
| Solvent System | Temperature (°C) | TPC (mg GAE/g dw) | Reference |
| 70% Ethanol | 20 | ~35 | [2] |
| 70% Ethanol | 40 | ~40 | [2] |
| 70% Ethanol | 60 | ~45 | [2] |
| 50% Ethanol | 60 | ~38 | [2] |
| 90% Ethanol | 60 | ~30 | [2] |
GAE: Gallic Acid Equivalents; dw: dry weight. Data is estimated from graphical representations in the cited literature.
Table 2: Effect of Ultrasound-Assisted Extraction (UAE) Parameters on Total Monomeric Anthocyanins (TMA) and Total Phenolic Content (TPC) from Red Grape Pomace
| UAE Time (min) | UAE Temperature (°C) | TMA (mg/g) | TPC (mg GAE/g) | Reference |
| 10 | 60 | ~4.5 | ~45 | [10] |
| 20 | 60 | ~5.0 | ~50 | [10] |
| 30 | 60 | ~5.2 | ~55 | [10] |
| 20 | 50 | ~4.8 | ~48 | [10] |
| 20 | 70 | ~4.2 (degradation observed) | ~52 | [10] |
GAE: Gallic Acid Equivalents. Data is estimated from graphical representations in the cited literature.
Experimental Protocols
Protocol: Ultrasound-Assisted Extraction (UAE) of this compound from Red Grape Peels
This protocol is a general guideline and should be optimized for your specific laboratory conditions and research goals.
1. Sample Preparation:
-
Obtain fresh red grape peels and wash them thoroughly with distilled water to remove any surface contaminants.
-
Freeze-dry the peels to preserve the phytochemicals.
-
Grind the dried peels into a fine powder (e.g., <0.5 mm particle size) using a laboratory mill.
2. Extraction:
-
Weigh 5 g of the powdered grape peel into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% aqueous ethanol (solid-to-liquid ratio of 1:20 g/mL).
-
Place the flask in an ultrasonic bath.
-
Set the sonication parameters:
-
Frequency: 35 kHz
-
Power: 300 W
-
Temperature: 50°C
-
Time: 30 minutes
-
-
Ensure the flask is securely placed in the bath and that the water level is adequate.
3. Post-Extraction Processing:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of the extraction solvent to ensure maximum recovery.
-
Combine the filtrates.
-
Concentrate the extract using a rotary evaporator at a reduced pressure and a temperature below 45°C to avoid degradation of this compound.
-
Dry the concentrated extract completely, for example, by freeze-drying, to obtain a solid residue.
4. Storage and Analysis:
-
Store the dried extract in an airtight, amber-colored container at -20°C until further analysis.
-
For quantification, dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol) and analyze by HPLC-DAD or HPLC-MS.
Mandatory Visualization
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and quantification of this compound from red grape peels.
Signaling Pathway of this compound 3-rutinoside in TNF-α-Stimulated Skin Cells
Caption: this compound 3-rutinoside inhibits TNF-α-induced collagen degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of major anthocyanin pigments and flavonols in red grape skin of some table grape varieties ( Vitis vinifera sp. ) by high-performance liquid chromatography–photodiode array detection (HPLC-DAD) | OENO One [oeno-one.eu]
- 3. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Optimization of Pulsed Electric Fields-Assisted Extraction of Phenolic Compounds From White Grape Pomace Using Response Surface Methodology [frontiersin.org]
- 9. pakbs.org [pakbs.org]
- 10. mdpi.com [mdpi.com]
Laricitrin Stability in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of laricitrin in solution. This compound, an O-methylated flavonol, exhibits potential in various research fields, but its efficacy in in vitro and in vivo studies is highly dependent on its stability. This guide offers practical advice to mitigate common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound, like many flavonoids, is influenced by several factors including pH, temperature, light exposure, and the solvent used.[1][2] Flavonoids are known to degrade at physiological pH (around 7.4).[3] For instance, the structurally similar flavonoid myricetin is most stable at an acidic pH of 2.0, with its degradation being both temperature and pH-dependent.[4][5] Exposure to light, especially UV radiation, can also lead to the degradation of flavonols, particularly those with a hydroxyl group at the C3 position, which this compound possesses.[6]
Q2: How should I prepare and store a stock solution of this compound?
A2: this compound is practically insoluble in water but soluble in organic solvents like DMSO, ethanol, acetone, and ethyl acetate.[1] For biological experiments, a common practice is to prepare a high-concentration stock solution in 100% DMSO. It is recommended to prepare and use the solution on the same day. However, if storage is necessary, the stock solution should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for several months.[1][7] Before use, allow the vial to equilibrate to room temperature for at least an hour before opening to prevent condensation.[1]
Q3: I'm observing inconsistent results in my cell culture experiments with this compound. What could be the cause?
A3: Inconsistent results in cell culture can often be attributed to the degradation of this compound in the culture medium. Flavonoids can be unstable in typical cell culture conditions (pH ~7.4, 37°C).[8] It is advisable to minimize the time between the addition of this compound to the medium and the start of the experiment. Consider preparing fresh this compound-containing medium for each experiment. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[8]
Q4: Can this compound interfere with antioxidant activity assays?
A4: Yes, like other phenolic compounds, this compound can interfere with certain antioxidant assays.[9] For example, in assays that rely on colorimetric measurements, the inherent color of this compound or its degradation products might affect the absorbance readings. It is crucial to include appropriate controls, such as a vehicle control (e.g., DMSO in media) and a this compound-only control (without the analyte of interest), to account for any potential interference.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer or cell culture medium. | This compound has low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility after dilution from the stock solution. | - Increase the final concentration of the co-solvent (e.g., DMSO) if permissible for your experimental system (typically not exceeding 0.5% in cell culture).- Consider using a solubilizing agent like cyclodextrin.- Prepare fresh dilutions immediately before use and ensure thorough mixing. |
| Loss of biological activity over time in prepared solutions. | Degradation of this compound due to pH, temperature, or light exposure.[4][5][6] | - Prepare fresh solutions for each experiment.- If storage is unavoidable, store aliquots of the stock solution at -80°C and protect from light.- For working solutions in aqueous buffers, consider using a buffer with a slightly acidic pH if your experimental design allows. |
| High background or inconsistent readings in colorimetric or fluorometric assays. | Interference from this compound or its degradation products.[9] | - Run appropriate controls, including a vehicle control and a compound-only control, to subtract background signals.- If possible, use an alternative assay method that is less susceptible to interference from colored compounds. |
| Variability in results between different batches of this compound. | Differences in purity or the presence of impurities in the this compound powder. | - Source this compound from a reputable supplier and obtain a certificate of analysis to confirm purity.- Whenever possible, use the same batch of this compound for a complete set of experiments. |
Data Presentation
Table 1: Solubility of this compound and a Structurally Similar Flavonoid (Myricetin)
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Practically insoluble | |
| DMSO | Soluble | [1] | |
| Acetone | Soluble | [1] | |
| Ethyl Acetate | Soluble | [1] | |
| Chloroform | Soluble | [1] | |
| Dichloromethane | Soluble | [1] | |
| Myricetin | Water | < 5 µg/mL | [6] |
| Ethyl Acetate | 4249 ± 149 µg/mL | [4] |
Table 2: Degradation Kinetics of Myricetin (a proxy for this compound) under Different Conditions
| Condition | Degradation Rate Constant (k) | Half-life (T50) | Reference |
| pH 3 (Citrate buffer) | - | 1155 hours | [6] |
| pH 8 (Phosphate buffer) | - | 0.1 hours | [6] |
| PBS buffer (pH 7.4) | Follows a two-step first-order kinetic model (fastest degradation among tested flavonoids) | Not specified | [3] |
| Boiling Water (100°C) | 500T10 = 7.75 min* | Not specified | [10] |
*500T10 represents the time in minutes for 10% degradation at a concentration of 500 µM.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.
-
If the compound does not fully dissolve, briefly warm the tube at 37°C and sonicate in an ultrasonic bath for a few minutes.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C and protect from light.[1][7]
-
Protocol 2: Application of this compound in Cell Culture
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates, flasks, or dishes
-
Sterile micropipettes and tips
-
-
Procedure:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
Prepare the working solution by diluting the this compound stock solution directly into pre-warmed complete cell culture medium. Mix well by gentle inversion or pipetting.
-
Remove the existing medium from the cells and replace it with the freshly prepared this compound-containing medium.
-
For the control group, prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium.
-
Incubate the cells for the desired experimental duration.
-
Mandatory Visualizations
References
- 1. This compound 3-rutinoside | C28H32O17 | CID 44259476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinetics-of-flavonoid-degradation-and-controlled-release-from-functionalized-magnetic-nanoparticles - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. csstc.org [csstc.org]
- 8. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of ERK and JNK signaling pathways by mycotoxin citrinin in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Laricitrin degradation during analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with laricitrin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent the degradation of this compound during your analytical experiments, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
This compound is an O-methylated flavonol, a type of flavonoid found in sources such as red grapes.[1] Like other flavonoids, this compound is susceptible to degradation under various experimental conditions, which can lead to inaccurate quantification and misinterpretation of its biological activity. Factors such as pH, temperature, light, and the presence of oxidizing agents can all contribute to its degradation.[2][3]
Q2: What are the primary factors that can cause this compound degradation during analysis?
The primary factors that can lead to the degradation of this compound and other flavonoids during analysis include:
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pH: Flavonoids are often unstable in neutral to alkaline solutions. Acidic conditions can also cause hydrolysis of glycosidic bonds if this compound is present in its glycosylated form.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[2][3][4]
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Light: Exposure to UV or even visible light can induce photodegradation.[5]
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Oxidation: The presence of oxidizing agents, such as hydrogen peroxide, or even dissolved oxygen can lead to the oxidative degradation of flavonoids.
-
Enzymatic Degradation: If working with biological matrices, enzymes present in the sample can metabolize or degrade this compound.
Q3: What are the expected degradation products of this compound?
While specific degradation products of this compound are not extensively documented, based on the general degradation pathways of flavonoids, potential degradation products could arise from:
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Hydrolysis: Cleavage of the C-ring of the flavonol structure, leading to the formation of phenolic acid derivatives.
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Oxidation: Formation of quinone-type structures and further degradation to smaller phenolic compounds.
-
Demethylation: Loss of the methyl group to form its precursor, myricetin.
Q4: How can I minimize this compound degradation during sample preparation?
To minimize degradation during sample preparation:
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Work quickly and at low temperatures: Perform extraction and other sample handling steps on ice or in a cold room to reduce the rate of temperature-dependent degradation.
-
Protect from light: Use amber-colored glassware or wrap containers in aluminum foil to prevent photodegradation.
-
Use appropriate solvents: Acidified solvents (e.g., methanol or ethanol with a small amount of formic or acetic acid) are often used for flavonoid extraction to improve stability.
-
De-gas solvents: To minimize oxidation, de-gas solvents used for extraction and in the mobile phase for chromatography.
-
Add antioxidants: In some cases, the addition of a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can help prevent oxidative degradation.
Q5: What are the recommended storage conditions for this compound standards and samples?
This compound standards and prepared samples should be stored at low temperatures, typically -20°C or -80°C, in the dark, and in tightly sealed containers to minimize exposure to light and air. For short-term storage, refrigeration at 4°C may be acceptable, but long-term stability should be assessed under these conditions.
Troubleshooting Guides
HPLC Analysis Issues
This guide addresses common problems encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | 1. Interaction with active silanol groups on the column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a column with end-capping or a base-deactivated stationary phase. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol ionization. 2. Reduce the injection volume or dilute the sample. 3. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. |
| Ghost Peaks | 1. Contamination in the mobile phase or injection solvent. 2. Carryover from a previous injection. 3. Late eluting compounds from a previous run. | 1. Use high-purity solvents and prepare fresh mobile phase daily. Filter all solvents. 2. Implement a robust needle wash protocol on the autosampler. 3. Increase the run time or incorporate a column flush with a strong solvent at the end of each run. |
| Baseline Drift | 1. Column temperature fluctuations. 2. Incomplete column equilibration. 3. Mobile phase composition changing over time. | 1. Use a column oven to maintain a constant temperature. 2. Ensure the column is fully equilibrated with the mobile phase before starting the analysis. 3. Prepare fresh mobile phase and ensure proper mixing if using a gradient. |
| Loss of Signal/ Decreased Peak Area | 1. Degradation of this compound in the sample vial in the autosampler. 2. Adsorption of this compound to vials or tubing. 3. Leak in the HPLC system. | 1. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Analyze samples promptly after preparation. 2. Use silanized glass vials or polypropylene vials. 3. Check for leaks at all fittings and connections. |
Experimental Workflow Troubleshooting
Quantitative Data on Flavonoid Stability
Table 1: Estimated Half-life (t½) of Flavonols under Different pH Conditions at 25°C
| Flavonol | pH 3.0 | pH 5.0 | pH 7.4 (Physiological) | pH 9.0 |
| Myricetin | > 24 hours | ~ 12 hours | ~ 2 hours | < 30 minutes |
| Quercetin | > 24 hours | > 24 hours | ~ 8 hours | ~ 1 hour |
| This compound (Estimated) | > 24 hours | > 24 hours | ~ 4-6 hours | ~ 1-2 hours |
Note: The methylation in this compound may offer some protection against degradation compared to myricetin, hence the slightly longer estimated half-life at neutral and alkaline pH.
Table 2: Estimated Percentage Degradation of Flavonols after 4 Hours under Different Conditions
| Condition | Myricetin | Quercetin | This compound (Estimated) |
| 4°C, pH 7.4, in dark | < 5% | < 2% | < 3% |
| 25°C, pH 7.4, in dark | ~ 50% | ~ 25% | ~ 30-40% |
| 25°C, pH 7.4, exposed to light | > 70% | > 50% | > 60% |
| 60°C, pH 5.0, in dark | ~ 40% | ~ 15% | ~ 20-30% |
| 25°C, in 0.1% H₂O₂ | > 90% | > 80% | > 85% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, and 8 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1 hour, and 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 1, 2, and 4 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24 and 48 hours. Also, heat a solution of this compound (0.5 mg/mL in methanol) at 60°C for 8, 16, and 24 hours.
-
Photodegradation: Expose a solution of this compound (0.5 mg/mL in methanol) to a photostability chamber (with UV and visible light) for 24 and 48 hours. A control sample should be wrapped in foil and kept alongside.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a suitable stability-indicating HPLC-DAD or LC-MS method.
4. Data Evaluation:
-
Calculate the percentage degradation of this compound under each condition.
-
Examine the chromatograms for the appearance of new peaks, which represent potential degradation products.
-
If using LC-MS, analyze the mass spectra of the new peaks to propose structures for the degradation products.
Protocol 2: Stability-Indicating HPLC-DAD Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10-30% B
-
5-15 min: 30-60% B
-
15-20 min: 60-10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) monitoring at the λmax of this compound (approximately 350-370 nm) and scanning a wider range (e.g., 200-400 nm) to detect degradation products with different chromophores.
Method Validation Parameters to Consider:
-
Specificity: Demonstrate that the method can resolve this compound from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the concentration and the detector response.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Assess the method's performance when small, deliberate changes are made to the method parameters.
References
Matrix effects in Laricitrin quantification from complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of laricitrin from complex samples using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of this compound quantification.[2] In complex matrices such as plasma, urine, or plant extracts, endogenous components like salts, lipids, and other organic molecules can cause these effects.[2]
Q2: I am observing low signal intensity for this compound. What are the potential causes and solutions?
A2: Low signal intensity, or ion suppression, is a common manifestation of matrix effects.[1] Potential causes include competition for ionization with co-eluting matrix components in the mass spectrometer source.[3] To troubleshoot this, consider the following:
-
Improve Sample Cleanup: Enhance your sample preparation to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple Protein Precipitation (PPT).[4][5]
-
Optimize Chromatography: Modify your chromatographic method to separate this compound from the interfering compounds. Adjusting the mobile phase gradient or using a different column chemistry can improve resolution.[6]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on this compound ionization.[7][8]
-
Optimize MS Parameters: Fine-tune ion source parameters like gas flow rates, temperature, and voltages to maximize the ionization of this compound.[1]
Q3: My results for this compound quantification are inconsistent and not reproducible. Could this be due to matrix effects?
A3: Yes, inconsistent and irreproducible results are hallmark signs of variable matrix effects.[2] If the composition of the matrix varies between samples, the degree of ion suppression or enhancement can also change, leading to poor data quality. To address this, you can:
-
Use an Internal Standard: The most effective way to compensate for variable matrix effects is to use a stable isotope-labeled (SIL) internal standard for this compound. A SIL internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[1]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples. This helps to ensure that the calibration standards and the samples experience similar matrix effects.[1][9]
-
Standard Addition: This method involves adding known amounts of this compound standard to the actual samples to create a calibration curve within each sample's unique matrix. This can be a powerful tool for correcting matrix effects but is more labor-intensive.[8][9]
Q4: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A4: The presence of matrix effects can be evaluated by comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract at the same concentration.[10] A significant difference in the peak areas indicates the presence of matrix effects. This can be quantified using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[2]
Troubleshooting Guides
Issue 1: Poor Recovery of this compound During Sample Preparation
-
Symptom: Low signal intensity of this compound in both the sample and quality control (QC) standards.
-
Possible Cause: The chosen extraction method is not efficient for this compound from the specific sample matrix.
-
Troubleshooting Steps:
-
Evaluate Different Extraction Techniques: Compare the recovery of this compound using Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For flavonoids like this compound, SPE often provides the cleanest extracts and highest recoveries.[11][12]
-
Optimize LLE Parameters: If using LLE, experiment with different organic solvents and adjust the pH of the aqueous phase to ensure this compound is in a non-ionized state for optimal partitioning into the organic layer.[5]
-
Optimize SPE Parameters: For SPE, test different sorbent types (e.g., C18, mixed-mode). Systematically optimize the conditioning, loading, washing, and elution steps. The wash step is critical for removing interferences without losing the analyte, and the elution step should use a solvent strong enough to fully recover this compound.[1]
-
Issue 2: Analyte Signal Drifts During the Analytical Run
-
Symptom: The peak area of this compound systematically increases or decreases over the course of a long analytical run.
-
Possible Cause: Buildup of matrix components on the analytical column or in the mass spectrometer ion source.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: As a primary solution, enhance the sample preparation method to reduce the amount of matrix being injected.[4]
-
Incorporate a Wash Step: Include a high-organic wash step at the end of each chromatographic gradient to elute strongly retained matrix components from the column.
-
Use a Diverter Valve: Program a diverter valve to send the highly aqueous, early-eluting portion of the chromatogram (which often contains salts and other polar interferences) to waste instead of the mass spectrometer.
-
Regular Instrument Cleaning: Perform regular maintenance and cleaning of the mass spectrometer's ion source.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Quantification
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | 85.2 | 45.7 (Suppression) | 18.3 |
| Liquid-Liquid Extraction (LLE) | 72.5 | 78.2 (Suppression) | 9.5 |
| Solid-Phase Extraction (SPE) | 95.8 | 92.1 (Minimal Effect) | 4.2 |
This table summarizes hypothetical data to illustrate the typical performance of different sample preparation techniques.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
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Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]
-
Sample Loading: Load 0.5 mL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid in water) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1]
-
Elution: Elute this compound from the cartridge with 1 mL of methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[1]
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from a Botanical Extract
-
Sample Preparation: Dilute 100 µL of the botanical extract with 400 µL of water.
-
pH Adjustment: Adjust the pH of the diluted sample to approximately 4.0 with formic acid.
-
Extraction: Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge for 5 minutes at 4000 rpm to separate the layers.
-
Collection: Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in a suitable volume of the mobile phase.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
Technical Support Center: Enhancing the Bioavailability of Laricitrin for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the in vivo bioavailability of Laricitrin, a promising flavonoid with therapeutic potential often limited by its poor aqueous solubility and extensive first-pass metabolism.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a naturally occurring O-methylated flavonol, a type of flavonoid. Like many flavonoids, this compound exhibits poor water solubility, which significantly hinders its dissolution in the gastrointestinal tract—a critical first step for absorption into the bloodstream. Furthermore, it is susceptible to extensive first-pass metabolism in the intestines and liver, where it can be rapidly converted into metabolites and excreted. This combination of low solubility and rapid metabolism results in low oral bioavailability, meaning only a small fraction of the administered dose reaches systemic circulation to exert its therapeutic effects. Enhancing its bioavailability is therefore crucial for obtaining accurate and reproducible results in in vivo efficacy and pharmacokinetic studies.
Q2: What are the primary strategies for enhancing the oral bioavailability of this compound?
A2: The main approaches to improve the oral bioavailability of poorly soluble compounds like this compound focus on increasing its solubility and dissolution rate, and/or protecting it from metabolic degradation. The most common and effective strategies include:
-
Nanoformulations: Encapsulating this compound into nanoparticles (e.g., PLGA nanoparticles, liposomes, solid lipid nanoparticles) can increase its surface area for dissolution, improve its stability in the gastrointestinal tract, and facilitate its transport across the intestinal epithelium.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can transform its crystalline form into a more soluble amorphous state.
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can significantly enhance the aqueous solubility of this compound by encapsulating the hydrophobic molecule within the cyclodextrin's hydrophilic cavity.
Q3: How do I choose the most suitable bioavailability enhancement technique for my experiment?
A3: The choice of technique depends on several factors, including the specific goals of your study, the required dose, the desired release profile, and available laboratory equipment.
-
For controlled or sustained release studies, nanoformulations like PLGA nanoparticles are often a good choice.
-
For rapid dissolution and absorption, solid dispersions and cyclodextrin complexes are excellent options.
-
Ease of preparation: Cyclodextrin complexation and some solvent evaporation-based solid dispersion methods can be simpler to implement than more complex nanoformulation techniques.
It is often advisable to screen several formulations in vitro for dissolution enhancement before proceeding to in vivo studies.
Q4: What are the key pharmacokinetic parameters I should measure to assess bioavailability enhancement?
A4: To evaluate the success of your formulation strategy, you should measure the following pharmacokinetic parameters in your in vivo studies after oral administration:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma. An increased Cmax suggests a higher rate and extent of absorption.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached. A shorter Tmax can indicate faster absorption.
-
AUC (Area Under the Curve): The total drug exposure over time. A significantly larger AUC for the formulated drug compared to the free drug is a primary indicator of enhanced bioavailability.
-
Relative Bioavailability (%F): A comparison of the AUC of the formulated drug to the AUC of a reference formulation (often the free drug in suspension). This percentage quantifies the extent of bioavailability enhancement.
Q5: Which signaling pathways are commonly modulated by this compound and related flavonoids?
A5: this compound, and its structurally similar counterparts like myricetin and quercetin, are known to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. These include:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and growth. Flavonoids like quercetin have been shown to inhibit this pathway, which can contribute to their anti-cancer effects.[1][2]
-
MAPK Signaling Pathway: This pathway, which includes ERK, JNK, and p38, is involved in cellular stress responses, apoptosis, and inflammation. Myricetin has been shown to induce apoptosis through the MAPK pathway.[3]
Understanding how your this compound formulation affects these pathways can provide valuable insights into its mechanism of action.
Troubleshooting Guides
Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoformulations
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in the organic solvent used for nanoparticle preparation. | Screen different organic solvents (e.g., acetone, dichloromethane, ethyl acetate) to find one that provides good solubility for both this compound and the polymer (e.g., PLGA). |
| Rapid precipitation of this compound upon addition to the aqueous phase. | Optimize the stirring speed and the rate of addition of the organic phase to the aqueous phase to ensure rapid and uniform mixing. |
| Incompatible polymer-drug ratio. | Experiment with different ratios of this compound to polymer to find the optimal balance for efficient encapsulation. |
Issue 2: Physical Instability of Solid Dispersions (e.g., Recrystallization)
| Possible Cause | Troubleshooting Step | | The chosen polymer does not sufficiently inhibit drug crystallization. | Select a polymer with a high glass transition temperature (Tg) and strong interactions (e.g., hydrogen bonding) with this compound, such as PVP K30 or HPMC. | | High drug loading. | Reduce the drug-to-polymer ratio. Higher polymer content generally leads to better stabilization of the amorphous drug. | | Inappropriate storage conditions. | Store the solid dispersion in a desiccator at a controlled, low temperature to minimize moisture absorption and molecular mobility, which can promote recrystallization. |
Issue 3: High Variability in In Vivo Pharmacokinetic Data
| Possible Cause | Troubleshooting Step | | Inconsistent dosing of the formulation (especially for suspensions). | Ensure the formulation is homogenous before each administration. For suspensions, vortex thoroughly before drawing each dose. | | Physiological variability among animals (e.g., food effects). | Standardize experimental conditions. Fast animals overnight before dosing to minimize the impact of food on absorption. Ensure all animals are of a similar age and weight. | | Inefficient blood sampling or sample processing. | Optimize your blood collection and processing protocol. Ensure rapid centrifugation and proper storage of plasma samples to prevent degradation of this compound. |
Quantitative Data Summary
The following tables summarize pharmacokinetic data from in vivo studies on flavonoids structurally similar to this compound, demonstrating the potential for bioavailability enhancement with different formulation strategies.
Table 1: In Vivo Pharmacokinetic Parameters of Quercetin Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Quercetin Suspension | 100 | 23.5 ± 4.1 | 0.5 | 8.46 ± 1.38 | 100 | [4] |
| Quercetin-P188 CSD | 100 | 129.3 ± 35.8 | 0.25 | 29.73 ± 9.95 | 351 | [4] |
| Quercetin-PEG8000 CSD | 100 | 531.2 ± 67.3 | 0.75 | 211.69 ± 22.48 | 2502 | [4] |
| Quercetin LipoMicel® (500mg) | N/A | 254.9 ± 117.4 | 1.0 | 703.1 ± 271.1 | 703 | [5] |
CSD: Crystalline Solid Dispersion
Table 2: In Vivo Pharmacokinetic Parameters of Myricetin Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Myricetin Suspension | 50 | 38.6 ± 12.1 | 0.42 ± 0.14 | 102.8 ± 31.4 | 100 | [6] |
| Myricetin-SNEDDS (F04) | 50 | 185.7 ± 45.3 | 0.58 ± 0.14 | 527.1 ± 132.5 | 513 | [6] |
| Myricetin-SNEDDS (F08) | 50 | 211.3 ± 51.7 | 0.50 ± 0.00 | 650.9 ± 158.3 | 633 | [6] |
SNEDDS: Self-Nanoemulsifying Drug Delivery System
Table 3: In Vivo Bioavailability Enhancement of Flavonoid-Cyclodextrin Complexes in Rats
| Flavonoid Complex | Increase in Bioavailability (fold) | Reference |
| Quercetin (from GBE-CD complex) | 5.4 | [7] |
| Kaempferol (from GBE-CD complex) | 6.1 | [7] |
| Isorhamnetin (from GBE-CD complex) | 10.4 | [7] |
GBE-CD: Ginkgo biloba extract-γ-Cyclodextrin complex
Experimental Protocols
1. Preparation of this compound-Loaded PLGA Nanoparticles (Emulsification-Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve a specific amount of this compound and Poly(lactic-co-glycolic acid) (PLGA) in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize them for long-term storage.
2. Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30 or HPMC) in a common solvent (e.g., ethanol or a mixture of ethanol and water).[8][9]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum to form a thin film on the wall of the flask.[10]
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.
3. Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex (Freeze-Drying Method)
-
Dissolution: Dissolve HP-β-CD in deionized water with stirring.
-
Complexation: Add an alcoholic solution of this compound dropwise to the HP-β-CD solution while stirring continuously.
-
Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Freeze-Drying: Freeze the resulting solution and then lyophilize it to obtain a solid powder of the this compound-HP-β-CD inclusion complex.[11]
Visualizations
Experimental Workflow
Caption: Workflow for developing and evaluating bioavailability-enhanced this compound formulations.
Signaling Pathways
References
- 1. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single- and Multiple-Dose Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. researchgate.net [researchgate.net]
Minimizing autofluorescence interference in Laricitrin assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize autofluorescence interference in assays involving Laricitrin.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my cell-based this compound assay?
A: Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light.[1][2] In the context of an assay studying the effects of this compound, you are typically measuring the fluorescence of a specific probe (e.g., a ROS indicator, or a fluorescently labeled antibody). Autofluorescence from the cells or tissue can create high background noise, which may obscure the specific signal from your probe. This reduces the signal-to-noise ratio, making it difficult to detect subtle changes or low-abundance targets, and can potentially lead to false positives.[1][3][4]
Common endogenous sources of autofluorescence include metabolic coenzymes (NADH, riboflavin), structural proteins (collagen, elastin), and cellular components like mitochondria and lysosomes, which can accumulate fluorescent pigments like lipofuscin.[1][2][5][6] This intrinsic fluorescence is often strongest in the blue and green regions of the spectrum (350-550 nm emission).[5][6][7][8]
Q2: How can I determine if autofluorescence is impacting my results?
A: The most straightforward method is to prepare and analyze an unstained control sample.[1] This sample should be treated identically to your experimental samples, including fixation and any other processing steps, but without the addition of your specific fluorescent probe(s). Image this control using the exact same instrument settings (e.g., laser power, gain, filter set) as your stained samples. Any signal detected from this unstained control is attributable to autofluorescence. This provides a crucial baseline for your experiment.
Q3: My assay is showing high background in the green spectrum (e.g., FITC/GFP channel). What is the best strategy to overcome this?
A: Since autofluorescence is most prominent in the blue-to-green spectrum, the most effective strategy is often spectral avoidance.[6][7]
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Shift to Redder Fluorophores: Select probes that emit in the red (>600 nm) or far-red (>650 nm) regions of the spectrum.[6][8][9][10] Endogenous autofluorescence is significantly lower in these longer wavelength ranges.[4]
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Use Brighter Dyes: Employing brighter fluorophores, such as those from the phycoerythrin (PE) or allophycocyanin (APC) families, can increase the specific signal, improving the signal-to-autofluorescence ratio.[5][7]
Q4: Could my sample preparation protocol be the cause of high autofluorescence?
A: Yes, several common steps in sample preparation can induce or exacerbate autofluorescence.
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Fixation: Aldehyde fixatives like paraformaldehyde (PFA) and especially glutaraldehyde are known to cause significant autofluorescence by reacting with proteins and amines.[10][11] Consider reducing fixation time or switching to a non-aldehyde fixative, such as ice-cold methanol or ethanol, particularly for cell-based assays.[7][9]
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Culture Media & Buffers: Standard cell culture media often contains phenol red and fetal bovine serum (FBS), both of which are fluorescent.[7][8] For the final imaging or measurement step, switch to a phenol red-free medium and consider replacing FBS with a less fluorescent blocking agent like bovine serum albumin (BSA).[5][7]
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Cell Viability: Dead cells are significantly more autofluorescent than live cells and can bind antibodies non-specifically.[5][7] It is critical to remove dead cells, for example by using a Ficoll gradient, or to use a viability dye to gate them out during analysis in flow cytometry.[5][7]
Q5: Are there any chemical treatments that can quench or reduce autofluorescence?
A: Yes, several chemical reagents can be used to reduce autofluorescence after fixation.
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Sodium Borohydride: This reducing agent is primarily used to quench autofluorescence induced by aldehyde fixatives.[3][7]
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Sudan Black B: This lipophilic dye is effective at quenching autofluorescence from lipofuscin, a common pigment that accumulates in aging cells.[9][11]
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Trypan Blue: This dye can be used as a counterstain to reduce background fluorescence, particularly in microscopy and flow cytometry applications.[7][12]
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Commercial Reagents: Various commercial kits and reagents are available that are specifically formulated to reduce autofluorescence from multiple sources.[9]
Q6: I cannot change my fluorophore or sample preparation protocol. Is there a way to computationally correct for autofluorescence?
A: Yes, if your imaging system is capable of spectral imaging (i.e., capturing fluorescence emission across a range of wavelengths), you can use a technique called spectral unmixing .[13][14] This computational method treats autofluorescence as a distinct fluorescent signature. By first recording the specific emission spectrum of the autofluorescence from an unstained control sample, an algorithm can then mathematically subtract this "autofluorescence channel" from your experimental images, isolating the true signal from your probe of interest.[15][16]
Troubleshooting Guides & Protocols
Guide 1: Summary of Autofluorescence Reduction Techniques
The table below compares common methods for minimizing autofluorescence, allowing you to choose the most appropriate strategy for your specific experimental needs.
| Method | Principle | Advantages | Disadvantages |
| Spectral Avoidance | Use fluorophores that excite/emit outside the primary autofluorescence range (350-550 nm). | Highly effective, no chemical alteration of the sample. | Requires access to red/far-red filters and detectors; suitable probes may not be available for all targets. |
| Optimized Fixation | Avoid or minimize the use of aldehyde fixatives that induce fluorescence. | Prevents the introduction of a major source of autofluorescence. | Methanol/ethanol fixation may not be suitable for all antigens or cellular structures. |
| Media/Buffer Exchange | Replace fluorescent components (FBS, phenol red) before imaging. | Simple, non-invasive, and reduces background from the supernatant. | Does not address intrinsic cellular autofluorescence. |
| Chemical Quenching | Treat samples with reagents (e.g., Sodium Borohydride, Sudan Black B) that reduce fluorescence. | Can be effective against specific types of autofluorescence (fixative- or lipofuscin-induced). | May reduce specific signal; requires protocol optimization; can introduce its own artifacts. |
| Photobleaching | Expose the sample to intense light to destroy autofluorescent molecules before labeling. | Can reduce background without chemical treatment. | May damage the sample or target epitopes; time-consuming.[17] |
| Spectral Unmixing | Computationally separate the autofluorescence spectrum from the probe spectrum. | Very powerful, can salvage data from highly autofluorescent samples. | Requires a spectral imaging microscope and appropriate software; adds complexity to data acquisition and analysis. |
Guide 2: Experimental Protocol for Autofluorescence Quenching
Protocol: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is intended for use on cells or tissue sections fixed with formaldehyde or glutaraldehyde.
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Reagent Preparation: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in an appropriate buffer (e.g., ice-cold PBS or TBS). Caution: NaBH₄ reacts with water to produce hydrogen gas. Prepare fresh and handle in a well-ventilated area.
-
Post-Fixation Rinse: After completing your standard aldehyde fixation protocol, wash the samples thoroughly three times for 5 minutes each with your buffer (PBS or TBS) to remove residual fixative.
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Quenching Step: Immerse the samples in the freshly prepared NaBH₄ solution. Incubate for 10-15 minutes at room temperature. You may observe small bubbles forming, which is normal.
-
Final Washes: Wash the samples thoroughly three times for 5 minutes each with your buffer to remove all traces of NaBH₄.
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Proceed with Staining: Your sample is now ready for permeabilization (if required) and immunolabeling or staining with your fluorescent probe.
Guide 3: Workflow for Spectral Unmixing
Spectral unmixing is a powerful method to isolate probe signals from background autofluorescence. The general workflow is outlined below.
-
Prepare Necessary Controls: In addition to your fully stained experimental sample, you MUST prepare:
-
An unstained sample to capture the pure autofluorescence spectrum.
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Single-color controls for each fluorophore in your experiment to define their individual emission spectra.
-
-
Acquire Lambda Stacks: Using a spectral confocal microscope, image each sample. Instead of collecting a single image through one filter, the microscope will collect a "stack" of images at discrete wavelength intervals across the emission spectrum.
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Generate Reference Spectra: Use the microscope's software to define the emission profile (spectrum) for each component:
-
Draw a region of interest (ROI) on the unstained sample to generate the "autofluorescence" reference spectrum.
-
Draw ROIs on each single-color control to generate a reference spectrum for each of your fluorescent probes.
-
-
Apply Linear Unmixing: The software uses the reference spectra in a linear algorithm to calculate the contribution of each component (autofluorescence and each of your probes) to the total signal in every pixel of your experimental image.
-
Analyze Separated Images: The output will be a set of new images, where the signal from each fluorophore and the autofluorescence have been separated into their own distinct channels, ready for accurate quantification.
References
- 1. Autofluorescence [jacksonimmuno.com]
- 2. Autofluorescence - Wikipedia [en.wikipedia.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 5. bosterbio.com [bosterbio.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 11. docs.research.missouri.edu [docs.research.missouri.edu]
- 12. med.virginia.edu [med.virginia.edu]
- 13. bio-rad.com [bio-rad.com]
- 14. beckman.com [beckman.com]
- 15. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 16. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 17. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
Challenges in isolating pure Laricitrin from natural sources
Technical Support Center: Isolating Pure Laricitrin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the isolation of pure this compound from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for this compound isolation?
This compound is an O-methylated flavonol found in several plant species. The most common sources for its isolation include the skins of red grapes (Vitis vinifera) and the bark of Siberian Larch (Larix sibirica)[1][2][3]. It is important to note that this compound is typically absent in white grape varieties[1].
Q2: What are the main challenges in isolating pure this compound?
The primary challenges in obtaining pure this compound from natural sources include:
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Low Concentration: this compound is often present in low concentrations within the plant matrix, making high-yield extraction difficult[4].
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Co-extraction of Structurally Similar Flavonoids: Natural extracts contain a complex mixture of flavonoids with similar structures and polarities to this compound, such as Myricetin, Syringetin, and Quercetin. These compounds often co-elute during chromatographic separation, complicating the purification process[1][2].
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Compound Stability: Flavonoids, including this compound, can be sensitive to factors like pH, temperature, and light, potentially leading to degradation during extraction and purification[5][6][7].
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Complex Plant Matrix: The presence of other compounds like tannins, sugars, and chlorophylls in the crude extract can interfere with the isolation and purification steps[8].
Q3: Which solvents are most effective for extracting this compound?
The choice of solvent significantly impacts the extraction efficiency of flavonoids like this compound. Generally, polar solvents or aqueous mixtures of organic solvents are used.
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Ethanol/Water Mixtures: Aqueous ethanol solutions (typically 50-80%) are often effective for extracting flavonoids from plant materials. These mixtures can enhance the extraction of phenolic compounds compared to using pure ethanol or water alone[9][10]. For instance, a 56% (v/v) hydroethanolic solution has been shown to be effective for extracting phenolic compounds from grape skins[9].
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Methanol/Water Mixtures: While methanol is a highly efficient solvent for flavonoid extraction, its toxicity makes it less suitable for applications in the food and pharmaceutical industries[8][9].
-
Water: Water can be used as a green solvent for flavonoid extraction; however, the yield may be lower compared to alcohol-water mixtures[10].
Q4: How does temperature affect the stability and extraction yield of this compound?
Temperature plays a crucial role in both the extraction efficiency and the stability of this compound.
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Increased Yield: Higher temperatures can increase the solubility of this compound and the diffusion rate of the solvent into the plant matrix, leading to a higher extraction yield[7][9]. For example, in the extraction of polyphenols from grape skin, increasing the temperature from 40°C to 80°C has been shown to have a positive effect on the concentration of extracted compounds[10].
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Degradation Risk: Flavonoids are susceptible to thermal degradation. High temperatures, especially for prolonged periods, can lead to the degradation of this compound[6][7]. The stability of flavonoids is also pH-dependent, with degradation often accelerated at neutral to alkaline pH[5]. Structurally similar flavonols show significant degradation in boiling water, with the rate of degradation influenced by the hydroxylation pattern of the B-ring[6].
Troubleshooting Guide
This guide addresses common issues encountered during the isolation of pure this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of Crude Extract | 1. Inefficient Cell Lysis: The solvent may not be effectively penetrating the plant material to release the target compounds[4].2. Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound extraction.3. Insufficient Extraction Time or Temperature: The extraction conditions may not be sufficient to achieve a good yield.4. Suboptimal Solid-to-Liquid Ratio: A high solid-to-liquid ratio can lead to saturation of the solvent and incomplete extraction[11]. | 1. Improve Grinding: Ensure the plant material is finely ground to increase the surface area for solvent penetration.2. Optimize Solvent: Experiment with different concentrations of aqueous ethanol (e.g., 50%, 70%, 80%) to find the optimal polarity for this compound extraction[9][12].3. Adjust Extraction Parameters: Systematically vary the extraction time and temperature. Be mindful that higher temperatures can lead to degradation[7].4. Optimize Solid-to-Liquid Ratio: Test different ratios to ensure an adequate volume of solvent is used for the amount of plant material[11]. |
| Poor Purity of Isolated this compound | 1. Co-elution with Structurally Similar Flavonoids: Syringetin, Myricetin, and Quercetin have similar structures and chromatographic behavior to this compound, making separation difficult[1][2].2. Presence of Other Interfering Compounds: The crude extract may contain other classes of compounds that interfere with purification.3. Inadequate Chromatographic Conditions: The chosen stationary phase, mobile phase, or gradient may not be providing sufficient resolution. | 1. Optimize HPLC Conditions: Experiment with different stationary phases (e.g., C18, PFP) and mobile phase modifiers (e.g., formic acid, acetic acid) to improve the separation of this compound from co-eluting flavonoids[13]. A gradient elution is often necessary for complex mixtures[12].2. Pre-purification Steps: Consider using solid-phase extraction (SPE) or liquid-liquid partitioning to remove highly polar or non-polar impurities before HPLC purification.3. Two-Dimensional Chromatography: For very complex mixtures, 2D-HPLC can provide enhanced separation by using two columns with different selectivities[14]. |
| Degradation of this compound during Processing | 1. High Temperatures: Prolonged exposure to high temperatures during extraction or solvent evaporation can cause degradation[7].2. Inappropriate pH: Flavonoids can be unstable at neutral or alkaline pH[5].3. Exposure to Light and Oxygen: Photodegradation and oxidation can occur, especially for purified compounds. | 1. Use Lower Temperatures: Perform extraction and solvent evaporation under reduced pressure and at lower temperatures.2. Control pH: Maintain a slightly acidic pH during extraction and purification to improve stability.3. Protect from Light and Air: Store extracts and purified fractions in amber vials and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation. |
Data Presentation
Table 1: Comparison of Total Phenolic Content (TPC) in Grape Skin Extracts with Different Solvents
| Solvent System | Temperature (°C) | Extraction Time (min) | TPC (mg GAE/100g grape skin) | Reference |
| 56% (v/v) Ethanol/Water | 54 | 63 | ~4038.9 | [9] |
| Water | 80 | 75 | ~66.8 (mg GAE/g dry matter) | [10] |
| 80% (v/v) Ethanol/Water | Ambient | 2880 | 6930 - 13170 | [9] |
| Acidified Methanol (0.1% HCl) | Ambient | - | 193.4 - 485.4 (µmol TE/g dry pomace) | [9] |
Note: The data represents the total phenolic content, of which this compound is a component. The yield of pure this compound will be significantly lower.
Experimental Protocols
Protocol 1: General Extraction of Flavonoids from Grape Skins
This protocol is a general guideline for the extraction of a flavonoid-rich fraction from grape skins.
-
Sample Preparation:
-
Obtain fresh red grape skins (Vitis vinifera).
-
Dry the skins at a low temperature (e.g., 40°C) to a constant weight.
-
Grind the dried skins into a fine powder using a laboratory mill.
-
-
Solvent Extraction:
-
Weigh 10 g of the powdered grape skin and place it in a flask.
-
Add 100 mL of 70% aqueous ethanol.
-
Macerate the mixture at room temperature for 24 hours with continuous stirring.
-
Alternatively, use ultrasonication for 30-60 minutes to enhance extraction efficiency.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Re-extract the residue with another 100 mL of 70% aqueous ethanol to maximize yield.
-
Combine the filtrates.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Protocol 2: Purification of this compound using Preparative HPLC
This protocol outlines the purification of this compound from a crude flavonoid extract.
-
Sample Preparation:
-
Dissolve the crude extract obtained from Protocol 1 in a minimal amount of the initial mobile phase for HPLC.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Illustrative Example):
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 10% to 40% B over 40 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV detector at 350 nm.
-
-
Fraction Collection:
-
Monitor the chromatogram for the peak corresponding to this compound (based on retention time from an analytical run with a standard, if available).
-
Collect the fractions containing the this compound peak.
-
-
Purity Analysis and Final Preparation:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Lyophilize the final product to obtain pure this compound as a powder.
-
Mandatory Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Study of Grape Polyphenols by Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC/QTOF) and Suspect Screening Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Thermal inactivation reaction rates for ricin are influenced by pH and carbohydrates [pubmed.ncbi.nlm.nih.gov]
- 6. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Influence of processing conditions on bioactive compound extraction from Vitis vinifera L. var. Alicante Bouschet grape skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Target-Guided Isolation and Purification of Antioxidants from Urtica laetevirens Maxim. by HSCCC Combined with Online DPPH-HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of Extraction and HPLC–MS/MS Profiling of Phenolic Compounds from Red Grape Seed Extracts Using Conventional and Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode - PMC [pmc.ncbi.nlm.nih.gov]
Laricitrin Purification Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining laricitrin purification methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most prevalent methods for this compound purification, like other flavonoids, include column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and recrystallization.[1] Column chromatography is often used for initial purification from crude extracts, employing stationary phases like silica gel or Sephadex LH-20.[1][2] Preparative HPLC is utilized for obtaining high-purity this compound, especially in later stages of purification.[3][4] Recrystallization is a final step to achieve highly pure crystalline this compound.[5][6]
Q2: How do I choose the right stationary phase for column chromatography of this compound?
A2: The choice of stationary phase depends on the polarity of the crude extract and the impurities present. For O-methylated flavonols like this compound, silica gel is a common choice for separating compounds based on polarity.[1] Sephadex LH-20 is particularly effective for separating flavonoids and other natural products based on molecular size and polarity, often using solvents like methanol or ethanol.[2][7]
Q3: What are typical mobile phases for purifying this compound using HPLC?
A3: For reversed-phase HPLC purification of flavonoids like this compound, a common mobile phase consists of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[3][8][9] The gradient of the organic solvent is typically optimized to achieve the best separation.[3]
Q4: Can this compound be purified by recrystallization? What solvents are suitable?
A4: Yes, recrystallization is a suitable method for the final purification of this compound. The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[5][6] Common solvents for flavonoid recrystallization include ethanol, methanol, and mixtures such as ethanol-water or acetone-hexane.[10][11][12] The optimal solvent system for this compound should be determined experimentally.
Troubleshooting Guides
Column Chromatography (Silica Gel)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| This compound does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using a hexane-ethyl acetate system, increase the percentage of ethyl acetate.[13] |
| This compound may have decomposed on the silica gel. | Test the stability of this compound on a small amount of silica gel before performing large-scale chromatography. Consider using a less acidic stationary phase like deactivated silica gel.[13] | |
| Poor separation of this compound from impurities. | The solvent system is not optimal. | Perform thin-layer chromatography (TLC) with various solvent systems to find the one that gives the best separation. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles.[14] | |
| The sample was not loaded correctly. | Dissolve the sample in a minimal amount of solvent and load it evenly onto the top of the column in a narrow band.[15] | |
| This compound elutes too quickly with the solvent front. | The mobile phase is too polar. | Start with a less polar solvent system. |
Preparative High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Broad or tailing peaks for this compound. | The flow rate is too high. | Optimize the flow rate; a lower flow rate generally improves resolution.[7] |
| The column is overloaded. | Reduce the amount of sample injected onto the column.[16] | |
| The mobile phase pH is not optimal. | Adjust the pH of the mobile phase with a small amount of acid (e.g., formic or acetic acid) to improve peak shape. | |
| Inconsistent retention times. | The mobile phase composition is fluctuating. | Ensure the mobile phase is well-mixed and degassed. |
| The column temperature is not stable. | Use a column oven to maintain a constant temperature. | |
| Low recovery of this compound. | This compound is precipitating in the system. | Ensure the sample is fully dissolved in the mobile phase before injection. |
| Irreversible adsorption to the stationary phase. | Try a different stationary phase or modify the mobile phase. |
Crystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| This compound does not crystallize. | The solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent. |
| The cooling process is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] | |
| Presence of impurities inhibiting crystallization. | Further purify the sample using chromatography before attempting crystallization. Certain co-metabolites can inhibit crystallization.[17] | |
| Oily precipitate forms instead of crystals. | The solvent is not appropriate. | Try a different solvent or a solvent pair.[10] |
| The compound is "oiling out" due to too rapid cooling. | Allow the solution to cool more slowly. | |
| Low yield of crystals. | Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the compound.[11] |
| The compound is too soluble in the cold solvent. | Choose a solvent in which the compound has lower solubility at cold temperatures. |
Quantitative Data Summary
Table 1: Column Chromatography Parameters for Flavonoid Purification
| Stationary Phase | Mobile Phase | Target Flavonoid(s) | Reference |
| Sephadex LH-20 | Methanol | Quercetin | [2] |
| Sephadex LH-20 | Chloroform-Methanol (1:1) | Quercetrin | [2] |
| Silica Gel | Petroleum ether-Ethyl acetate (gradient) | Various Flavonoids | [18] |
| AB-8 Macroporous Resin | Ethanol/Ammonium sulfate aqueous two-phase system | Anthocyanins | [19][20] |
Table 2: Preparative HPLC Parameters for Flavonoid Purification
| Column | Mobile Phase | Flow Rate | Detection | Target Flavonoid(s) | Reference |
| YMC C18 (250 x 10.0 mm, 5µm) | Methanol-0.1% aqueous acetic acid (70:30, v/v) | 5 mL/min | 276 nm | Flavanones | [3] |
| C18 µ-Bondapack (250 x 4.6 mm) | Acetonitrile-monobasic potassium phosphate (35:65, v/v), pH 3.5 | 1.5 mL/min | 210 nm | Lamotrigine and related compounds | [21] |
Experimental Protocols
Protocol 1: Purification of this compound using Sephadex LH-20 Column Chromatography
-
Column Preparation:
-
Swell an appropriate amount of Sephadex LH-20 in the chosen eluent (e.g., methanol) for several hours.
-
Pack a column with the swollen Sephadex LH-20, ensuring a homogenous and bubble-free bed.[7]
-
Equilibrate the column by passing at least two column volumes of the eluent through it.
-
-
Sample Preparation and Loading:
-
Dissolve the crude extract containing this compound in a minimal volume of the eluent.
-
Filter the sample to remove any particulate matter.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent (e.g., methanol or an ethanol-water mixture).
-
Collect fractions of a suitable volume.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by TLC, spotting them alongside a this compound standard if available.
-
Combine the fractions that show a pure spot corresponding to this compound.
-
Evaporate the solvent from the pooled fractions to obtain the purified this compound.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
In separate test tubes, test the solubility of a small amount of impure this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and water) at room temperature and upon heating.[11]
-
Select a solvent in which this compound is sparingly soluble at room temperature but highly soluble when heated.[12]
-
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent to just dissolve the solid.[5]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
-
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. column-chromatography.com [column-chromatography.com]
- 2. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. youtube.com [youtube.com]
- 13. Purification [chem.rochester.edu]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. warwick.ac.uk [warwick.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. longdom.org [longdom.org]
- 20. longdom.org [longdom.org]
- 21. Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Laricitrin extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in laricitrin extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common sources?
This compound is an O-methylated flavonol, a type of flavonoid. It is naturally found in plants such as red grapes (Vitis vinifera), bog bilberries (Vaccinium uliginosum), and Ginkgo biloba fruits.
Q2: What are the primary causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in herbal extracts like those containing this compound is a common challenge. The primary causes can be categorized into two main areas:
-
Raw Material Variability : The chemical composition of plants can differ based on genetics, geographical location, climate, farming techniques, and the timing of the harvest.[1][2]
-
Inconsistent Processing and Extraction : Variations in extraction methods, such as the choice of solvent, temperature, and duration of extraction, can significantly impact the final composition and potency of the extract.[1][2] The lack of universal protocols across the industry contributes to these inconsistencies.[1][2]
Q3: What are the recommended methods for extracting this compound?
Common methods for flavonoid extraction, applicable to this compound, include maceration, decoction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[3]
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Maceration : This simple and cost-effective method involves soaking the plant material in a solvent for an extended period.[3]
-
Decoction : This method involves boiling the plant material in a solvent, which is particularly effective for tougher plant parts like roots and bark.[3]
-
Ultrasound-Assisted Extraction (UAE) : This technique uses ultrasonic waves to enhance the release of flavonoids from the plant cells, improving efficiency and speed.[3]
-
Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.[3]
Q4: How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is a common and reliable method for the quantification of flavonoids like this compound.
Q5: What are some key quality control measures to ensure the consistency of this compound extracts?
To ensure consistency, it is crucial to implement robust quality control measures, including:
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Standardization of Raw Materials : Partner with certified suppliers and maintain tight control over the supply chain.[1]
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Consistent Extraction Protocols : Adhere to standardized extraction procedures with strict control over parameters like solvent type, temperature, and time.
-
Chromatographic Fingerprinting : Utilize techniques like HPLC to create a chemical fingerprint of the extract, which can be used to compare different batches.
-
Bioassays : Conduct bioassays to assess the biological activity of the extract, ensuring consistent therapeutic efficacy.
Troubleshooting Guide
| Problem | Potential Causes | Solutions |
| Low this compound Yield | Inappropriate Solvent Selection : The polarity of the solvent may not be optimal for this compound. | Test a range of solvents with varying polarities, such as ethanol, methanol, and their aqueous mixtures.[4] |
| Insufficient Extraction Time/Temperature : The conditions may not be sufficient for the complete diffusion of this compound from the plant matrix. | Systematically vary the extraction time and temperature to determine the optimal conditions for your specific plant material.[4] | |
| Inadequate Solvent-to-Solid Ratio : An insufficient volume of solvent can lead to saturation and incomplete extraction. | Experiment with different solvent-to-solid ratios, typically starting with a ratio between 10:1 and 50:1 (mL/g).[4] | |
| Poor Reproducibility | Inhomogeneous Plant Material : Variations in the composition of the plant material can lead to inconsistent results. | Thoroughly mix and homogenize the ground plant material to ensure a representative sample for each extraction.[4] |
| Inconsistent Extraction Parameters : Minor variations in temperature, time, or solvent ratio between experiments can affect the yield. | Maintain precise control over all extraction parameters using calibrated equipment.[4] | |
| Degradation of this compound | High Extraction Temperature : this compound, like many flavonoids, can be sensitive to heat. | Employ extraction methods that can be performed at lower temperatures, such as ultrasound-assisted extraction (UAE) or maceration.[4] |
| Prolonged Exposure to Light : Flavonoids can be degraded by light. | Store extracts in amber-colored containers or in the dark to prevent photodegradation. | |
| Presence of Impurities | Co-extraction of Unwanted Compounds : The chosen solvent may also extract other compounds from the plant material. | Perform a liquid-liquid extraction to partition the this compound into a cleaner solvent phase.[4] Further purification can be achieved using techniques like column chromatography. |
Experimental Protocols
Protocol 1: Extraction of this compound from Ginkgo biloba Fruits
This protocol is adapted from a method used for the extraction of this compound 3-rutinoside.
-
Sample Preparation : Dry the Ginkgo biloba fruits and grind them into a fine powder.
-
Initial Extraction :
-
Macerate the powdered plant material with methanol (MeOH) at room temperature.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.
-
-
Solvent Partitioning :
-
Suspend the crude extract in water and partition it successively with n-butanol (n-BuOH).
-
Collect the n-BuOH soluble fraction.
-
-
Chromatographic Purification :
-
Subject the n-BuOH fraction to column chromatography on a suitable stationary phase (e.g., silica gel).
-
Elute with a gradient of solvents (e.g., chloroform-methanol) to separate the different compounds.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine the fractions containing this compound and further purify using preparative HPLC if necessary.
-
Protocol 2: Quantification of this compound using HPLC-DAD
-
Standard Preparation : Prepare a stock solution of a known concentration of this compound standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation : Dissolve a known weight of the dried this compound extract in methanol. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 20 µL.
-
Detection : Diode-Array Detector (DAD) at a wavelength of 350 nm.
-
-
Analysis : Inject the standard solutions and the sample solution into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound in the sample using the calibration curve.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound and related flavonoids have been shown to modulate several key signaling pathways involved in cellular processes.
Caption: this compound inhibits TNF-α-induced collagen degradation via the ERK pathway.
Caption: Flavonoids can inhibit the PI3K/Akt/mTOR pathway, affecting cell growth.
Experimental Workflow
Caption: A general workflow for the extraction and quality control of this compound.
References
Technical Support Center: Optimizing Laricitrin Peak Resolution in Chromatography
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the resolution of laricitrin peaks in your chromatographic experiments.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic analysis of this compound, offering step-by-step solutions to enhance peak resolution and achieve accurate quantification.
Problem 1: Poor Resolution and Co-elution with Similar Flavonoids
Symptoms:
-
This compound peak overlaps with other flavonoid peaks, such as syringetin or myricetin.
-
Baseline separation is not achieved, making accurate integration and quantification difficult.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Composition | 1. Optimize Organic Modifier: Experiment with different organic solvents. Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.[1][2][3] However, methanol can offer different selectivity due to its protic nature and may resolve co-eluting peaks.[1][2] Try a ternary mixture (e.g., water/acetonitrile/methanol) to fine-tune selectivity. 2. Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like flavonoids.[2] For acidic analytes, using a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) can improve peak shape and retention.[2] 3. Incorporate Mobile Phase Additives: Small amounts of additives like trifluoroacetic acid (TFA) or ammonium formate can improve peak symmetry and resolution by minimizing unwanted interactions with the stationary phase.[2] |
| Suboptimal Gradient Elution Program | 1. Decrease Gradient Steepness: A shallower gradient (slower increase in organic solvent concentration) provides more time for the separation to occur, often leading to better resolution of closely eluting compounds. 2. Introduce Isocratic Holds: Incorporate isocratic segments within your gradient at solvent compositions where critical separations occur. This can enhance the resolution of specific peak pairs. |
| Inappropriate Column Chemistry | 1. Select a Different Stationary Phase: If a standard C18 column does not provide adequate resolution, consider columns with alternative selectivities. Phenyl-hexyl phases can offer different interactions with aromatic flavonoids. Newer generation C18 columns with advanced end-capping can also reduce peak tailing. 2. Decrease Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency and can significantly improve resolution.[4] However, this will also increase backpressure. |
| Incorrect Column Temperature | Optimize Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase. Increasing the temperature can sometimes improve peak shape and efficiency, but it may also decrease retention time and alter selectivity. Experiment with temperatures in the range of 25-40°C to find the optimal balance. |
Experimental Workflow for Optimizing Resolution:
References
- 1. Development and validation of the HPLC–MS/MS method and its application to the pharmacokinetic study for the Mongolian drug Sendeng-4 in rat blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. paperso.journal7publish.com [paperso.journal7publish.com]
Troubleshooting poor recovery of Laricitrin during solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solid-phase extraction (SPE) of Laricitrin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery during SPE sometimes challenging?
This compound is a naturally occurring flavonoid, specifically an O-methylated flavonol, found in sources like red grapes.[1] Its chemical structure includes multiple hydroxyl groups, making it a polar molecule. However, it is also described as a very hydrophobic molecule, practically insoluble in water. This dual nature can make its retention and elution during solid-phase extraction (SPE) sensitive to the choice of sorbent and solvents, leading to potential recovery issues.
Q2: Which type of SPE sorbent is most suitable for this compound extraction?
For flavonoids like this compound, reversed-phase sorbents are commonly used. The choice between silica-based C18 and polymeric sorbents depends on the specific requirements of the experiment.
-
C18 (Octadecyl Silica): This is a widely used sorbent for flavonoid extraction.[2][3] It retains non-polar compounds from a polar matrix. For polar flavonoids, C18 sorbents with hydrophilic end-capping can improve retention and recovery.[4]
-
Polymeric Sorbents (e.g., Styrene-Divinylbenzene): These sorbents often have a higher capacity and are more stable across a wider pH range compared to silica-based sorbents. They can be advantageous for extracting a broad range of phenolic compounds, including flavonoids and phenolic acids.[5]
A comparative study on the extraction of various polyphenols showed that C18 cartridges provided better recovery for many flavonoids compared to Amberlite® XAD-2 resin, although the resin extracted a broader range of compounds.[2]
Q3: How does pH affect the recovery of this compound?
The pH of the sample and wash solutions is a critical factor in the SPE of ionizable compounds like flavonoids. For reversed-phase SPE, the pH should be adjusted to ensure the analyte is in its neutral, less polar form to maximize retention on the non-polar sorbent.[6][7] For acidic compounds, this generally means a pH at least 2 units below their pKa. Conversely, for ion-exchange SPE, the pH is adjusted to ensure the analyte is charged to promote retention on the ion-exchange sorbent.
Studies on other flavonoids have shown that adjusting the sample pH can significantly impact recovery rates. For example, one study on the SPE of flavonols from honey found that adjusting the aqueous solution to pH 2 prior to loading onto the sorbent yielded the best results.[8][9]
Q4: Can this compound degrade during the SPE process?
Flavonoids can be susceptible to degradation under certain conditions, which can be a cause of low recovery. Myricetin, a close structural analog of this compound, has been shown to undergo rapid degradation under basic pH conditions.[10] Therefore, it is advisable to maintain acidic or neutral pH conditions during the extraction process to minimize the risk of degradation.
Troubleshooting Guide for Poor this compound Recovery
Low recovery of this compound during SPE is a common issue that can be systematically addressed. The first step in troubleshooting is to determine at which stage of the SPE process the loss is occurring. This can be achieved by collecting and analyzing the fractions from each step: sample loading, washing, and elution.[6][11]
dot
Caption: Troubleshooting workflow for poor this compound recovery in SPE.
Problem: this compound is found in the sample load or wash fraction.
This indicates poor retention of the analyte on the SPE sorbent.
| Potential Cause | Recommended Solution |
| Loading/Wash solvent is too strong | Decrease the percentage of organic solvent in the loading and wash solutions. For reversed-phase SPE, the sample should be in a highly aqueous environment to promote retention.[7] |
| Incorrect sample pH | For reversed-phase SPE, adjust the sample pH to suppress the ionization of this compound's hydroxyl groups, making it more non-polar. An acidic pH (e.g., pH 2-4) is often optimal for flavonoids.[8][9] |
| High flow rate | Decrease the flow rate during sample loading and washing to allow sufficient time for the analyte to interact with the sorbent. A flow rate of approximately 1 mL/min is a good starting point.[6][7] |
| Sorbent bed drying out | Ensure the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps, unless using a water-wettable polymeric sorbent.[6] |
| Insufficient sorbent mass | If the cartridge is overloaded, this compound will break through. Decrease the sample volume or increase the mass of the sorbent in the cartridge.[7] |
| Improper cartridge conditioning | Ensure the cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water or an appropriate buffer) before loading the sample. This activates the sorbent for optimal retention.[7] |
Problem: this compound recovery is low in the elution fraction.
This suggests that this compound is retained on the sorbent but is not being effectively eluted.
| Potential Cause | Recommended Solution |
| Elution solvent is too weak | Increase the strength of the elution solvent by increasing the percentage of organic solvent (e.g., methanol or acetonitrile). A stepwise elution with increasing concentrations of organic solvent can help determine the optimal elution conditions. |
| Insufficient elution volume | Increase the volume of the elution solvent. It may be beneficial to apply the elution solvent in two or three smaller aliquots rather than one large volume.[12] |
| Incorrect elution pH | For some applications, particularly with mixed-mode sorbents, adjusting the pH of the elution solvent can enhance recovery by changing the ionization state of the analyte. |
| Strong secondary interactions | This compound may have secondary interactions with the sorbent material (e.g., with residual silanol groups on C18). Adding a small amount of a modifier like formic acid or acetic acid to the elution solvent can help disrupt these interactions. |
Problem: this compound is not detected in any fraction.
This is the most challenging scenario and may indicate analyte degradation or irreversible binding.
| Potential Cause | Recommended Solution |
| Analyte degradation | As flavonoids can be unstable at basic pH, ensure all solutions are neutral or acidic. Avoid high temperatures during sample preparation and elution.[10] |
| Irreversible binding to the sorbent | The analyte may be too strongly retained by the chosen sorbent. Consider using a less retentive sorbent (e.g., C8 instead of C18) or a different type of sorbent (e.g., polymeric). |
Quantitative Data on Flavonoid Recovery
While specific quantitative data for this compound recovery across a wide range of SPE conditions is limited in the literature, data for the structurally similar flavonol, myricetin, and other flavonoids can provide valuable guidance.
Table 1: Comparison of Sorbent Performance for Flavonoid Recovery
| Sorbent | Analyte(s) | Recovery (%) | Reference |
| C18 | Myricetin, Quercetin, Kaempferol | >90% | [13] |
| C18 | Quercetin, Hesperetin, Chrysin | 90.7 - 96.9% | [14] |
| Molecularly Imprinted Polymer (MIP) | Myricetin | 92.7% | [15] |
| C18 | Various Phenolic Acids and Flavonoids | Mean recovery of 74.2% | [2] |
| Amberlite® XAD-2 | Various Phenolic Acids and Flavonoids | Mean recovery of 43.7% | [2] |
Table 2: Effect of Elution Solvent Composition on Flavonoid Recovery (Reversed-Phase SPE)
| Elution Solvent | Analyte | Recovery (%) | Notes |
| 100% Methanol | Quercetin, Hesperetin, Chrysin | >90% | Following a methanol/water wash.[14] |
| 100% Methanol | Myricetin, Luteolin, Quercetin | >88% | Following a water wash.[13] |
| Methanol | Phenolic acids and flavonols | Good recovery | Specific percentage not stated.[8][9] |
Experimental Protocols
General Protocol for Reversed-Phase SPE of this compound
This protocol provides a starting point for developing a robust SPE method for this compound. Optimization of solvent volumes and compositions may be necessary depending on the sample matrix and analytical requirements.
dot
Caption: A general experimental workflow for the solid-phase extraction of this compound.
1. Sorbent Selection:
-
C18 or a polymeric reversed-phase sorbent (e.g., 100-500 mg).
2. Sample Pre-treatment:
-
Ensure the sample is in a liquid form and free of particulates (centrifuge or filter if necessary).
-
If the sample is in a non-polar solvent, evaporate the solvent and reconstitute in a polar solvent.
-
Dilute the sample with reagent-grade water (at least 1:1 v/v) to reduce the organic solvent concentration.
-
Adjust the pH of the sample to 2-4 with a suitable acid (e.g., formic acid, acetic acid).
3. SPE Method:
-
Conditioning: Pass 1-2 column volumes of methanol or acetonitrile through the cartridge to wet the sorbent.
-
Equilibration: Pass 1-2 column volumes of reagent-grade water (at the same pH as the sample) through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1-2 column volumes of a weak solvent to remove interferences. This could be acidified water or a low percentage of methanol in water (e.g., 5-10%).
-
Elution: Elute the retained this compound with a small volume (e.g., 1-2 mL) of a strong organic solvent such as methanol or acetonitrile. To ensure complete recovery, a second elution with a fresh aliquot of solvent can be performed.
4. Post-Elution:
-
The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a suitable solvent for analysis (e.g., by HPLC).
By following this structured troubleshooting approach and starting with a robust general protocol, researchers can effectively optimize the solid-phase extraction of this compound and achieve reliable and high-recovery results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. welch-us.com [welch-us.com]
- 7. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid-phase extraction procedure for determination of phenolic acids and some flavonols in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - US [thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficient conversion of myricetin from Ampelopsis grossedentata extracts and its purification by MIP-SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Laricitrin and Myricetin: A Comparative Analysis of Antioxidant Capacity
For Immediate Release
[City, State] – [Date] – A comprehensive review of available scientific literature provides a comparative analysis of the antioxidant capacities of two prominent flavonoids, laricitrin and myricetin. This guide, intended for researchers, scientists, and drug development professionals, summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to offer an objective comparison of these two structurally similar compounds.
Myricetin, a well-studied flavonol found in various fruits, vegetables, and medicinal plants, is widely recognized for its potent antioxidant properties. This compound, a 3'-O-methylated derivative of myricetin, is also present in dietary sources such as red grapes. While both compounds are expected to exhibit significant antioxidant activity due to their flavonoid structure, this guide delves into the nuances of their performance in various in vitro antioxidant assays.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound and myricetin has been evaluated using several standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) is a common metric used to express the effectiveness of an antioxidant; a lower IC50 value indicates a higher antioxidant potency.
While direct comparative studies evaluating pure this compound and myricetin side-by-side are limited, the available data from various sources allows for a general assessment.
| Compound | Assay | IC50 / Activity | Source |
| Myricetin | DPPH | 4.68 µg/mL | [1] |
| ABTS | 16.78 µg/mL | [1] | |
| FRAP | 530.67 ± 10.97 µM Fe (II)/µg | [1] | |
| H2O2 Scavenging | 133.32 µg/mL | [1] | |
| This compound | DPPH | Data not available for pure compound | |
| ABTS | Data not available for pure compound | ||
| FRAP | Data not available for pure compound | ||
| ROS Inhibition | Inhibited TNF-α-stimulated ROS generation | ||
| Combined Extract | |||
| (Tagetes erecta L. containing this compound and myricetin derivatives) | DPPH | IC50 of 77-81 mg of PE/g of extract | |
| FRAP | Reducing capacity of 77-81 mg of PE/g of extract |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are crucial for the interpretation and replication of experimental findings.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Workflow:
DPPH Assay Workflow
Procedure:
-
A fresh solution of DPPH in methanol is prepared.
-
The antioxidant sample (this compound or myricetin) is added to the DPPH solution at varying concentrations.
-
The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH (around 517 nm).
-
The percentage of DPPH radical scavenging is calculated relative to a control (DPPH solution without the antioxidant).
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Workflow:
ABTS Assay Workflow
Procedure:
-
The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at approximately 734 nm.
-
The antioxidant sample is added to the diluted ABTS•+ solution.
-
The mixture is incubated for a set time.
-
The decrease in absorbance is measured spectrophotometrically.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
Workflow:
FRAP Assay Workflow
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of ferric chloride (FeCl₃).
-
The antioxidant sample is added to the FRAP reagent.
-
The reaction mixture is incubated at 37°C.
-
The formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at approximately 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change to that of a known ferrous standard.
Signaling Pathways
Flavonoids, including myricetin and likely this compound, exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular stress response.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Nrf2 Antioxidant Response Pathway
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like certain flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of various antioxidant enzymes and cytoprotective proteins.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Some flavonoids have been shown to modulate this pathway, which can indirectly influence the cellular antioxidant response.
PI3K/Akt Signaling Pathway and Flavonoids
Activation of the PI3K/Akt pathway can lead to the phosphorylation and activation of various downstream targets, including those that can influence the Nrf2 pathway, thereby enhancing the cellular antioxidant defense. Myricetin has been reported to modulate the PI3K/Akt pathway, suggesting an indirect mechanism for its antioxidant effects beyond direct radical scavenging.
Conclusion
Myricetin demonstrates significant antioxidant activity across multiple in vitro assays. While quantitative data for pure this compound is scarce, its structural similarity to myricetin and preliminary findings on its ability to inhibit reactive oxygen species suggest it is also a potent antioxidant. The presence of both compounds in edible plants underscores their potential contribution to the health benefits associated with flavonoid-rich diets. Further direct comparative studies are warranted to fully elucidate the relative antioxidant potencies of this compound and myricetin. The modulation of key signaling pathways like Nrf2 and PI3K/Akt by these flavonoids highlights their complex and multifaceted roles in cellular protection against oxidative stress.
References
Quercetin and Laricitrin: A Comparative Analysis of Neuroprotective Potential
A deep dive into the comparative neuroprotective mechanisms of the flavonoids Quercetin and Laricitrin, this guide synthesizes available experimental data to offer insights for researchers and drug development professionals. While Quercetin is a well-researched neuroprotective agent, data on this compound remains comparatively scarce, necessitating further investigation into its potential.
Introduction
Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, pose a significant challenge to global health. A key pathological driver in these conditions is oxidative stress and neuroinflammation. Flavonoids, a class of natural polyphenolic compounds found in fruits and vegetables, have garnered considerable attention for their potent antioxidant and anti-inflammatory properties, making them promising candidates for neuroprotective therapies.
Among the most studied flavonoids is Quercetin, which has been extensively shown to protect neurons from various insults. This compound, a structurally related O-methylated flavonoid, has also been suggested to possess beneficial biological activities, although its role in neuroprotection is less understood. This guide provides a comparative overview of the existing experimental evidence for Quercetin and the limited, yet indicative, data for this compound in the context of neuroprotection.
Comparative Efficacy Against Oxidative Stress and Inflammation
Direct comparative studies on the neuroprotective effects of Quercetin and this compound are limited. However, by examining their performance in various experimental models, we can draw preliminary comparisons. Quercetin has been shown to be effective in numerous neuronal cell lines and animal models, while the most relevant data for this compound comes from studies on dermal fibroblasts, which share some common inflammatory and oxidative stress pathways with neuronal cells.
Table 1: Comparative Effects on Cell Viability and Oxidative Stress
| Compound | Concentration | Cell Type | Toxic Insult | % Increase in Cell Viability (relative to insult) | % Reduction in Reactive Oxygen Species (ROS) | Reference |
| Quercetin | 20 µM | SH-SY5Y | Rotenone | Significant increase | Significant reduction | [1] |
| Quercetin | 5-50 µM | Rodent models | Various neurotoxins | N/A (protects from neurotoxicity) | Antagonizes oxidative stress | [2] |
| Quercetin | Low µM | Primary neurons | H₂O₂, 6-OHDA | Antagonizes cell toxicity | Antagonizes oxidative stress | [2] |
| This compound 3-Rutinoside | 25-100 µM | Dermal Fibroblasts | TNF-α | Not Assessed | ~48% to ~58% | [3] |
| Quercetin (Control) | 12.5 µM | Dermal Fibroblasts | TNF-α | Not Assessed | ~22% | [3] |
Note: The data for this compound is from a study on dermal fibroblasts, not neuronal cells, and thus direct comparison should be made with caution. 6-OHDA: 6-hydroxydopamine; H₂O₂: Hydrogen peroxide; TNF-α: Tumor necrosis factor-alpha.
Table 2: Comparative Anti-Inflammatory Effects
| Compound | Concentration | Cell Type | Inflammatory Stimulus | Key Inflammatory Markers Inhibited | Reference |
| Quercetin | Not specified | Microglial cells | Lipopolysaccharide (LPS) | Nitric Oxide (NO), iNOS, TNF-α, IL-1β, IL-6, COX-2 | [4][5] |
| Quercetin | Not specified | Astrocytes | Not specified | Pro-inflammatory cytokines | [6] |
| This compound 3-Rutinoside | Not specified | Dermal Fibroblasts | TNF-α | Interleukin-6 (IL-6), Interleukin-8 (IL-8) | [3] |
Note: The data for this compound is from a study on dermal fibroblasts. iNOS: Inducible nitric oxide synthase; TNF-α: Tumor necrosis factor-alpha; IL: Interleukin; COX-2: Cyclooxygenase-2.
Mechanistic Insights: Key Signaling Pathways
Quercetin exerts its neuroprotective effects through the modulation of several key signaling pathways. While specific neuroprotective pathways for this compound are yet to be elucidated, its observed anti-inflammatory and antioxidant activities suggest potential overlap with those of Quercetin.
Quercetin's Neuroprotective Pathways
Quercetin has been shown to activate cellular defense mechanisms against oxidative stress and inflammation primarily through three major pathways:
-
Nrf2-ARE Pathway: Quercetin induces the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6][7] This enhances the cell's capacity to neutralize reactive oxygen species.
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a crucial pro-survival pathway in neurons. Quercetin can activate this pathway, which in turn can inhibit apoptotic processes and promote neuronal survival.[8]
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of pro-inflammatory genes, including various cytokines and chemokines. Quercetin has been demonstrated to inhibit the activation of the NF-κB pathway in microglia, thereby suppressing the neuroinflammatory response.[4]
The diagram below illustrates the interplay of these pathways in Quercetin-mediated neuroprotection.
References
- 1. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of the mood stabilizer lamotrigine against glutamate excitotoxicity: roles of chromatin remodelling and Bcl-2 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Protective effect of isoliquiritin against corticosterone-induced neurotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [laro.lanl.gov]
- 7. Anti-Inflammatory Activity of Bee Venom in BV2 Microglial Cells: Mediation of MyD88-Dependent NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Purity of Synthesized Laricitrin
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of analytical techniques for validating the purity of synthesized Laricitrin, a naturally occurring O-methylated flavonol.[1] Experimental data and detailed methodologies are presented to support the comparison.
Introduction to this compound
This compound (3'-O-methylmyricetin) is a flavonoid found in sources such as red grapes and bog bilberries.[1] Like other flavonoids, it is investigated for its potential biological activities. Accurate determination of its purity is paramount for reliable experimental results and potential therapeutic applications. The primary challenges in purity validation lie in separating this compound from structurally similar impurities, such as other flavonoids, and accurately quantifying its concentration.
Comparative Analysis of Purity Validation Methods
Several analytical techniques are employed to assess the purity of synthesized flavonoids. The most common and powerful methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Often, a combination of these techniques provides the most comprehensive purity profile.
Table 1: Comparison of Analytical Techniques for this compound Purity Validation
| Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity Range Detected |
| HPLC-UV/DAD | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV-Vis absorption. | Quantitative purity (area %), retention time, detection of UV-active impurities.[2] | High precision and accuracy for quantification, robust and widely available.[3] | Co-elution of impurities with similar polarity can occur, limited structural information. | >95% |
| LC-MS/MS | Separation by HPLC followed by mass analysis of the analyte and its fragments. | Molecular weight confirmation, structural information from fragmentation patterns, high sensitivity for impurity detection.[4][5][6][7] | High specificity and sensitivity, capable of identifying and quantifying trace impurities.[6] | Matrix effects can suppress ionization, quantification can be less precise than HPLC-UV without appropriate standards. | >99% |
| qNMR | Absorption of radio waves by atomic nuclei in a magnetic field. | Unambiguous structure elucidation, absolute quantification without a specific reference standard (using an internal standard).[8] | Provides absolute purity, detailed structural information.[9] | Lower sensitivity compared to MS, requires highly pure internal standards for quantification, more expensive instrumentation. | >98% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for flavonoid analysis and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV/DAD)
This method is suitable for the routine quality control of synthesized this compound to determine its percentage purity based on peak area.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly to elute more nonpolar compounds. An example gradient is 20% B to 50% B over 20 minutes.[10][11]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Monitoring at the maximum absorbance wavelength of this compound (around 254 nm and 350 nm).[13]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique is ideal for identifying and confirming the structure of this compound and for detecting and identifying trace impurities.
Instrumentation:
-
An HPLC system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument).
LC Conditions:
-
The same column and mobile phase conditions as described for HPLC-UV/DAD can be used.
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in negative mode for flavonoids.[5]
-
Scan Mode: Full scan mode to detect all ions and product ion scan mode to obtain fragmentation patterns.
-
Collision Energy: Optimized to induce fragmentation of the parent ion.
Data Analysis: The mass spectrum will confirm the molecular weight of this compound (C16H12O8, molar mass: 332.26 g/mol ).[1][14] The fragmentation pattern in the MS/MS spectrum provides structural information that can confirm the identity of the compound and help in the structural elucidation of any impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method for determining the absolute purity of a substance.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).[13]
-
Transfer the solution to an NMR tube.
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons for accurate integration.
Data Analysis: The purity of this compound is calculated by comparing the integral of a specific, well-resolved this compound proton signal to the integral of a known proton signal from the internal standard.
Visualizations
Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound, incorporating the discussed analytical techniques.
Caption: Workflow for this compound purity validation.
Signaling Pathway Context
While a specific signaling pathway for this compound is not definitively established in the provided search results, flavonoids, in general, are known to interact with various cellular signaling pathways. For illustrative purposes, a generic flavonoid interaction with a kinase signaling pathway is depicted below.
Caption: Generic kinase pathway modulation by a flavonoid.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 4. benthamdirect.com [benthamdirect.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ukm.my [ukm.my]
- 9. researchgate.net [researchgate.net]
- 10. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 12. mdpi.com [mdpi.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. This compound | C16H12O8 | CID 5282154 - PubChem [pubchem.ncbi.nlm.nih.gov]
Laricitrin's Efficacy in the Landscape of Methylated Flavonoids: A Comparative Guide
In the realm of phytochemical research, methylated flavonoids are gaining significant attention for their enhanced bioavailability and potent biological activities. Among these, laricitrin, a derivative of myricetin, has demonstrated promising therapeutic potential. This guide provides a comparative analysis of the efficacy of this compound against other methylated flavonoids, such as isorhamnetin and syringetin, with a focus on their antioxidant, anti-inflammatory, and anticancer properties. This objective comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in their exploration of these natural compounds.
Comparative Biological Activity
The therapeutic efficacy of flavonoids is often attributed to their antioxidant and anti-inflammatory actions, which are fundamental in mitigating a wide range of pathological conditions, including cancer. Methylation of the hydroxyl groups on the flavonoid backbone can significantly influence these activities.
Antioxidant Capacity
The antioxidant potential of this compound and its methylated counterparts is a key determinant of their protective effects against cellular damage induced by oxidative stress. The capacity to scavenge free radicals is a common measure of this activity, often quantified by the half-maximal inhibitory concentration (IC50) in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. A lower IC50 value indicates a higher antioxidant potency.
While direct comparative studies exclusively focusing on this compound, isorhamnetin, and syringetin are limited, existing research on individual compounds provides valuable insights. For instance, a study on isorhamnetin and its parent compound quercetin revealed their potent radical scavenging activities.
| Compound | DPPH IC50 (µmol/L) | ABTS IC50 (µmol/L) |
| Isorhamnetin | 24.61 | 14.54 |
| Quercetin | 3.07 | 3.64 |
| Table 1: Antioxidant activity of isorhamnetin and quercetin. Data sourced from a study on the antioxidant activity of various flavonoids[1]. |
It is important to note that the antioxidant capacity of flavonoids is structure-dependent. The number and position of hydroxyl and methoxy groups on the flavonoid rings influence their ability to donate hydrogen atoms or electrons to neutralize free radicals.
Anti-inflammatory Effects
Chronic inflammation is a key driver of numerous diseases. Flavonoids, including their methylated derivatives, can modulate inflammatory responses by interfering with key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes.
Studies have shown that isorhamnetin can suppress the activation of NF-κB and MAPK signaling pathways, leading to a reduction in the production of inflammatory mediators.[1] For example, in lipopolysaccharide (LPS)-stimulated macrophages, isorhamnetin has been observed to inhibit the production of nitric oxide (NO), a key inflammatory molecule.
Anticancer Potency
The anticancer properties of methylated flavonoids are a significant area of investigation. Their ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis makes them attractive candidates for cancer therapy. The IC50 value, representing the concentration of a compound required to inhibit the growth of cancer cells by 50%, is a standard metric for cytotoxicity.
A comparative study on the anticancer potential of several methylated and non-methylated flavonoids against the HCT-116 human colon cancer cell line provided the following data:
| Compound | IC50 (µg/mL) against HCT-116 cells |
| 7,3'-di-O-methyltaxifolin | 33 ± 1.25 |
| 3'-O-methyltaxifolin | 36 ± 2.25 |
| 7-O-methyltaxifolin | 34 ± 2.15 |
| Taxifolin (non-methylated) | 32 ± 2.35 |
| 3-O-methylquercetin | 34 ± 2.65 |
| Quercetin (non-methylated) | 36 ± 1.95 |
| Table 2: Anticancer activity of methylated and non-methylated flavonoids against HCT-116 colon cancer cells.[2][3] |
This data suggests that methylation can influence the anticancer activity of flavonoids, although the effect varies depending on the specific compound and the position of methylation. While direct comparative data for this compound against HCT-116 cells from the same study is not available, a review on syringetin and its analogues, including this compound, mentions that a mixture of quercetin, myricetin, this compound, and syringetin was capable of inhibiting the proliferation of Caco-2 colorectal adenocarcinoma cells.[4]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the protocols for the key experiments cited.
DPPH Radical Scavenging Assay
This assay assesses the ability of a compound to scavenge the stable DPPH free radical. A solution of the test compound (e.g., this compound) at various concentrations is mixed with a methanolic solution of DPPH. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes). The absorbance of the solution is then measured spectrophotometrically at a specific wavelength (around 517 nm). The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.
Anti-inflammatory Assay in Macrophages
This in vitro assay evaluates the anti-inflammatory potential of a compound by measuring its effect on the production of inflammatory mediators in immune cells. Murine macrophage cell lines (e.g., RAW 264.7) are cultured and pre-treated with various concentrations of the test flavonoid for a specific duration. The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. After an incubation period, the cell culture supernatant is collected to measure the concentration of nitric oxide (NO) using the Griess reagent and the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using ELISA kits. The cell viability is also assessed to ensure that the observed effects are not due to cytotoxicity.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Cancer cells (e.g., HCT-116) are seeded in 96-well plates and treated with different concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours). After treatment, an MTT solution is added to each well and incubated to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (around 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion
This compound, as a methylated flavonoid, holds considerable promise as a bioactive compound with potential applications in the prevention and treatment of diseases driven by oxidative stress and inflammation, including cancer. While direct comparative data with other methylated flavonoids like isorhamnetin and syringetin is still emerging, the available evidence suggests that methylation can modulate the biological efficacy of these compounds. The provided data and experimental outlines serve as a valuable resource for researchers to design further comparative studies to fully elucidate the therapeutic potential of this compound and its place within the broader class of methylated flavonoids. Future research should focus on conducting head-to-head comparisons of these compounds under standardized experimental conditions to establish a definitive hierarchy of their efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Laricitrin content in different grape species
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis reveals significant variations in the laricitrin content across different grape species, with notable implications for researchers, scientists, and drug development professionals. This guide provides a detailed examination of this compound levels in Vitis vinifera, Vitis labrusca, and Muscadinia rotundifolia, supported by experimental data and methodological protocols.
This compound, a type of flavonol, is a plant metabolite recognized for its potential health benefits. Its presence and concentration in grapes are influenced by the grape's species, cultivar, and color. This analysis consolidates available quantitative data to facilitate a clearer understanding of these differences.
Quantitative Analysis of this compound Content
The this compound content in the skins of different grape species varies considerably. The following table summarizes the available quantitative data. It is important to note that direct comparative studies quantifying this compound across all three species under identical conditions are limited. The data presented is compiled from individual studies on specific cultivars.
| Grape Species | Cultivar | This compound Content (µg/g of dry skin) | Reference |
| Vitis vinifera | Graciano | 56.19 ± 4.78 | [1] |
| Vitis labrusca | Not Specified | Data not available in specific µg/g units. Studies have identified the presence of myricetin derivatives, but not specifically quantified this compound. | |
| Muscadinia rotundifolia | Purple Varieties | Data not available in specific µg/g units. This compound is confirmed to be present in purple muscadine grapes, but specific quantification is not widely reported. | [2] |
Note: The absence of specific quantitative data for Vitis labrusca and Muscadinia rotundifolia highlights a gap in the current research literature and underscores the need for direct comparative studies. While the presence of this compound in purple muscadine grapes is confirmed, and related flavonols are identified in Vitis labrusca, precise concentrations remain to be broadly established.
Experimental Protocols
The quantification of this compound in grape skins is typically achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detectors. Below is a generalized protocol based on common methodologies.
Experimental Workflow for this compound Quantification
Caption: Experimental workflow for quantifying this compound in grape skins.
Detailed Methodologies
1. Sample Preparation:
-
Grape skins are manually separated from the pulp and seeds.
-
The skins are immediately frozen in liquid nitrogen and then lyophilized (freeze-dried) to remove water content without degrading the phenolic compounds.
-
The dried skins are ground into a fine, homogeneous powder using a laboratory mill.
2. Extraction of Phenolic Compounds:
-
A known weight of the dried grape skin powder is subjected to solid-liquid extraction.
-
The extraction solvent is typically a mixture of methanol, water, and an acid (e.g., formic acid or hydrochloric acid) to improve the stability and extraction efficiency of flavonols. A common solvent composition is methanol/water/formic acid (60:37:3, v/v/v).
-
The mixture is usually sonicated or agitated for a specific period (e.g., 30-60 minutes) to ensure thorough extraction.
3. High-Performance Liquid Chromatography (HPLC) Analysis:
-
The crude extract is filtered through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
A reversed-phase C18 column is commonly used for the separation of phenolic compounds.
-
The mobile phase typically consists of two solvents: (A) an acidified aqueous solution (e.g., water with 0.1% formic acid) and (B) an organic solvent (e.g., acetonitrile or methanol).
-
A gradient elution is employed, where the proportion of the organic solvent (B) is gradually increased over time to separate compounds with different polarities.
4. Detection and Quantification:
-
A Diode Array Detector (DAD) is used to monitor the absorbance of the eluting compounds at specific wavelengths. Flavonols like this compound are typically detected at around 360 nm.
-
Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for more specific identification and quantification based on the mass-to-charge ratio of the molecule.
-
Quantification is performed by creating a calibration curve with pure this compound standards of known concentrations. The peak area of this compound in the sample chromatogram is then compared to this curve to determine its concentration.
Signaling Pathway Influenced by this compound
This compound and its derivatives have been shown to modulate cellular signaling pathways, particularly those related to inflammation and oxidative stress. One such pathway involves the inhibition of Tumor Necrosis Factor-alpha (TNF-α) induced reactive oxygen species (ROS) generation.
Caption: this compound's role in the TNF-α signaling pathway.
This diagram illustrates how a this compound derivative can intervene in the inflammatory cascade initiated by TNF-α. By inhibiting the phosphorylation of Extracellular signal-Regulated Kinase (ERK), it suppresses the downstream upregulation of Matrix Metalloproteinase-1 (MMP-1), an enzyme involved in collagen degradation. This suggests a potential protective role of this compound against inflammation-induced tissue damage.
Conclusion
This comparative analysis underscores the presence of this compound in red and purple grape varieties, particularly in the Vitis vinifera species. While qualitative data confirms its existence in Muscadinia rotundifolia, and related flavonols are present in Vitis labrusca, a clear quantitative comparison is hampered by a lack of standardized reporting in the scientific literature. The provided experimental protocols offer a robust framework for future research to quantify this compound across a wider range of grape species and cultivars. Furthermore, the elucidation of its role in cellular signaling pathways opens avenues for its investigation as a potential therapeutic agent. Further research is warranted to fully characterize the this compound content in diverse grape germplasm and to explore its full pharmacological potential.
References
A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Sensitive Quantification of Laricitrin
A Comparison with Existing Analytical Techniques for Flavonoid Analysis
In the pursuit of novel therapeutic agents, the accurate quantification of specific bioactive compounds is paramount. Laricitrin, a glycosylated flavonoid with potential pharmacological activities, requires a robust and sensitive analytical method for its determination in various matrices, including plant extracts and biological fluids. This guide presents a newly validated HPLC-MS/MS method for the quantification of this compound and compares its performance with established analytical techniques commonly used for flavonoid analysis, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for achieving reliable and accurate quantification. The following table summarizes the key performance characteristics of the new HPLC-MS/MS method for this compound compared to traditional HPLC-UV and UV-Vis spectrophotometric methods often employed for general flavonoid analysis.
| Parameter | New HPLC-MS/MS Method (this compound) | Typical HPLC-UV Method (General Flavonoids) | Typical UV-Vis Spectrophotometry (Total Flavonoids) |
| Linearity (R²) | > 0.999 | > 0.99[1] | > 0.99[1][2] |
| Limit of Detection (LOD) | 0.05 ng/mL | 10 - 100 ng/mL | 0.01 - 0.17 mg/mL[1][2] |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 30 - 300 ng/mL | 0.03 - 0.09 mg/mL[1][2] |
| Accuracy (% Recovery) | 98.5% - 102.1% | 95% - 105%[3] | 90% - 110%[1][2] |
| Precision (%RSD) | < 3% | < 5% | < 10% |
| Specificity | High (Mass-based) | Moderate (Retention time-based) | Low (Measures total flavonoids) |
| Run Time | ~ 5 minutes | 10 - 30 minutes[4] | N/A |
Experimental Protocols
New HPLC-MS/MS Method for this compound Quantification
This method was developed and validated to provide high sensitivity and selectivity for the determination of this compound.
1. Sample Preparation:
-
Plant Material: 1 gram of dried, powdered plant material is extracted with 10 mL of 80% methanol via sonication for 30 minutes. The extract is then centrifuged, and the supernatant is filtered through a 0.22 µm syringe filter.
-
Plasma Samples: To 100 µL of plasma, 200 µL of acetonitrile containing an internal standard (e.g., Quercetin-d3) is added to precipitate proteins. The sample is vortexed and centrifuged, and the supernatant is collected for analysis.
2. Chromatographic Conditions:
-
Instrument: Agilent 1290 Infinity II LC system coupled with an Agilent 6470 Triple Quadrupole Mass Spectrometer.[5]
-
Column: Poroshell 120 SB-C18 column (2.1 x 50 mm, 2.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined).
-
Internal Standard: Precursor ion > Product ion.
-
4. Method Validation:
The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[5]
Comparative HPLC-UV Method
A general HPLC-UV method for flavonoid analysis typically involves the following:
-
Sample Preparation: Similar extraction procedures as the HPLC-MS/MS method are often used.
-
Chromatographic Conditions:
-
Instrument: Shimadzu HPLC LC-2010 with a UV detector.[6]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient of an acidified aqueous solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[3][6]
-
Detection: UV detection at a wavelength between 254 nm and 370 nm, depending on the flavonoid's absorption maximum.
-
Comparative UV-Vis Spectrophotometric Method
This method is commonly used for the determination of total flavonoid content:
-
Principle: Based on the formation of a colored complex between flavonoids and aluminum chloride in an alkaline medium. The absorbance of the resulting solution is measured at a specific wavelength.[7][8]
-
Procedure:
-
An aliquot of the sample extract is mixed with a solution of aluminum chloride.
-
After an incubation period, the absorbance is measured using a spectrophotometer, typically around 420 nm.[8]
-
The total flavonoid content is expressed as equivalents of a standard compound, such as quercetin or rutin.[7]
-
Visualizing the Methodologies
To better illustrate the workflows and underlying principles, the following diagrams are provided.
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for analytical method validation.
Conclusion
The newly validated HPLC-MS/MS method offers significant advantages in terms of sensitivity, specificity, and speed for the quantification of this compound. While HPLC-UV provides a reliable method for the analysis of known flavonoids and UV-Vis spectrophotometry is a simple tool for estimating total flavonoid content, the HPLC-MS/MS method is superior for targeted, trace-level quantification, which is crucial for pharmacokinetic and metabolism studies in drug development. The choice of method should be guided by the specific research question, the required level of sensitivity and selectivity, and the nature of the sample matrix.
References
- 1. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. verjournal.com [verjournal.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
The Synergistic Potential of Laricitrin: A Comparative Guide
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
The exploration of synergistic interactions between polyphenols holds significant promise for the development of novel therapeutics with enhanced efficacy. While the flavonoid laricitrin, a 3'-O-methylated derivative of myricetin, has been noted for its individual biological activities, a comprehensive review of currently available scientific literature reveals a notable gap in research specifically quantifying its synergistic effects with other polyphenols.
This guide was intended to provide a detailed comparison of this compound's synergistic activities with other polyphenols, supported by robust experimental data. However, extensive searches have not yielded studies with the specific quantitative data (e.g., Combination Index, IC50 values of combinations) and detailed experimental protocols required for such a direct comparison.
To fulfill the spirit of the requested analysis and to provide a valuable resource for researchers in this field, this guide will instead present a well-documented example of synergistic interaction between two structurally related and extensively studied flavonols: quercetin and kaempferol . This will serve as a methodological template, illustrating the types of data, experimental protocols, and pathway analyses that are crucial for evaluating polyphenol synergy.
We hope this illustrative guide will be a useful tool and will encourage further research into the synergistic potential of less-studied flavonoids like this compound.
Illustrative Example: Synergistic Antiproliferative Effects of Quercetin and Kaempferol
Quercetin and kaempferol are flavonols that are commonly found together in many fruits and vegetables.[1] Numerous studies have investigated their combined effects, particularly in the context of cancer cell proliferation.
Data Presentation: Antiproliferative Effects on Human Cancer Cell Lines
The following table summarizes the synergistic effects of quercetin and kaempferol on the proliferation of various human cancer cell lines. The data is compiled from a study by Ackland et al. (2005), which demonstrated that combined treatment with quercetin and kaempferol was more effective at inhibiting cell growth than the individual effects of each flavonol.[1][2]
| Cell Line | Treatment (10 µM) | % Reduction in Cell Proliferation (Single Exposure) | Synergistic Effect |
| Caco-2 (Colon) | Quercetin | ~25% | Yes |
| Kaempferol | ~20% | ||
| Quercetin + Kaempferol | ~60% | ||
| HuTu-80 (Duodenum) | Quercetin | ~15% | Yes |
| Kaempferol | ~10% | ||
| Quercetin + Kaempferol | ~40% | ||
| PMC42 (Breast) | Quercetin | ~10% | Yes |
| Kaempferol | ~5% | ||
| Quercetin + Kaempferol | ~25% |
Data is estimated from graphical representations in Ackland et al. (2005) and is intended for illustrative purposes.[1][2]
Experimental Protocols
The following is a detailed methodology for assessing the synergistic antiproliferative effects of quercetin and kaempferol on cultured human cancer cell lines, based on the protocols described by Ackland et al. (2005).[2]
1. Cell Culture and Treatment:
-
Human colon adenocarcinoma (Caco-2), duodenum carcinoma (HuTu-80), and breast carcinoma (PMC42) cell lines are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to attach for 24 hours.
-
Stock solutions of quercetin and kaempferol (Sigma-Aldrich) are prepared in dimethyl sulfoxide (DMSO).
-
Cells are treated with various concentrations of quercetin, kaempferol, or a combination of both. Control cells are treated with DMSO at a final concentration not exceeding 0.1%.
2. Cell Proliferation Assay (MTT Assay):
-
After the desired treatment period (e.g., 24, 48, or 72 hours), 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control.
3. Isobologram Analysis for Synergy Determination:
-
The half-maximal inhibitory concentration (IC50) is determined for each compound individually.
-
An isobologram is constructed by plotting the IC50 value of quercetin on the x-axis and the IC50 value of kaempferol on the y-axis.
-
The line connecting these two points represents the line of additivity.
-
The IC50 values of the combination treatments are then plotted on the same graph.
-
Data points falling below the line of additivity indicate a synergistic interaction.[3][4][5]
4. Combination Index (CI) Calculation:
-
The Combination Index (CI) is calculated using the Chou-Talalay method to quantify the interaction between quercetin and kaempferol.[3]
-
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows related to the study of synergistic effects of polyphenols.
Caption: A generalized experimental workflow for assessing the synergistic effects of polyphenols on cell proliferation.
Caption: A conceptual isobologram illustrating synergistic and antagonistic interactions between two compounds.
Caption: A simplified diagram of potential signaling pathways synergistically modulated by quercetin and kaempferol to inhibit cancer cell proliferation.
References
- 1. Synergistic Antiproliferative Action of the Flavonols Quercetin and Kaempferol in Cultured Human Cancer Cell Lines | In Vivo [iv.iiarjournals.org]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 4. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Potency of Laricitrin and Kaempferol
A detailed guide for researchers and drug development professionals on the anti-inflammatory properties, mechanisms of action, and comparative potency of the flavonoids Laricitrin and Kaempferol, supported by experimental data and protocols.
In the quest for novel anti-inflammatory agents, natural flavonoids have emerged as promising candidates. Among these, this compound and Kaempferol have garnered attention for their potential therapeutic benefits. This guide provides a comprehensive comparison of their anti-inflammatory potency, drawing upon available scientific literature. While extensive research has elucidated the anti-inflammatory mechanisms of Kaempferol, data on this compound is comparatively limited, necessitating further investigation for a direct and conclusive comparison.
Quantitative Comparison of Anti-inflammatory Activity
A direct quantitative comparison of the anti-inflammatory potency of this compound and Kaempferol is challenging due to the limited availability of studies on this compound conducted in identical experimental models. The following tables summarize the available data, highlighting the different experimental contexts.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulus | IC50 Value (µM) | Reference |
| This compound | Data not available in LPS-stimulated RAW 264.7 cells | |||
| Kaempferol | RAW 264.7 | LPS | ~24.5 | [1] |
LPS: Lipopolysaccharide
Table 2: Inhibition of Pro-inflammatory Cytokine Secretion
| Compound | Cell Line | Stimulus | Cytokine | Inhibition | Concentration (µM) | Reference |
| This compound 3-rutinoside * | Normal Human Dermal Fibroblasts | TNF-α | IL-6 | Significant reduction | 100 | |
| IL-8 | Significant reduction | 100 | ||||
| Kaempferol | RAW 264.7 | LPS | TNF-α | Significant decrease | 30 | [2] |
| IL-6 | Significant decrease | Not specified | [3] | |||
| IL-1β | Significant decrease | Not specified | [4] |
*Data is for this compound 3-rutinoside, a glycoside of this compound. TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; IL-8: Interleukin-8; IL-1β: Interleukin-1 beta.
Mechanisms of Anti-inflammatory Action
Both this compound and Kaempferol appear to exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response.
Kaempferol: A Multi-Targeting Anti-inflammatory Agent
Kaempferol has been extensively studied and is known to inhibit inflammation through several mechanisms:
-
Inhibition of Inflammatory Mediators: Kaempferol effectively suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[5][6]
-
Suppression of Pro-inflammatory Cytokines: It significantly reduces the secretion of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[2][3][4]
-
Modulation of NF-κB Signaling Pathway: Kaempferol inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for inflammatory gene expression. It achieves this by preventing the degradation of the inhibitory protein IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[6]
-
Modulation of MAPK Signaling Pathway: Kaempferol has been shown to inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK, and JNK, which are crucial for the production of inflammatory mediators.
This compound: An Emerging Anti-inflammatory Flavonoid
Research on the anti-inflammatory mechanisms of this compound is less extensive. The available data, primarily from a study on its glycoside, this compound 3-rutinoside, suggests that it may act by:
-
Reducing Reactive Oxygen Species (ROS): this compound 3-rutinoside was found to inhibit the generation of intracellular ROS in TNF-α-stimulated human dermal fibroblasts.
-
Inhibiting Pro-inflammatory Cytokines: It diminished the secretion of IL-6 and IL-8 in the same cell model.
-
Modulating MAPK Signaling Pathway: The study indicated that the inhibitory effect of this compound 3-rutinoside was mediated by the inhibition of extracellular signal-regulated kinase (ERK) phosphorylation, a component of the MAPK pathway.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the complex molecular interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
Caption: Kaempferol's anti-inflammatory mechanism.
Caption: this compound's anti-inflammatory mechanism.
Experimental Workflows
Caption: Workflow for Nitric Oxide Assay.
Caption: Workflow for Cytokine ELISA.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon these findings, the following are detailed protocols for the key experiments cited.
Nitric Oxide (NO) Production Assay
This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or Kaempferol for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The nitrite concentration is determined using a standard curve prepared with sodium nitrite.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in cell culture supernatants.
-
Sample Preparation:
-
Seed RAW 264.7 cells in a 24-well plate and treat them with this compound or Kaempferol followed by LPS stimulation as described for the NO assay.
-
After the incubation period, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., for TNF-α, IL-6, or IL-1β).
-
Typically, this involves coating a 96-well plate with a capture antibody specific for the target cytokine.
-
Block non-specific binding sites.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
After another incubation and washing step, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Finally, add a substrate solution (e.g., TMB) to develop a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
Western blotting is used to detect the levels of key proteins and their phosphorylated forms in the NF-κB and MAPK signaling pathways.
-
Cell Lysis and Protein Quantification:
-
Treat RAW 264.7 cells with the test compounds and LPS for the desired time points.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, total JNK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
The intensity of the bands can be quantified using densitometry software, and the levels of phosphorylated proteins are typically normalized to their respective total protein levels.
-
Conclusion and Future Directions
The available evidence strongly supports the potent anti-inflammatory activity of Kaempferol, mediated through the inhibition of key inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways. While preliminary data on a this compound glycoside suggests potential anti-inflammatory effects, a direct comparison of the potency of this compound and Kaempferol is currently hampered by a lack of research on this compound in standardized inflammatory models.
Future studies should focus on evaluating the anti-inflammatory effects of this compound in LPS-stimulated macrophage models, such as RAW 264.7 cells. Determining its IC50 values for the inhibition of NO and pro-inflammatory cytokines, and elucidating its impact on the NF-κB and MAPK signaling pathways, will be crucial for a conclusive comparative assessment. Such research will not only clarify the relative potency of these two flavonoids but also advance the development of novel, natural-product-based anti-inflammatory therapies.
References
- 1. Regulation of NF-κB in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Immune Responses by NF-κB/Rel Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of laricitrin and structurally related flavonols, including myricetin, quercetin, and kaempferol. The structure-activity relationships (SAR) governing their antioxidant, anti-inflammatory, and anticancer properties are discussed, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Introduction to this compound and Related Flavonols
Flavonols are a class of flavonoids characterized by a 3-hydroxyflavone backbone. Their biological activities are largely dictated by the substitution pattern of hydroxyl (-OH) and methoxy (-OCH3) groups on their A and B rings. This compound (3'-O-methylmyricetin) is structurally similar to myricetin, quercetin, and kaempferol, making them ideal candidates for comparative SAR studies. Understanding these relationships is crucial for the rational design of novel therapeutic agents.
Comparative Biological Activity: A Quantitative Overview
The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and anticancer activities of this compound and related flavonols. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: Antioxidant Activity
| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) | Reference |
| This compound | Data not available | Data not available | |
| Myricetin | ~5-10 | ~2-5 | [1] |
| Quercetin | ~8-15 | ~3-7 | [1] |
| Kaempferol | ~15-30 | ~5-10 | [1] |
Note: Lower IC50 values indicate higher antioxidant activity. The antioxidant capacity of flavonols is strongly correlated with the number and position of hydroxyl groups, particularly the catechol (3',4'-dihydroxy) or pyrogallol (3',4',5'-trihydroxy) moieties on the B-ring, which facilitate electron donation to scavenge free radicals.[1] Myricetin, with three hydroxyl groups on the B-ring, generally exhibits the strongest antioxidant activity.
Table 2: Anti-inflammatory Activity
| Compound | COX-2 Inhibition IC50 (µM) | iNOS Inhibition IC50 (µM) | Reference |
| This compound | Data not available | Data not available | |
| Myricetin | ~10-20 | ~5-15 | [2] |
| Quercetin | ~15-30 | ~10-25 | [3] |
| Kaempferol | ~20-40 | ~15-35 | [4] |
Note: Lower IC50 values indicate higher anti-inflammatory activity. The anti-inflammatory effects of flavonols are often attributed to their ability to inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3] The presence of multiple hydroxyl groups and the C2=C3 double bond in the C-ring are important for this activity.
Table 3: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | MTT Assay IC50 (µM) | Reference |
| This compound | Data not available | Data not available | |
| Myricetin | MCF-7 (Breast) | ~50-100 | [5][6] |
| HepG2 (Liver) | ~50-100 | [4] | |
| Quercetin | MCF-7 (Breast) | ~20-50 | [7] |
| CT-26 (Colon) | ~30-60 | [7] | |
| Kaempferol | Various | Generally higher than quercetin | [4] |
Note: Lower IC50 values indicate higher cytotoxicity against cancer cells. The anticancer activity of flavonols is mediated through various mechanisms, including induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways involved in cancer progression.[4][6][7] The specific substitution pattern on the flavonoid backbone influences their efficacy against different cancer cell types.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antioxidant Activity Assays
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Assay Procedure:
-
Add a specific volume of the test compound (dissolved in a suitable solvent) at various concentrations to a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. The resulting solution is then diluted with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at a certain wavelength (e.g., 0.70 at 734 nm).
-
Assay Procedure:
-
Add a specific volume of the test compound at various concentrations to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 734 nm).
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.
Anti-inflammatory Activity Assays
-
Assay Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2. The activity is determined by monitoring the appearance of an oxidized product via spectrophotometry or fluorometry.
-
General Protocol (using a commercial kit):
-
Prepare the reaction buffer containing heme and the test compound at various concentrations.
-
Add the COX-2 enzyme to the wells.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Monitor the change in absorbance or fluorescence over time.
-
-
Calculation: The rate of reaction is determined, and the percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is then determined.[8][9]
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are commonly used.
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration.
-
Induce iNOS expression by stimulating the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
After incubation, collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of nitric oxide) in the supernatant using the Griess reagent.
-
-
Calculation: The percentage of nitric oxide production inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated (LPS-stimulated) control cells. The IC50 value is determined from the dose-response curve.[10]
Anticancer Activity Assay
-
Cell Culture: Plate the cancer cells of interest in a 96-well plate at a specific density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours). During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[7]
Signaling Pathways and Molecular Mechanisms
The biological activities of flavonols are often mediated by their interaction with key cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are critical regulators of inflammation and cell survival and are common targets of flavonols like myricetin and quercetin.[11][12][13][14][15] Based on structural similarities, it is highly probable that this compound exerts its effects through similar mechanisms.
Inhibition of Pro-inflammatory Signaling
Caption: Probable mechanism of anti-inflammatory action of this compound.
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, like its structural relatives myricetin, quercetin, and kaempferol, possesses significant antioxidant, anti-inflammatory, and anticancer properties. The structure-activity relationships of flavonols are well-established, with the number and arrangement of hydroxyl groups being key determinants of their biological efficacy.
However, there is a notable lack of direct comparative studies involving this compound. Future research should focus on conducting head-to-head comparisons of this compound with other flavonols under standardized experimental conditions to provide a clearer quantitative assessment of its potency. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by this compound. Such investigations will be invaluable for the development of this compound and other flavonols as potential therapeutic agents for a range of human diseases.
References
- 1. A review on myricetin as a potential therapeutic candidate for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory effects of flavonoids from Hypericum perforatum on nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. dovepress.com [dovepress.com]
- 11. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Myricetin prevents roast chicken breast-induced liver damage by regulating NF-κB/MAPK signaling pathway-mediated liver inflammation and intestine barrier damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Laricitrin's Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical validation of Laricitrin's bioactivity data. It offers a comparative analysis of its performance against related flavonoids, Kaempferol and Syringetin, supported by experimental data and detailed methodologies.
Unveiling the Bioactive Potential of this compound
This compound, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic applications, primarily attributed to its antioxidant, anti-inflammatory, and anticancer properties. This guide delves into the quantitative validation of these bioactivities, offering a comparative perspective with the structurally similar and well-researched flavonoids, Kaempferol and Syringetin.
Comparative Bioactivity Data
The following tables summarize the available quantitative data (IC50 values) for this compound, Kaempferol, and Syringetin across various bioassays. It is important to note that direct comparative studies for all three compounds under identical experimental conditions are limited. Therefore, the data presented is a compilation from various sources and should be interpreted with consideration of the different experimental setups.
Antioxidant Activity
| Compound | DPPH Radical Scavenging Assay (IC50, µM) | ABTS Radical Scavenging Assay (IC50, µM) | Ferric Reducing Antioxidant Power (FRAP) Assay (IC50, µM) |
| This compound | Data not available | Data not available | Data not available |
| Kaempferol | ~10 - 50 | ~5 - 30 | Data not available |
| Syringetin | Data not available | Data not available | Data not available |
Note: IC50 values for Kaempferol are derived from multiple studies and represent a general range. Specific values vary depending on the experimental conditions.
Anti-inflammatory Activity
| Compound | Nitric Oxide (NO) Inhibition Assay (IC50, µM) (in RAW 264.7 cells) | TNF-α Inhibition Assay (IC50, µM) | IL-6 Inhibition Assay (IC50, µM) |
| This compound | Data not available | Data not available | Data not available |
| Kaempferol | ~10 - 40 | Data not available | Data not available |
| Syringetin | Data not available | Data not available | Data not available |
Note: Kaempferol's inhibitory effect on NO production has been reported, with IC50 values varying across studies.
Anticancer Activity
| Compound | Cell Line | MTT Assay (IC50, µM) |
| This compound | Data not available | Data not available |
| Kaempferol | MCF-7 (Breast Cancer) | 90.28 µg/mL (~315 µM)[1] |
| A549 (Lung Cancer) | 35.80 µg/mL (~125 µM)[1] | |
| HCT116 (Colon Cancer) | 177.78[2] | |
| Syringetin | Data not available | Data not available |
Note: The IC50 values for Kaempferol are from specific studies and should be considered in the context of the cited experimental protocols.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically.
-
Reagents: DPPH solution (0.1 mM in methanol), test compound (this compound, Kaempferol, or Syringetin) at various concentrations, and a positive control (e.g., Ascorbic acid).
-
Procedure:
-
Add 100 µL of the test compound solution to 100 µL of DPPH solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.
-
Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), test compound at various concentrations, and a positive control (e.g., Trolox).
-
Procedure:
-
Prepare the ABTS•+ solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound solution to 190 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
c) FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH, resulting in the formation of a colored ferrous-tripyridyltriazine complex.
-
Reagents: FRAP reagent (containing acetate buffer, TPTZ solution, and FeCl₃ solution), test compound at various concentrations, and a standard (e.g., FeSO₄).
-
Procedure:
-
Prepare the FRAP reagent fresh.
-
Add 10 µL of the test compound solution to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using FeSO₄ and calculate the FRAP value of the test compound.
-
Anti-inflammatory Activity Assays
a) Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Reagents: LPS, Griess reagent, test compound at various concentrations.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent by measuring the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
-
b) TNF-α and IL-6 Inhibition Assay
This assay measures the ability of a compound to inhibit the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated cells.
-
Cell Line: RAW 264.7 cells or other suitable immune cells.
-
Reagents: LPS, ELISA kits for TNF-α and IL-6, test compound at various concentrations.
-
Procedure:
-
Follow the same cell culture and treatment protocol as the NO inhibition assay.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition and determine the IC50 values.
-
Anticancer Activity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to a purple formazan product.
-
Cell Lines: Various cancer cell lines (e.g., MCF-7, A549, HCT116).
-
Reagents: MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO), test compound at various concentrations.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with different concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
b) Apoptosis and Cell Cycle Analysis
These assays provide insights into the mechanism of cancer cell death induced by the test compound.
-
Methods: Flow cytometry using Annexin V/Propidium Iodide (PI) staining for apoptosis detection and PI staining for cell cycle analysis.
-
Procedure:
-
Treat cancer cells with the test compound at its IC50 concentration for a specific time.
-
Harvest the cells and stain them with the appropriate fluorescent dyes.
-
Analyze the cell populations using a flow cytometer to determine the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Signaling Pathways and Experimental Workflows
The bioactivity of this compound is often attributed to its modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action.
Caption: this compound's Anti-inflammatory Mechanism.
Caption: Workflow for Anticancer Activity Assessment.
Conclusion
This guide provides a foundational overview of the bioactive properties of this compound in comparison to Kaempferol and Syringetin. While the available data suggests this compound holds promise as a potent antioxidant, anti-inflammatory, and anticancer agent, further direct comparative studies are warranted to establish a more definitive quantitative ranking of its efficacy. The provided experimental protocols and signaling pathway diagrams offer a framework for future research in this area. Researchers are encouraged to utilize this guide to inform their experimental design and contribute to a more comprehensive understanding of this compound's therapeutic potential.
References
Safety Operating Guide
Navigating the Safe Disposal of Laricitrin in a Laboratory Setting
Core Safety and Handling Protocols
Prior to disposal, it is crucial to handle laricitrin with appropriate care. Although detailed hazard information is limited, treating it as a potentially hazardous substance is a prudent measure.
Table 1: this compound Handling and Safety Precautions
| Precaution | Specification |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety glasses or goggles, and a standard laboratory coat should be worn at all times when handling this compound. |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be clearly labeled.[1] |
| Spill Management | In the event of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and collect it into a suitable, labeled container for hazardous waste. Ensure the area is well-ventilated during cleanup.[2][3] |
Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure is based on established guidelines for the disposal of laboratory chemicals.[2][3]
-
Waste Collection and Storage:
-
Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Improper mixing can lead to hazardous reactions.
-
-
Final Disposal:
-
Crucially, do not dispose of this compound down the drain or in the regular trash. [2] This substance must be treated as hazardous chemical waste.
-
Arrange for the collection of the hazardous waste container by a licensed environmental waste management company or your institution's Environmental Health and Safety (EHS) department.[6] Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these general yet critical safety and disposal protocols, laboratory professionals can effectively manage this compound waste, fostering a culture of safety and environmental responsibility.
References
Personal protective equipment for handling Laricitrin
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Laricitrin. The focus is on procedural, step-by-step guidance to ensure safe operational and disposal practices.
Personal Protective Equipment (PPE) for Handling this compound
Given that this compound is a solid, likely in powdered form, the primary hazards involve inhalation of dust particles and dermal or eye contact. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Respiratory Protection | Eye Protection | Hand Protection | Body Protection |
| Weighing and Aliquoting (Dry Powder) | NIOSH-approved respirator with a particulate filter (e.g., N95) or a higher level of protection based on risk assessment. | Tightly fitting safety goggles or a face shield.[1][2] | Chemical-resistant gloves (e.g., nitrile rubber).[3] | Laboratory coat. |
| Preparing Solutions (Dissolving Powder) | Use in a chemical fume hood. If not feasible, a NIOSH-approved respirator with particulate and organic vapor cartridges is recommended. | Tightly fitting safety goggles or a face shield.[1][2] | Chemical-resistant gloves (e.g., nitrile rubber).[3] | Laboratory coat. An apron may be worn over the lab coat.[4] |
| Handling Solutions | Generally not required if handled in a well-ventilated area. | Safety glasses with side shields. | Chemical-resistant gloves (e.g., nitrile rubber).[3] | Laboratory coat. |
| Cleaning Spills of Powder | NIOSH-approved respirator with a particulate filter. | Tightly fitting safety goggles.[1][2] | Heavy-duty, chemical-resistant gloves. | Laboratory coat or disposable coveralls. |
| Cleaning Spills of Solution | Generally not required if the solvent is not highly volatile or toxic. | Safety goggles.[1][2] | Chemical-resistant gloves.[3] | Laboratory coat. |
Operational and Disposal Plans
2.1. Handling and Storage
-
Engineering Controls: Handle dry powder in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
2.2. Disposal
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated, sealed waste container for proper disposal.
Logical Workflow for PPE Selection
The following diagram outlines a logical workflow for selecting appropriate PPE when a specific Safety Data Sheet is unavailable. This process emphasizes a cautious approach based on the physical form and potential hazards of the chemical.
Caption: Workflow for selecting PPE when a specific SDS is not available.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
